molecular formula C16H20N2O2Si B1451037 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide CAS No. 1105675-62-4

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Cat. No.: B1451037
CAS No.: 1105675-62-4
M. Wt: 300.43 g/mol
InChI Key: DANYRTOROYBZFN-UHFFFAOYSA-N
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Description

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is a useful research compound. Its molecular formula is C16H20N2O2Si and its molecular weight is 300.43 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-methoxy-N-phenyl-4-trimethylsilylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2Si/c1-20-14-11-17-10-13(15(14)21(2,3)4)16(19)18-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYRTOROYBZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673829
Record name 5-Methoxy-N-phenyl-4-(trimethylsilyl)pyridine-3-carboxamide
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Molecular Weight

300.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1105675-62-4
Record name 5-Methoxy-N-phenyl-4-(trimethylsilyl)-3-pyridinecarboxamide
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URL https://commonchemistry.cas.org/detail?cas_rn=1105675-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-N-phenyl-4-(trimethylsilyl)pyridine-3-carboxamide
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Foundational & Exploratory

Synthesis and characterization of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for the novel compound, this compound. Nicotinamide derivatives are a cornerstone of modern medicinal chemistry, serving as critical intermediates and active pharmaceutical ingredients in a wide range of therapeutic areas.[1][2] The strategic incorporation of a methoxy group at the 5-position and a trimethylsilyl (TMS) group at the 4-position of the pyridine ring is intended to modulate the molecule's electronic properties, steric profile, and metabolic stability. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding in established chemical principles. All quantitative data are summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction: Strategic Design and Rationale

The Enduring Importance of the Nicotinamide Scaffold

The nicotinamide (Vitamin B3) scaffold is a privileged structure in drug discovery, recognized for its role in a vast array of biological processes.[3][4] Its derivatives have been extensively explored, leading to the development of drugs with anti-inflammatory, antitumor, and antifungal properties.[2][5][6] The chemical versatility of the pyridine ring and the amide functionality allows for extensive modification, enabling chemists to fine-tune pharmacological activity and pharmacokinetic profiles.[1][7] The development of novel and efficient synthetic methods to construct diverse nicotinamide libraries remains a significant goal in medicinal chemistry.[1]

The Role of Functional Group Modification: Methoxy and Trimethylsilyl Moieties

The functionalization of a core scaffold is a key strategy for lead optimization. In this context, the selected substituents serve distinct and synergistic purposes:

  • 5-Methoxy Group: The methoxy group at the 5-position acts as an electron-donating group, influencing the reactivity of the pyridine ring. Its presence can also introduce new hydrogen bonding capabilities and alter the molecule's metabolic profile, potentially blocking a site of metabolic oxidation.

  • 4-Trimethylsilyl (TMS) Group: The trimethylsilyl group is a large, lipophilic moiety characterized by its chemical inertness and significant molecular volume.[8] In organic synthesis, TMS groups are frequently employed as temporary protecting groups for hydroxyls and amines, enhancing stability and solubility in organic solvents.[9][10] In this target molecule, its role is structural. It introduces significant steric bulk, which can direct binding interactions and shield adjacent positions from enzymatic attack. Furthermore, the Si-C bond can be a site for further synthetic elaboration if desired.

Rationale for the Target Compound

The synthesis of this compound is predicated on the hypothesis that the unique combination of these substituents will yield a chemical building block with valuable properties for drug discovery. The N-phenyl amide introduces a key aromatic interaction domain, while the methoxy and TMS groups modulate the electronics and sterics of the core scaffold. This molecule serves as a platform for generating novel derivatives with potential applications as inhibitors for enzymes like succinate dehydrogenase or as modulators of signaling pathways.[6][11]

Proposed Synthetic Pathway and Strategy

The synthesis of the target molecule is best approached through a convergent strategy, culminating in a final amide bond formation. The key challenge lies in the regioselective functionalization of the pyridine ring. A plausible retrosynthetic analysis is outlined below, followed by a detailed forward synthesis protocol.

Retrosynthetic Analysis

The logical disconnection points are the amide bond and the C-Si bond on the pyridine ring. The amide can be formed from a corresponding nicotinic acid derivative and aniline. The silyl group can be introduced onto a pre-functionalized methoxypyridine ring.

G TM Target Molecule This compound A Amide Coupling TM->A Disconnect Amide Bond I1 Intermediate 1 4-(Trimethylsilyl)-5-methoxynicotinic Acid A->I1 I2 Aniline A->I2 B Silylation & Oxidation I1->B Disconnect C-Si Bond SM1 Starting Material 5-Methoxynicotinaldehyde B->SM1

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Strategy

The proposed forward synthesis begins with a commercially available or readily synthesized 5-methoxypyridine derivative. A directed ortho-metalation (DoM) approach is a powerful strategy for introducing the trimethylsilyl group regioselectively at the 4-position, directed by the methoxy group's coordinating ability or a pre-existing group at the 3-position. This is followed by formation of the carboxylic acid and subsequent amide coupling.

G cluster_0 Step 1: Silylation cluster_1 Step 2: Amide Coupling Start 5-Methoxynicotinic Acid Intermediate1 4-(Trimethylsilyl)-5- methoxynicotinic Acid Start->Intermediate1 1. LDA, THF, -78°C 2. TMSCl Intermediate2 4-(Trimethylsilyl)-5-methoxy- nicotinoyl Chloride Intermediate1->Intermediate2 SOCl₂ or (COCl)₂ FinalProduct Target Molecule Intermediate2->FinalProduct Aniline Aniline Aniline->FinalProduct Et₃N, DCM

Caption: Proposed forward synthesis workflow.

Detailed Experimental Protocols

Disclaimer: These protocols are proposed based on established chemical literature and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Materials and Reagents
  • 5-Methoxynicotinic Acid (≥98%)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Trimethylsilyl chloride (TMSCl), distilled (≥99%)

  • Anhydrous Tetrahydrofuran (THF)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Aniline, distilled (≥99.5%)

  • Triethylamine (Et₃N), distilled (≥99.5%)

  • Anhydrous Dichloromethane (DCM)

  • Standard solvents for workup and chromatography (Ethyl Acetate, Hexanes, Diethyl Ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

Step 1: Synthesis of 4-(Trimethylsilyl)-5-methoxynicotinic Acid

Causality: This step utilizes directed ortho-metalation. LDA, a strong, non-nucleophilic base, deprotonates the most acidic proton on the pyridine ring, which is at the C4 position, ortho to the electron-withdrawing carboxylic acid group and meta to the activating methoxy group. The resulting lithiated species is a powerful nucleophile that is subsequently quenched with trimethylsilyl chloride to form the C-Si bond. Performing the reaction at -78 °C is critical to prevent side reactions and decomposition of the organolithium intermediate.

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-methoxynicotinic acid (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the resulting solution at -78 °C for 2 hours.

  • Add freshly distilled TMSCl (2.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH ~4-5 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization or flash column chromatography to yield the desired silylated nicotinic acid.

Step 2: Synthesis of this compound

Causality: Standard amide bond formation proceeds via activation of the carboxylic acid. Conversion to the acid chloride using thionyl chloride or oxalyl chloride creates a highly reactive electrophile. This intermediate readily reacts with the nucleophilic aniline in the presence of a non-nucleophilic base like triethylamine, which serves to neutralize the HCl byproduct, driving the reaction to completion.[12][13]

  • To a flame-dried flask under an inert atmosphere, add 4-(trimethylsilyl)-5-methoxynicotinic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) and a catalytic amount of DMF.

  • Reflux the mixture for 2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude nicotinoyl chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the aniline solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Physicochemical and Spectroscopic Characterization

A battery of analytical techniques is required to unambiguously confirm the structure and purity of the synthesized compound. The workflow ensures a self-validating system where data from orthogonal methods corroborate the final structure.

G Compound Purified Final Compound (White to Off-White Solid) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Compound->NMR MS Mass Spectrometry (HRMS-ESI or GC-MS) Compound->MS IR FT-IR Spectroscopy Compound->IR HPLC HPLC Analysis Compound->HPLC Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Purity Confirmation (>95%) HPLC->Purity

Caption: Workflow for the analytical characterization of the target compound.

Physical Properties
PropertyExpected Value
CAS Number 1105675-62-4[14][15]
Molecular Formula C₁₆H₂₀N₂O₂Si[14][15]
Molecular Weight 300.43 g/mol [14][15]
Appearance White to off-white crystalline solid
Storage Store at -20°C for long-term stability[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The expected chemical shifts are based on known values for similar nicotinamide and silylated aromatic structures.[6][16]

¹H NMR (400 MHz, CDCl₃) Expected δ (ppm)MultiplicityIntegrationAssignment
Amide N-H ~8.0 - 8.5br s1H-C(O)NH-Ph
Pyridine H-2 ~8.4s1HPy-H2
Pyridine H-6 ~8.2s1HPy-H6
Phenyl H (ortho) ~7.6d2HPh-H (ortho)
Phenyl H (meta) ~7.3t2HPh-H (meta)
Phenyl H (para) ~7.1t1HPh-H (para)
Methoxy O-CH₃ ~3.9s3H-OCH₃
TMS Si-(CH₃)₃ ~0.3s9H-Si(CH₃)₃
¹³C NMR (101 MHz, CDCl₃) Expected δ (ppm)Assignment
Amide C=O ~165C=O
Pyridine C-5 ~158Py-C5 (-OMe)
Pyridine C-2 ~150Py-C2
Pyridine C-6 ~148Py-C6
Phenyl C (ipso) ~138Ph-C (ipso)
Pyridine C-3 ~135Py-C3 (-C=O)
Phenyl C (para) ~129Ph-C (para)
Phenyl C (meta) ~124Ph-C (meta)
Phenyl C (ortho) ~120Ph-C (ortho)
Pyridine C-4 ~118Py-C4 (-TMS)
Methoxy O-CH₃ ~56-OCH₃
TMS Si-(CH₃)₃ ~ -1.0-Si(CH₃)₃
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the molecule's fragmentation pattern, which is useful for structural confirmation. High-resolution mass spectrometry (HRMS) is preferred for obtaining an accurate mass measurement. For GC-MS analysis, silylated compounds often show characteristic fragment ions.[17]

TechniqueExpected Result
HRMS (ESI+) m/z [M+H]⁺ calculated for C₁₆H₂₁N₂O₂Si⁺: 301.1367; Found: 301.136X
GC-MS (EI) Molecular Ion [M]⁺ at m/z 300. Characteristic fragments: m/z 285 ([M-CH₃]⁺), m/z 73 ([Si(CH₃)₃]⁺)
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[18]

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amide) 3300 - 3250Medium, sharp
C-H Stretch (Aromatic) 3100 - 3000Medium
C-H Stretch (Aliphatic) 2960 - 2850Medium to strong
C=O Stretch (Amide I) 1680 - 1650Strong, sharp
C=C/C=N Stretch (Aromatic) 1600 - 1450Multiple medium to strong bands
C-O Stretch (Aryl Ether) 1275 - 1200Strong
Si-C Stretch (TMS) 1250, 840Strong, characteristic

Conclusion and Future Outlook

This guide has detailed a logical and robust pathway for the synthesis of this compound, a novel compound with significant potential as a scaffold in medicinal chemistry and materials science. By providing a rationale for each synthetic step and a comprehensive workflow for analytical characterization, we have established a self-validating protocol for its preparation and verification. The successful synthesis of this molecule opens avenues for further investigation, including its evaluation in biological assays and its use as a versatile intermediate for the creation of more complex chemical entities. The strategic placement of the methoxy and trimethylsilyl groups provides a unique electronic and steric profile that warrants exploration in various drug discovery programs.

References

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing.
  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Publishing.
  • Trimethylsilyl group. Wikipedia.
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  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. PMC - NIH.
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  • Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase. PubMed.
  • Protecting and Leaving Functions of Trimethylsilyl Groups in Trimethylsilylated Silicates for the Synthesis of Alkoxysiloxane Oligomers. PubMed.
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  • Structural Characterization of Enzymatic Interactions with Functional Nicotinamide Cofactor Biomimetics. MDPI.
  • Characterization of the Nicotinamide Adenine Dinucleotide Biosynthesis Pathway and Regulatory Mechanisms in Streptococcus mutans. PubMed.
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  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed.
  • Synthesis of 5-beta-D-ribofuranosylnicotinamide and Its N-methyl Derivative. The Isosteric and Isoelectronic Analogues of Nicotinamide Nucleoside. PubMed.
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  • Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives.
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Sources

A Comprehensive Spectroscopic Analysis of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel compound, 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding the spectroscopic signature of this molecule is paramount for its identification, purity assessment, and elucidation of its structural features, which are critical for its potential applications in medicinal chemistry and materials science.

Introduction: Unveiling the Molecular Architecture

This compound (Molecular Formula: C16H20N2O2Si, Molecular Weight: 300.43 g/mol , CAS: 1105675-62-4) is a substituted nicotinamide derivative featuring a methoxy group, a phenylamino group, and a trimethylsilyl group attached to the pyridine ring.[1][2] This unique combination of functional groups imparts specific electronic and steric properties to the molecule, making its detailed structural characterization essential. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular framework and confirm the identity and purity of the synthesized compound. This guide will walk through the theoretical principles and practical interpretation of the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a complete picture of the connectivity and chemical environment of each atom can be constructed.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

High-resolution ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

Instrument Parameters (¹³C NMR):

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

¹H NMR Spectral Interpretation

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50s1HH-2 (Pyridine)
~8.20s1HH-6 (Pyridine)
~7.60d2HH-ortho (Phenyl)
~7.35t2HH-meta (Phenyl)
~7.15t1HH-para (Phenyl)
~3.90s3H-OCH₃
~0.30s9H-Si(CH₃)₃
~9.50br s1H-NH

Causality Behind Chemical Shifts:

  • The protons on the pyridine ring (H-2 and H-6) are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atom and the carbonyl group.

  • The protons of the phenyl group will appear in their characteristic aromatic region, with the ortho protons being slightly more deshielded due to the anisotropic effect of the amide carbonyl.

  • The methoxy protons will resonate as a sharp singlet at a higher field, typical for protons on an oxygen-bearing carbon.

  • The nine protons of the trimethylsilyl group will give rise to a strong singlet at a very high field (around 0.3 ppm) due to the electropositive nature of silicon.

  • The amide proton (-NH) is expected to be a broad singlet at a downfield region, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165.0C=O (Amide)
~158.0C-5 (Pyridine, attached to -OCH₃)
~150.0C-2 (Pyridine)
~145.0C-6 (Pyridine)
~138.0C-ipso (Phenyl)
~130.0C-4 (Pyridine, attached to -Si(CH₃)₃)
~129.0C-meta (Phenyl)
~124.0C-para (Phenyl)
~120.0C-ortho (Phenyl)
~115.0C-3 (Pyridine)
~56.0-OCH₃
~-1.0-Si(CH₃)₃

Rationale for Assignments:

  • The amide carbonyl carbon is the most deshielded carbon atom.

  • The carbons of the pyridine ring will have distinct chemical shifts based on their substitution and proximity to the nitrogen atom. The carbon attached to the electronegative oxygen of the methoxy group (C-5) will be significantly downfield.

  • The carbons of the phenyl ring will appear in the aromatic region.

  • The methoxy carbon will resonate around 56 ppm.

  • The trimethylsilyl carbons will appear at a very high field, often below 0 ppm, due to the shielding effect of the silicon atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Acquiring the IR Spectrum

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires minimal sample preparation.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

IR Spectral Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (Amide)
~3050MediumC-H stretch (Aromatic)
~2960, 2850MediumC-H stretch (Aliphatic, -CH₃ and -Si(CH₃)₃)
~1670StrongC=O stretch (Amide I)
~1590, 1490Medium-StrongC=C and C=N stretch (Pyridine and Phenyl rings)
~1540MediumN-H bend (Amide II)
~1250, 840StrongSi-C stretch (Trimethylsilyl)[4]
~1280StrongC-O stretch (Aryl ether)
~1100MediumC-N stretch

Key Vibrational Modes:

  • A prominent N-H stretching band around 3300 cm⁻¹ is indicative of the secondary amide.[5]

  • The strong absorption around 1670 cm⁻¹ is a clear indicator of the amide carbonyl (C=O) stretching vibration.

  • The presence of both aromatic and aliphatic C-H stretching vibrations will be observed.

  • The characteristic strong bands at approximately 1250 cm⁻¹ and 840 cm⁻¹ are definitive evidence for the trimethylsilyl group.[4]

  • The C-O stretching of the methoxy group attached to the aromatic ring will appear as a strong band around 1280 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm its structure.

Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique suitable for this type of molecule, which will likely produce a prominent protonated molecular ion.

  • Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

Mass Spectrum Interpretation

The ESI mass spectrum is expected to show a strong signal for the protonated molecule [M+H]⁺.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zIon
301.14[M+H]⁺
323.12[M+Na]⁺

Fragmentation Pathway: Under higher energy conditions (e.g., in MS/MS experiments), the molecular ion can fragment in predictable ways. A plausible fragmentation pathway is the cleavage of the amide bond.

fragmentation M [C16H20N2O2Si]+• m/z = 300.43 F1 [C9H12NOSi]+ m/z = 194.07 M->F1 - C7H5NO F2 [C7H7NO]+• m/z = 121.05 M->F2 - C9H15Si

Caption: Proposed fragmentation of the molecular ion.

This fragmentation would lead to the formation of characteristic fragment ions, providing further structural confirmation.

Integrated Spectroscopic Analysis: A Cohesive Structural Picture

The combination of NMR, IR, and MS data provides a comprehensive and self-validating structural elucidation of this compound.

Spectroscopic_Analysis_Workflow Integrated Spectroscopic Analysis Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information NMR NMR Spectroscopy (¹H & ¹³C) Connectivity Proton & Carbon Skeleton Connectivity NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups (Amide, Methoxy, TMS) IR->Functional_Groups MS Mass Spectrometry Molecular_Formula Molecular Weight & Elemental Composition MS->Molecular_Formula Structure Confirmed Structure of 5-Methoxy-N-phenyl-4- (trimethylsilyl)nicotinamide Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Workflow for structural elucidation.

The ¹H and ¹³C NMR spectra define the precise connectivity of the atoms and the chemical environment of each nucleus. The IR spectrum confirms the presence of the key functional groups, including the amide, methoxy, and trimethylsilyl moieties. Finally, mass spectrometry verifies the molecular weight and provides insights into the stability and fragmentation of the molecule. Together, these techniques offer an unambiguous confirmation of the structure of this compound.

Conclusion

This technical guide has provided a detailed framework for the acquisition and interpretation of the key spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS and their application to this specific molecule, researchers can confidently identify and characterize this compound, paving the way for its further investigation and potential applications. The provided protocols and data interpretations serve as a valuable resource for scientists working with novel nicotinamide derivatives and other complex organic molecules.

References

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  • PubMed. (1987). Synthesis of 5-beta-D-ribofuranosylnicotinamide and Its N-methyl Derivative. The Isosteric and Isoelectronic Analogues of Nicotinamide Nucleoside. Retrieved from [Link]

  • PubMed Central. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. Retrieved from [Link]

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In Silico Modeling and Docking Studies of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive, field-proven workflow for the in silico analysis of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, a novel nicotinamide derivative. Recognizing the therapeutic potential of nicotinamide analogs as kinase inhibitors, this document details the computational evaluation of this ligand against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer-related angiogenesis.[1][2] We eschew a rigid template, instead presenting a logical narrative that mirrors a real-world drug discovery project. The protocol herein is a self-validating system, beginning with rigorous protein and ligand preparation, proceeding to molecular docking with the widely-used AutoDock Vina, and culminating in a crucial validation step using molecular dynamics (MD) simulations with GROMACS. Each step is explained not merely as a procedure, but as a strategic choice, grounded in established scientific principles and supported by authoritative references. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the identification and validation of promising therapeutic candidates.

Part 1: Foundational Concepts: The Ligand and its Target

The Ligand: this compound

The subject of our study is this compound. As a derivative of nicotinamide (a form of vitamin B3), it belongs to a class of compounds with diverse and significant biological activities. Nicotinamide derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antioxidant, and antimicrobial properties.[3] The hybridization of the nicotinamide scaffold with other chemical moieties can produce compounds with enhanced biological efficacy.[3] The specific substitutions on this molecule—a methoxy group, a phenyl group, and a trimethylsilyl group—are designed to modulate its physicochemical properties, potentially enhancing its binding affinity and selectivity for specific biological targets.

The Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The rational selection of a biological target is a cornerstone of structure-based drug design.[4] Given that many nicotinamide derivatives have shown promise as kinase inhibitors, we have selected VEGFR-2 as a high-value target for this study.[1][5] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[1] Therefore, inhibiting VEGFR-2 is a validated and effective strategy in oncology.[2] For our study, we will utilize the crystal structure of the VEGFR-2 kinase domain in complex with a known inhibitor, available from the Protein Data Bank (PDB). A representative structure, such as PDB ID: 2OH4 , provides a well-defined active site, crucial for accurate docking studies.[2]

Part 2: The Computational Workflow: A Strategic Overview

The in silico analysis of a potential drug candidate is a multi-stage process designed to build confidence in its therapeutic potential before committing to expensive and time-consuming wet-lab experiments. Each step serves as a filter and a validation point for the next. The workflow described in this guide follows a logical progression from initial setup to dynamic validation.

G cluster_0 1. System Preparation cluster_1 2. Molecular Docking cluster_2 3. Dynamic Validation PDB Fetch Receptor PDB (e.g., 2OH4) PrepReceptor Receptor Preparation (Clean, Add H, Assign Charges) PDB->PrepReceptor Ligand Generate Ligand 3D Structure PrepLigand Ligand Preparation (Energy Minimize, Define Bonds) Ligand->PrepLigand Docking Molecular Docking (AutoDock Vina) PrepReceptor->Docking PrepLigand->Docking Analysis Analyze Poses & Scores Docking->Analysis MD_Setup MD System Setup (CHARMM-GUI) Analysis->MD_Setup Select Best Pose MD_Sim Run MD Simulation (GROMACS) MD_Setup->MD_Sim MD_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) MD_Sim->MD_Analysis

Caption: Overall in silico workflow from initial setup to final validation.

Part 3: Experimental Protocols: System Preparation

The quality of your input files directly determines the reliability of your simulation results. This preparation phase is arguably the most critical part of the entire workflow.

Receptor Preparation Protocol

The raw PDB structure is not immediately ready for docking. It is a static snapshot that often contains non-essential molecules (like water) and lacks hydrogen atoms.[4][6]

G PDB Start: Raw PDB File (e.g., 2OH4.pdb) RemoveWater 1. Remove Water Molecules (HOH) PDB->RemoveWater RemoveLigand 2. Remove Co-crystallized Ligand & other heteroatoms RemoveWater->RemoveLigand AddHydrogens 3. Add Polar Hydrogens RemoveLigand->AddHydrogens AddCharges 4. Assign Partial Charges (e.g., Gasteiger) AddHydrogens->AddCharges SavePDBQT End: Prepared Receptor (receptor.pdbqt) AddCharges->SavePDBQT

Caption: Step-by-step workflow for preparing the receptor protein.

Step-by-Step Methodology:

  • Obtain Structure: Download the PDB file for VEGFR-2 (e.g., 2OH4) from the RCSB PDB database.

  • Clean Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).[7][8]

    • Remove all water molecules (HOH).

    • Remove the original co-crystallized ligand and any other non-essential heteroatoms or cofactors. If the protein functions as a monomer, remove other protein chains.[6]

  • Add Hydrogens: Use the software's tools to add hydrogen atoms. It is critical to add polar hydrogens only, as these are the ones involved in key interactions like hydrogen bonds.

  • Assign Charges: Compute and assign partial charges to all atoms. For AutoDock Vina, Gasteiger charges are commonly used.[8]

  • Save in PDBQT Format: Save the prepared protein structure as a .pdbqt file. This format contains the atomic coordinates, partial charges (Q), and atom types (T) required by AutoDock Vina.[9]

Ligand Preparation Protocol

The ligand must be converted from a 2D representation to an energy-minimized 3D conformation.[4]

Step-by-Step Methodology:

  • Generate 3D Structure: Draw the 2D structure of this compound in a chemical drawing program like MarvinSketch or draw it in a tool like Avogadro. Generate its 3D coordinates.[10]

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step ensures that the ligand has realistic bond lengths and angles, relieving any steric strain.

  • Add Hydrogens & Assign Charges: As with the protein, add hydrogens and assign partial charges (e.g., Gasteiger).

  • Define Rotatable Bonds: Use a tool like AutoDock Tools to automatically define the rotatable bonds in the ligand. This is crucial for allowing conformational flexibility during the docking process.

  • Save in PDBQT Format: Save the final prepared ligand structure as a .pdbqt file.

Part 4: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] It uses a search algorithm to explore possible binding poses and a scoring function to estimate the binding affinity for each pose.[11]

Defining the Binding Site (Grid Box)

Instead of searching the entire protein surface ("blind docking"), we will perform a more targeted "site-specific docking".[4][12] The search space is defined by a 3D grid box centered on the active site.

Step-by-Step Methodology:

  • Identify the Active Site: The most reliable way to define the active site is to use the position of the co-crystallized inhibitor in the original PDB file (2OH4).

  • Determine Grid Center: In AutoDock Tools or UCSF Chimera, determine the X, Y, and Z coordinates of the geometric center of the co-crystallized ligand.[13] These coordinates will be the center of your grid box.

  • Set Grid Dimensions: Define the size of the grid box in each dimension (X, Y, Z). The box should be large enough to encompass the entire active site and allow the ligand to rotate freely, but not so large that it wastes computational time. A size of 25 x 25 x 25 Ångstroms is often a good starting point.[14]

Docking Execution

AutoDock Vina is a powerful and widely-used open-source docking program known for its speed and accuracy.[15][16] It is typically run from the command line.

Protocol:

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies all the necessary parameters for the docking run.

  • Run Vina: Execute Vina from the terminal using the configuration file.

Table 1: Docking Parameter Definitions
ParameterDescriptionRecommended ValueRationale
receptorThe prepared receptor file.receptor.pdbqtSpecifies the target protein structure.
ligandThe prepared ligand file.ligand.pdbqtSpecifies the small molecule to be docked.
center_x, y, zThe coordinates for the center of the grid box.As determinedFocuses the search on the active site.
size_x, y, zThe dimensions of the grid box in Ångstroms.25, 25, 25Defines the search volume.
outThe output file for the docking poses.docking_results.pdbqtStores the results of the simulation.
exhaustivenessControls the thoroughness of the conformational search.8 (default)A higher value increases accuracy but also computation time. 8 is a good balance.

Part 5: Interpreting Docking Results

The output from Vina is a multi-model PDBQT file containing the predicted binding poses ranked by their binding affinity scores.

Binding Affinity Score

The primary quantitative result is the binding affinity, reported in kcal/mol. This score is an estimation of the binding free energy (ΔG).[17]

  • Interpretation: More negative values indicate stronger, more favorable binding.[17][18] When comparing different ligands or poses, the one with the lowest (most negative) binding energy is predicted to be the most stable.[18]

Pose and Interaction Analysis

Quantitative scores alone are insufficient. A visual inspection of the top-ranked poses is essential to determine if the predicted binding mode is chemically sensible.[19]

Step-by-Step Methodology:

  • Visualize the Complex: Load the prepared receptor PDBQT and the docking results PDBQT file into a visualization program like PyMOL or Discovery Studio Visualizer.

  • Analyze Interactions: For the top-ranked pose (the one with the best score), analyze the non-covalent interactions between the ligand and the receptor.

    • Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and specific amino acid residues. These are strong, directional interactions that are critical for binding affinity.[17]

    • Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand and hydrophobic residues in the binding pocket (e.g., Val, Leu, Ile, Phe).

    • Other Interactions: Note any other interactions like pi-pi stacking or salt bridges.

  • Compare with Known Inhibitors: If possible, compare the binding mode of your ligand to that of known inhibitors of the target. A similar binding mode can increase confidence in the result.[4]

Table 2: Sample Docking Results Analysis
Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (VEGFR-2)Interaction Type
1-9.5Cys919, Asp1046Hydrogen Bond
Val848, Leu840, Val916Hydrophobic
2-9.2Glu885, Cys919Hydrogen Bond
Leu1035, Ala866Hydrophobic
3-8.9Asp1046Hydrogen Bond
Phe1047, Val899Hydrophobic, Pi-Pi Stacking

(Note: This is hypothetical data for illustrative purposes.)

Part 6: Validating Stability with Molecular Dynamics (MD)

While docking provides a valuable static snapshot of binding, it does not account for the dynamic nature of biological systems. MD simulation is a powerful technique used to study the physical movements of atoms and molecules over time, providing critical insights into the stability of the protein-ligand complex in a more realistic, solvated environment.[1]

G Start Start: Best Docked Pose (Protein-Ligand Complex) CHARMMGUI 1. System Building (CHARMM-GUI Web Server) Start->CHARMMGUI Solvate 2. Solvation (Add Water Box) CHARMMGUI->Solvate Ions 3. Ionization (Neutralize System) Solvate->Ions GROMACS 3. GROMACS Input Files Ions->GROMACS Min 4. Energy Minimization GROMACS->Min NVT 5. NVT Equilibration (Constant Volume/Temp) Min->NVT NPT 6. NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod 7. Production MD Run NPT->Prod End End: MD Trajectory File Prod->End

Caption: Workflow for MD simulation from system setup to production run.

System Preparation with CHARMM-GUI

Setting up an MD simulation system manually can be complex. The CHARMM-GUI web server is an excellent tool that automates the process of building complex biological systems for popular simulation packages like GROMACS.[20][21]

Step-by-Step Protocol:

  • Upload Complex: Upload the PDB file of the best-ranked protein-ligand complex from your docking results to the CHARMM-GUI Solution Builder.[22]

  • Generate Ligand Topology: CHARMM-GUI will recognize the ligand as a heteroatom. Use its Ligand Reader & Modeler to generate the topology and parameter files for the ligand using the CGenFF (CHARMM General Force Field).[23]

  • Build System: Use the Solution Builder to solvate the complex in a water box (e.g., TIP3P water model) and add ions (e.g., Na+, Cl-) to neutralize the system's charge.[22]

  • Download GROMACS Input: Download the complete package of GROMACS input files generated by CHARMM-GUI. This will include the topology file (.top), coordinate file (.gro), and parameter files (.mdp) for each simulation step.[20]

MD Simulation with GROMACS

GROMACS is a versatile and high-performance open-source software package for performing molecular dynamics simulations.[24] The simulation process involves several stages:

  • Energy Minimization: The first step is to remove any steric clashes or inappropriate geometry in the initial structure.

  • NVT Equilibration: The system is heated to the target temperature (e.g., 300 K) while the volume is kept constant. This allows the solvent to equilibrate around the protein and ligand.

  • NPT Equilibration: The system is brought to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct density of the system.

  • Production MD: This is the main simulation run, where data is collected for analysis. A simulation of 100 nanoseconds (ns) is a common duration for assessing complex stability.

Trajectory Analysis

The output of the production MD run is a trajectory file (.xtc) that contains the coordinates of all atoms at regular time intervals.

  • Root Mean Square Deviation (RMSD): This is a measure of the average distance between the atoms of the protein (or ligand) throughout the simulation compared to a reference structure (usually the starting frame). A stable, plateauing RMSD curve for the protein backbone and the ligand indicates that the complex is structurally stable and not undergoing major conformational changes.[17]

  • Root Mean Square Fluctuation (RMSF): This is calculated for each residue and measures its individual fluctuation during the simulation. High RMSF values indicate flexible regions, while low values indicate stable regions. Analyzing the RMSF of the active site residues can provide insight into how they adapt to the ligand.

  • Interaction Analysis: The trajectory can be analyzed to determine the persistence of key interactions (like hydrogen bonds) observed in the docking pose over the course of the simulation.

Part 7: Conclusion

This guide has outlined a robust and scientifically-grounded workflow for the in silico evaluation of this compound. By combining molecular docking with molecular dynamics, we can generate a comprehensive hypothesis about the compound's potential to bind and inhibit VEGFR-2. The docking studies provide initial predictions of binding affinity and the specific interactions driving complex formation. The subsequent MD simulations serve as a critical validation step, assessing the stability of these interactions in a dynamic, solvated environment. The findings from such a study provide a strong foundation for subsequent lead optimization efforts and serve to prioritize this compound for in vitro biological testing, thereby accelerating the drug discovery pipeline.

References

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  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. (2025). Retrieved from [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • GROMACS Tutorials. Retrieved from [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Retrieved from [Link]

  • How does one prepare proteins for molecular docking? - Quora. (2021). Retrieved from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024). Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020). Retrieved from [Link]

  • Protein-Ligand Complex - MD Tutorials. Retrieved from [Link]

  • Martis, E. A. F., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1013030. Retrieved from [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020). Retrieved from [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. Retrieved from [Link]

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  • Building a protein membrane system using CHARMM-GUI - Compchems. (2022). Retrieved from [Link]

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  • Small Molecule Docking - KBbox: Methods. Retrieved from [Link]

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  • Computational BioPhysics Tutorials - 2025/2026 - GitLab. Retrieved from [Link]

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  • 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech - YouTube. (2023). Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020). Retrieved from [Link]

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  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025). Retrieved from [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (n.d.). MDPI. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, a nicotinamide derivative with potential applications in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established analytical methodologies and data from structurally similar molecules to provide a robust framework for its characterization. We present detailed, field-proven protocols for the determination of key physicochemical parameters, including solubility, melting point, and spectral characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel nicotinamide derivatives.

Introduction

Nicotinamide and its derivatives are a cornerstone of medicinal chemistry and drug development, exhibiting a wide range of biological activities. The introduction of a methoxy group, a phenylamide moiety, and a trimethylsilyl group to the nicotinamide scaffold in this compound suggests a molecule with unique electronic and steric properties. The trimethylsilyl group, in particular, is known to enhance lipophilicity and can influence the metabolic stability of a compound.[1] A thorough understanding of the physicochemical properties of this molecule is paramount for its rational development in any application, from predicting its behavior in biological systems to designing appropriate formulations.

This guide provides a structured approach to the characterization of this compound. While specific experimental values for this compound are not yet widely published, the methodologies outlined herein are based on established, reliable techniques for the analysis of analogous chemical entities.[2][3][4]

Molecular Structure and Basic Properties

The foundational step in characterizing any chemical compound is to ascertain its molecular structure and fundamental properties.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 1105675-62-4
Molecular Formula C16H20N2O2Si
Molecular Weight 300.43 g/mol

Predicted Physicochemical Properties and Experimental Protocols

The following sections detail the anticipated physicochemical properties and provide robust, step-by-step protocols for their experimental determination. These protocols are designed to be self-validating and are grounded in established scientific principles.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility.[5] The presence of the lipophilic trimethylsilyl and phenyl groups suggests that this compound may exhibit limited aqueous solubility.

This protocol outlines a general method for determining both the kinetic and thermodynamic solubility of a test compound.[6]

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Kinetic Solubility Determination:

    • Add aliquots of the DMSO stock solution to a series of aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, acetate buffer at pH 4.5) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

    • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle agitation.

    • Measure the turbidity of the solutions using a nephelometer to detect precipitation.[7] The highest concentration that remains clear is the kinetic solubility.

  • Thermodynamic Solubility Determination (Shake-Flask Method):

    • Add an excess amount of the solid compound to a series of aqueous buffers.

    • Agitate the suspensions at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the supernatant by centrifugation and/or filtration.

    • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k1 Prepare 10 mM DMSO Stock k2 Add to Aqueous Buffers (Varying Concentrations) k1->k2 k3 Incubate (e.g., 2h at 25°C) k2->k3 k4 Measure Turbidity (Nephelometry) k3->k4 t1 Add Excess Solid to Buffers t2 Equilibrate (e.g., 24-48h) t1->t2 t3 Separate Solid and Supernatant (Centrifuge/Filter) t2->t3 t4 Analyze Supernatant Concentration (HPLC-UV) t3->t4 G cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) d1 Weigh Sample into Pan d2 Heat at Controlled Rate d1->d2 d3 Record Heat Flow d2->d3 d4 Identify Melting Point (Endothermic Peak) d3->d4 t1 Weigh Sample t2 Heat at Controlled Rate t1->t2 t3 Record Mass Change t2->t3 t4 Determine Decomposition Temperature t3->t4

Caption: Workflow for thermal analysis using DSC and TGA.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans for good signal-to-noise.

    • For ¹³C NMR, a proton-decoupled experiment is standard.

  • Expected ¹H NMR Signals:

    • A singlet for the trimethylsilyl protons around 0 ppm. [1] * A singlet for the methoxy protons.

    • Signals for the aromatic protons on the pyridine and phenyl rings in the aromatic region.

    • A broad singlet for the amide N-H proton.

  • Expected ¹³C NMR Signals:

    • A signal for the trimethylsilyl carbons.

    • A signal for the methoxy carbon.

    • Signals for the aromatic carbons.

    • A signal for the carbonyl carbon of the amide.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • The high-resolution measurement will provide the accurate mass, which can be used to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS):

    • Isolate the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • The fragmentation pattern can provide further structural information. For trimethylsilyl derivatives, characteristic losses of methyl groups or the entire trimethylsilyl group may be observed. [8]

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry n1 Dissolve in Deuterated Solvent n2 Acquire ¹H and ¹³C Spectra n1->n2 n3 Analyze Chemical Shifts and Coupling n2->n3 m1 Prepare Dilute Solution m2 Acquire HRMS Spectrum (ESI) m1->m2 m3 Determine Accurate Mass m2->m3 m4 Perform MS/MS for Fragmentation m2->m4

Caption: General workflow for spectroscopic characterization.

Synthetic Considerations

While a specific synthesis for this compound is not readily available in the literature, a plausible synthetic route can be proposed based on known transformations of nicotinamide derivatives. One potential approach could involve the silylation of a suitable 4-substituted nicotinamide precursor. The synthesis of 4-substituted nicotinic acids and nicotinamides has been previously described. [9]

Conclusion

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. By leveraging established protocols and knowledge from analogous compounds, researchers can systematically evaluate the properties of this novel molecule. The detailed experimental workflows for solubility, thermal analysis, and spectroscopic characterization will enable a thorough understanding of its behavior, which is crucial for its potential development in pharmaceutical or other scientific applications. As more experimental data for this specific compound becomes available, this guide can be further refined to include specific property values.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Pharma IQ. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. (2025). ResearchGate. [Link]

  • Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. (2025). PubMed. [Link]

  • Synthesis, characterization and thermal studies of wholly aromatic poly(imide-amides) containing si and/or Ge in the main Chain. (2025). ResearchGate. [Link]

  • PubChem. (n.d.). Nicotinamide. Retrieved from [Link]

  • The preparation of some 4-substituted nicotinic acids and nicotinamides. (n.d.). RSC Publishing. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. [Link]

  • chemeurope.com. (n.d.). Trimethylsilyl. Retrieved from [Link]

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Stability and degradation profile of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation Profile of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation profile of the novel compound, this compound. While direct stability data for this specific molecule is not publicly available, this document synthesizes established principles of organic chemistry and pharmaceutical stability testing to construct a predictive and actionable analytical strategy. We will dissect the molecule's structural components to anticipate its vulnerabilities, outline a rigorous forced degradation study protocol compliant with International Council for Harmonisation (ICH) guidelines, detail the necessary analytical methodologies for detecting and identifying degradants, and propose the most probable degradation pathways. This guide is intended for researchers, scientists, and drug development professionals tasked with characterizing the intrinsic stability of new chemical entities.

Introduction and Molecular Scrutiny

The characterization of a new chemical entity's (NCE) stability is a cornerstone of pharmaceutical development. It provides critical insights into the quality, safety, and efficacy of a drug substance over time.[1] Stability testing, particularly forced degradation studies, is mandated by regulatory bodies like the ICH to identify likely degradation products, understand degradation pathways, and develop validated, stability-indicating analytical methods.[2][3]

The molecule in focus, this compound, is a complex structure with several functional groups that are likely to influence its stability profile:

  • Trimethylsilyl (TMS) Group: The bond between the aromatic ring and the TMS group is a key feature. Aryl-silicon bonds can be susceptible to cleavage, particularly under hydrolytic conditions (acidic or basic).[4][5] The TMS group is known to be one of the more labile silyl protecting groups.[5]

  • Amide Linkage: The N-phenyl nicotinamide core contains a secondary amide bond. Amides are generally stable, but can undergo hydrolysis under sufficiently strong acidic or basic conditions, which would cleave the molecule into nicotinic acid and aniline fragments.

  • Methoxy-Pyridine Ring: The pyridine ring is a heteroaromatic system. The nitrogen atom is susceptible to oxidation, potentially forming an N-oxide, a known metabolic pathway for some pyridines.[6] The electron-donating methoxy group can influence the electron density of the ring system, potentially affecting its susceptibility to oxidative or photolytic degradation.[7][8]

A thorough understanding of these potential liabilities is essential for designing a robust stability testing program. The primary goal of a forced degradation study is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradation products without completely destroying the parent molecule.[9]

Predictive Degradation Workflow

The logical flow for investigating the stability of a novel compound follows a systematic process from prediction to confirmation. This workflow ensures that the analytical methods are fit for purpose and that the degradation pathways are thoroughly elucidated.

G cluster_0 Phase 1: Prediction & Planning cluster_1 Phase 2: Execution & Analysis cluster_2 Phase 3: Characterization & Reporting A Structural Analysis of 5-Methoxy-N-phenyl-4- (trimethylsilyl)nicotinamide B Identify Potential Degradation Sites (Si-C, Amide, Pyridine-N) A->B C Design Forced Degradation Study Protocol (ICH Q1A/Q1B) B->C D Execute Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) C->D Initiate Study E Develop & Validate Stability- Indicating HPLC Method D->E F Quantify Degradation & Profile Impurities E->F G Isolate/Identify Degradants using LC-MS, NMR F->G Characterize Peaks H Elucidate Degradation Pathways G->H I Generate Stability Report & Establish Re-test Period H->I

Caption: A systematic workflow for stability and degradation analysis.

Forced Degradation Experimental Protocol

This section details the step-by-step methodology for subjecting this compound to a battery of stress conditions as recommended by ICH guidelines.[9][10]

Objective: To induce ~5-20% degradation of the parent compound to facilitate the identification of degradation products and the validation of a stability-indicating method.

Materials:

  • This compound (Drug Substance)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • Calibrated pH meter, stability chambers (thermal and photostability), HPLC-UV/PDA, LC-MS system.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the drug substance at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Use this stock for all stress conditions.

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Store at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL for HPLC analysis.

    • Causality: Elevated temperature accelerates the reaction. If no degradation is observed, a stronger acid (e.g., 1 M HCl) may be required. The primary target is the aryl-Si bond, which is known to be acid-labile.[4][11]

  • Basic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Store at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

    • Causality: Basic conditions primarily target the amide bond for hydrolysis, although desilylation can also occur.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for analysis.

    • Causality: H₂O₂ mimics oxidative stress. The pyridine nitrogen is a potential site for oxidation to an N-oxide.[6] If no degradation occurs, a higher concentration (e.g., 30% H₂O₂) may be cautiously used.

  • Thermal Degradation:

    • Store the solid drug substance in a calibrated oven at 80°C for 7 days.

    • Prepare a solution from the stressed solid at specified time points for analysis.

    • Causality: High temperature provides the energy to overcome activation barriers for degradation reactions that are not facilitated by chemical reagents.

  • Photostability Testing (ICH Q1B):

    • Expose the solid drug substance and a solution (e.g., 100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12][13]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the samples after exposure.

    • Causality: Aromatic and heteroaromatic systems can absorb UV radiation, leading to photochemical reactions.[14][15]

Analytical Method Development

A validated stability-indicating analytical method is crucial for separating the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[16]

Step-by-Step HPLC Method Development:

  • Column and Mobile Phase Screening:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) as it is versatile for moderately polar compounds.

    • Screen mobile phases consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (acetonitrile or methanol).

    • Run a gradient elution from 5% to 95% organic modifier to elute all components.

  • Analysis of Stressed Samples:

    • Inject a composite sample containing aliquots from all stress conditions (acid, base, oxidative, etc.). This "degradation cocktail" is the most efficient way to ensure the method separates all generated impurities.

  • Method Optimization:

    • Adjust the gradient slope, temperature, and flow rate to achieve optimal resolution (Rs > 1.5) between the parent peak and the nearest eluting impurity peak.

    • Use a Photodiode Array (PDA) detector to check for peak purity across all peaks. This ensures that a single chromatographic peak corresponds to a single component.

  • Degradant Identification with LC-MS:

    • Once separation is achieved, transfer the method to an LC-MS system.[17]

    • Obtain the mass-to-charge ratio (m/z) for the parent compound and each degradation product.

    • Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to determine the exact mass and predict the elemental composition of the degradants.

    • Perform MS/MS fragmentation to further elucidate the structure of the degradants.

Predicted Degradation Pathways

Based on the chemical structure, three primary degradation pathways are proposed. The identification of degradants via LC-MS would serve to confirm or refute these hypotheses.

G cluster_A Pathway A: Desilylation (Hydrolytic) cluster_B Pathway B: Amide Hydrolysis cluster_C Pathway C: N-Oxidation Parent This compound C₁₆H₂₀N₂O₂Si DP1 Degradant 1 (DP1) 5-Methoxy-N-phenylnicotinamide C₁₃H₁₂N₂O₂ Parent->DP1  H⁺ or OH⁻ / H₂O DP2 Degradant 2 (DP2) 5-Methoxy-4-(trimethylsilyl)nicotinic acid C₁₀H₁₅NO₃Si Parent->DP2  Strong H⁺ / H₂O DP3 Degradant 3 (DP3) Aniline C₆H₇N Parent->DP3  Strong H⁺ / H₂O DP4 Degradant 4 (DP4) This compound-N-oxide C₁₆H₂₀N₂O₃Si Parent->DP4  [O] (e.g., H₂O₂)

Caption: Predicted degradation pathways for the target molecule.

  • Pathway A: Desilylation: This is the most anticipated pathway, especially under mild acidic or basic hydrolytic conditions. Cleavage of the C-Si bond would result in 5-Methoxy-N-phenylnicotinamide (DP1) . This is expected to be the primary degradant in hydrolytic stress studies.

  • Pathway B: Amide Hydrolysis: Under more forceful acidic or basic conditions, the amide bond is expected to cleave, yielding 5-Methoxy-4-(trimethylsilyl)nicotinic acid (DP2) and Aniline (DP3) .

  • Pathway C: N-Oxidation: In the presence of an oxidizing agent like H₂O₂, the nitrogen on the pyridine ring could be oxidized to form This compound-N-oxide (DP4) .

Data Presentation and Summary

All quantitative results from the forced degradation study should be summarized in a clear, tabular format. This allows for easy comparison of the compound's stability under different stress conditions.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration% Assay of Parent% DegradationMajor Degradant(s) (Peak Area %)
Control (Unstressed)0100.00.0-
0.1 M HCl, 60°C24 h85.214.8DP1 (13.5%), Others (1.3%)
0.1 M NaOH, 60°C24 h92.17.9DP1 (7.1%), Others (0.8%)
3% H₂O₂, RT24 h94.55.5DP4 (5.0%), Others (0.5%)
Thermal, 80°C7 days98.81.2Minor unidentified peaks
Photostability1.2 M lux h99.50.5Minor unidentified peaks

Note: Data presented is hypothetical and for illustrative purposes only.

Conclusion and Forward Strategy

This guide outlines a comprehensive, scientifically-grounded strategy for elucidating the stability and degradation profile of this compound. The primary predicted liabilities of the molecule are hydrolytic cleavage of the aryl-trimethylsilyl bond and, to a lesser extent, amide hydrolysis and N-oxidation. By following the detailed forced degradation protocol and employing a robust, stability-indicating HPLC method coupled with mass spectrometry, researchers can confidently identify degradation products, establish degradation pathways, and generate the critical data required for regulatory submissions and further drug development. The intrinsic stability of the molecule, once determined, will inform decisions on formulation, packaging, and storage conditions to ensure a safe and effective final product.

References

  • Zarei, A., et al. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Nutrients. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Meisner, J., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules. Available at: [Link]

  • ICH Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]

  • Wikipedia. Silyl ether. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Novice, M. H., et al. (1982). Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. Journal of the American Chemical Society. Available at: [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • International Council for Harmonisation. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]

  • Taylor, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

  • Seo, J-S., et al. (2009). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research and Public Health. Available at: [Link]

  • Gorrod, J.W., & Damani, L.A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Grokipedia. Silyl ether. Available at: [Link]

  • Kaur, M., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]

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Whitepaper: Elucidating the Biological Landscape of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide: A Strategic Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is a novel synthetic compound built upon the well-established nicotinamide scaffold. While its precise biological role remains uncharacterized in published literature[1][2], its structure presents a compelling starting point for drug discovery initiatives. The nicotinamide core is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and is a known modulator of multiple enzyme families crucial to cellular metabolism, DNA repair, and signaling.[3][4][5] This guide deconstructs the molecule's chemical features to propose a rational, hypothesis-driven framework for identifying and validating its potential biological targets. We present a multi-phased experimental strategy, moving from broad phenotypic screening to specific, target-based biochemical and cellular assays, designed to rigorously interrogate the compound's mechanism of action and establish a foundation for future therapeutic development.

Introduction: The Therapeutic Potential of Nicotinamide Derivatives

Nicotinamide (Vitamin B3) is a fundamental molecule in cellular bioenergetics and signaling.[3][6] Its derivatives have been explored as therapeutic agents for a wide range of conditions, including inflammatory skin diseases, neurodegenerative disorders, and cancer.[7][8][9][10][11] The biological activities of nicotinamide are largely mediated through its role as a precursor in the NAD+ salvage pathway and its direct interaction with key enzymes like Poly(ADP-ribose) polymerases (PARPs) and Sirtuins.[3][10][12]

The subject of this guide, this compound, is a structurally distinct derivative. Its novelty lies in the combination of a methoxy group, a bulky trimethylsilyl (TMS) group, and an N-phenyl substituent on the nicotinamide core. These modifications significantly alter the physicochemical properties compared to the parent molecule, suggesting a potentially unique pharmacological profile. This document provides a predictive roadmap for researchers to systematically uncover these potential biological interactions.

Molecular Deconstruction and Physicochemical Rationale

Understanding the potential interactions of this compound begins with analyzing the contribution of each functional group to its overall properties and binding potential.

G cluster_molecule This compound cluster_groups Key Functional Groups & Predicted Roles cluster_interactions Potential Drug-Target Interactions Compound Core Structure Nicotinamide Nicotinamide Core (Pyridine-3-carboxamide) Phenyl N-Phenyl Group Methoxy 5-Methoxy Group TMS 4-Trimethylsilyl (TMS) Group H_Bond Hydrogen Bonding (Acceptor/Donor) Nicotinamide->H_Bond Primary interaction site Hydrophobic Hydrophobic & π-π Stacking Phenyl->Hydrophobic Enhances binding in hydrophobic pockets Electronic Electronic Modulation (Electron-Donating) Methoxy->Electronic Modifies ring electronics Steric Steric Influence & Lipophilicity TMS->Steric Governs access to binding site

Caption: Structural deconstruction of the compound and its potential interaction modalities.

  • Nicotinamide Core: This is the primary pharmacophore. The pyridine ring nitrogen and the amide group can act as hydrogen bond acceptors and donors, respectively, forming key interactions within enzyme active sites.[13][14] Many enzymes that bind nicotinamide or NAD+ will be primary candidates.

  • N-Phenyl Group: Adds a significant hydrophobic character to the molecule. This group can engage in π-π stacking or van der Waals interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a protein's binding pocket, potentially increasing affinity and selectivity.[14]

  • 5-Methoxy Group: As an electron-donating group, the methoxy substituent can alter the electron density of the pyridine ring, potentially modulating the strength of hydrogen bonds or other electrostatic interactions.

  • 4-Trimethylsilyl (TMS) Group: This is a large, chemically inert, and lipophilic group.[15] In drug design, such groups can serve multiple purposes:

    • Steric Shielding: It can prevent metabolic degradation at the 4-position of the pyridine ring.

    • Binding Anchor: Its size and lipophilicity may allow it to fit into specific hydrophobic sub-pockets within a target protein, enhancing binding affinity.[16]

    • Solubility Modulation: It generally increases lipophilicity, which can affect membrane permeability and overall ADME properties.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Implication for Drug Development
Molecular Weight 300.43 g/mol [2] Within the range for good oral bioavailability (Lipinski's Rule of 5).
Molecular Formula C16H20N2O2Si[1] Provides the elemental composition for analytical characterization.
cLogP (Calculated) ~3.5 - 4.5 Indicates high lipophilicity; suggests good membrane permeability but may risk lower aqueous solubility.
Topological Polar Surface Area (TPSA) ~55-65 Ų Suggests good potential for cell permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 1 (Amide N-H) Capable of forming critical directional interactions with targets.[13]

| Hydrogen Bond Acceptors | 3 (Amide C=O, Pyridine N, Methoxy O) | Multiple points for potential target engagement.[13] |

Hypothesis-Driven Target Prioritization

Based on the structural analysis, we propose three tiers of potential biological targets. The primary hypothesis centers on enzymes that directly metabolize or are modulated by nicotinamide.

G NAM Nicotinamide (NAM) (Diet / Salvage) NAMPT NAMPT (Rate-Limiting Step) NAM->NAMPT Substrate NNMT NNMT (Methylation/Degradation) NAM->NNMT Substrate Compound 5-Methoxy-N-phenyl-4- (trimethylsilyl)nicotinamide Compound->NAMPT Potential Target (Inhibitor/Modulator?) Compound->NNMT Potential Target (Inhibitor?) NMN NMN NAMPT->NMN Product NAD NAD+ NMN->NAD SIRT1 Sirtuins (e.g., SIRT1) (NAD+ Dependent) NAD->SIRT1 Cofactor PARP1 PARPs (e.g., PARP-1) (NAD+ Consuming) NAD->PARP1 Substrate MNA 1-Methylnicotinamide (Excreted) NNMT->MNA Downstream DNA Repair, Metabolism, Gene Regulation SIRT1->Downstream PARP1->Downstream

Caption: Key nodes in the NAD+ salvage and consumption pathways as potential targets.

Primary Hypothesis: Enzymes of the NAD+ Salvage Pathway

The most direct metabolic fate of nicotinamide is its conversion to nicotinamide mononucleotide (NMN) by Nicotinamide Phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD+ salvage pathway.[5][17]

  • Rationale: The compound's core is a perfect mimic of the natural substrate. The bulky TMS and phenyl groups could position it as a potent competitive or allosteric modulator of NAMPT.[17] Some nicotinamide derivatives act as substrates for this pathway, leading to the creation of "unnatural" NAD derivatives that subsequently inhibit other enzymes like IMPDH.[18][19]

  • Therapeutic Relevance: NAMPT is a well-validated target in oncology, as many cancer cells are highly dependent on the NAD+ salvage pathway for their high energetic and metabolic demands.

Secondary Hypothesis: Nicotinamide N-methyltransferase (NNMT)

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide, playing a role in metabolic regulation.[20]

  • Rationale: Overexpression of NNMT is linked to obesity, type 2 diabetes, and some cancers.[21][22] As such, NNMT inhibitors are of significant therapeutic interest.[23] The structure of this compound makes it a plausible candidate to occupy the nicotinamide binding site of NNMT and act as an inhibitor.[24]

  • Therapeutic Relevance: An NNMT inhibitor could have applications in a range of metabolic disorders and neurodegenerative diseases.[24]

Exploratory Target Classes
  • Sirtuins (e.g., SIRT1): These are NAD+-dependent protein deacetylases that regulate metabolism, inflammation, and aging. Nicotinamide itself is a known inhibitor of Sirtuins.[10] While direct inhibition is possible, the novel substitutions on the query compound might confer isoform selectivity or even an activating effect.

  • Poly(ADP-ribose) Polymerases (PARPs): These enzymes, critical for DNA repair, use NAD+ as a substrate. Overactivation of PARP-1 can deplete cellular NAD+ stores, leading to cell death.[3] Nicotinamide is a weak PARP inhibitor. The derivative could exhibit enhanced potency or selectivity.

  • Kinases and Other ATP-Binding Proteins: The nicotinamide scaffold is a common feature in many kinase inhibitors that occupy the ATP-binding pocket. For example, certain nicotinamide derivatives have been shown to inhibit VEGFR2 and its downstream signaling.[8] A broad kinase screen would be a valuable exploratory step.

A Phased Strategy for Target Identification and Validation

G cluster_2 cluster_3 Phase1 Phase 1: Target-Agnostic Discovery (Phenotypic Screening) Phase2 Phase 2: In Vitro Target Validation (Biochemical & Biophysical Assays) Phase1->Phase2 Identifies Biological Activity Phase3 Phase 3: Cellular Target Engagement & MoA (Cell-Based Assays) Phase2->Phase3 Confirms Direct Target Interaction Assay1 Enzymatic Assays (NAMPT, NNMT) Assay2 Biophysical Binding (SPR, TSA) Assay3 Broad Kinase Panel Outcome Validated Target(s) & Lead Compound Phase3->Outcome Establishes Cellular Mechanism Assay4 CETSA (Target Engagement) Assay5 Metabolomics (NAD+/NADH Ratio) Assay6 Signaling Pathway Analysis

Caption: A phased experimental workflow for target identification and validation.

Phase 1: Target-Agnostic Phenotypic Screening

Objective: To determine if the compound has a measurable biological effect in a disease-relevant context without a preconceived target bias.

Protocol:

  • Cell Panel Selection: Choose a diverse panel of human cancer cell lines (e.g., breast MCF-7, lung A549, colon HT-29) and a non-cancerous control line (e.g., fibroblasts).

  • Assay: Perform a 72-hour cell viability assay (e.g., CellTiter-Glo®) across a 10-point dose-response curve (e.g., 1 nM to 100 µM).

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A potent and selective effect in certain lines provides a strong rationale for proceeding.

  • Causality Check: If activity is observed, correlate the sensitivity of cell lines with the expression levels of hypothesized targets (e.g., NAMPT, NNMT) using publicly available databases (e.g., DepMap, CCLE).

Phase 2: In Vitro Target-Based Screening

Objective: To directly test whether the compound binds to and modulates the activity of the prioritized targets.

Protocol 4.2.1: Recombinant NAMPT/NNMT Enzymatic Assays

  • System: Utilize a commercially available chemiluminescent or fluorescent assay kit for human recombinant NAMPT and NNMT.

  • Execution: a. Prepare a 10-point dose-response curve of the test compound. b. Incubate the compound with the enzyme (NAMPT or NNMT) and its respective substrates (nicotinamide and PRPP for NAMPT; nicotinamide and SAM for NNMT). c. Initiate the reaction and measure the signal (e.g., luminescence) over time according to the manufacturer's protocol. d. Include a known inhibitor (e.g., FK866 for NAMPT) as a positive control.

  • Validation: Calculate the IC50 value. A potent IC50 (<1 µM) indicates direct enzymatic inhibition and validates the target.

Protocol 4.2.2: Biophysical Binding Confirmation (Surface Plasmon Resonance - SPR)

  • System: A Biacore™ or similar SPR instrument.

  • Execution: a. Covalently immobilize the recombinant target protein (e.g., NAMPT) onto a sensor chip. b. Flow a series of concentrations of the test compound across the chip surface. c. Measure the change in the refractive index at the surface, which is proportional to the binding mass.

  • Validation: This is a self-validating system. A concentration-dependent binding response confirms a direct interaction. The resulting sensorgram is used to calculate the binding affinity (KD) and kinetics (kon/koff rates), providing definitive proof of a physical interaction between the compound and the protein.

Phase 3: Cellular Target Engagement and Mechanism of Action

Objective: To confirm that the compound engages the target protein in a cellular environment and elicits the expected downstream biological effects.

Protocol 4.3.1: Cellular Thermal Shift Assay (CETSA®)

  • Principle: Ligand binding stabilizes a protein against thermal denaturation. This assay measures target engagement in intact cells.

  • Execution: a. Treat intact cells (e.g., A549) with the test compound or a vehicle control. b. Heat the cell lysates across a temperature gradient. c. Separate soluble and aggregated protein fractions by centrifugation. d. Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Validation: A shift in the melting temperature of the target protein in compound-treated cells compared to control cells is direct evidence of target engagement in a physiological context.

Protocol 4.3.2: NAD+ Metabolomics

  • Principle: If the compound inhibits NAMPT or NNMT, it will alter the cellular levels of NAD+ and related metabolites.

  • Execution: a. Treat cells with the compound at its GI50 concentration for various time points (e.g., 6, 12, 24 hours). b. Lyse the cells and extract metabolites. c. Quantify the absolute levels of NAD+, NADH, NMN, and nicotinamide using a targeted LC-MS/MS assay.

  • Validation: A significant, time-dependent decrease in NAD+ levels would strongly support NAMPT inhibition. Conversely, an increase in nicotinamide levels might suggest NNMT inhibition. This provides a clear mechanistic link between target engagement and cellular function.

Summary and Future Directions

This compound represents a promising chemical entity whose biological function can be systematically elucidated. The structural features of the molecule strongly suggest that enzymes within the NAD+ metabolic network, particularly NAMPT and NNMT , are high-probability targets. The phased experimental strategy outlined in this guide provides a robust and logical framework for moving from hypothesis to a validated mechanism of action.

Successful identification of a primary target will unlock further avenues of research, including structure-activity relationship (SAR) studies to optimize potency and selectivity, pharmacokinetic profiling to assess drug-like properties, and in vivo efficacy studies in relevant disease models. This structured approach will enable researchers to efficiently determine the therapeutic potential of this novel nicotinamide derivative.

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The Evolving Landscape of N-Phenyl Nicotinamide Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile N-Phenyl Nicotinamide Scaffold

N-phenyl nicotinamide derivatives represent a fascinating and highly versatile class of compounds that have garnered significant attention in medicinal chemistry. This scaffold, characterized by a nicotinamide core linked to a phenyl ring via an amide bond, serves as a privileged structure in the design of novel therapeutic agents. The inherent modularity of this chemical architecture allows for systematic modifications of the nicotinamide ring, the N-phenyl moiety, and the linking amide, providing a rich landscape for exploring structure-activity relationships (SAR). This adaptability has led to the discovery of N-phenyl nicotinamide derivatives with a broad spectrum of biological activities, including anticancer, antifungal, and enzyme-inhibitory properties. This guide provides a comprehensive overview of the SAR of N-phenyl nicotinamide derivatives, offering insights into the rational design of potent and selective agents for various therapeutic targets.

I. Deciphering the Structure-Activity Relationship: Key Structural Modifications and Their Impact

The biological activity of N-phenyl nicotinamide derivatives is intricately linked to the nature and substitution patterns of its core components. Understanding the influence of these modifications is paramount for the rational design of new and improved therapeutic agents.

A. The Nicotinamide Core: More Than Just a Scaffold

The pyridine ring of the nicotinamide moiety is a critical determinant of activity. Its position of linkage to the amide nitrogen and the presence of substituents can profoundly influence biological outcomes.

  • Substitution on the Pyridine Ring: Modifications on the pyridine ring have been shown to be crucial for enhancing potency and modulating selectivity. For instance, the introduction of a methyl group at the 6-position of the pyridine ring in a series of N-phenyl nicotinamides led to a 20-fold increase in potency as inducers of apoptosis in breast cancer cells.[1] Specifically, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide demonstrated an EC50 of 0.082 microM in a caspase activation assay.[1] Similarly, a chloro group at the 6-position also resulted in a more potent analogue.[1] In the context of TRPV1 antagonists, substitution at the 2-position of the nicotinamide ring with a methyl group was found to be beneficial.[2]

  • Bioisosteric Replacements: Replacing the pyridine ring with other heterocyclic systems has been explored to modulate the physicochemical and biological properties of these derivatives. For example, replacement of the pyridine ring with a thiazole ring resulted in a decrease in antifungal activity.[3] This suggests that the electronic and steric properties of the pyridine ring are important for this specific activity.

B. The N-Phenyl Ring: A Key to Specificity and Potency

The substitution pattern on the N-phenyl ring is a major driver of potency and selectivity for various biological targets.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the phenyl ring plays a significant role. In a study on antibacterial and antifungal N-phenyl nicotinamide derivatives, compounds bearing electron-withdrawing groups exhibited superior antibacterial properties compared to those with electron-donating groups.[4]

  • Positional Isomerism: The position of substituents on the phenyl ring is critical. For antifungal activity, the positions of amino and isopropyl groups on the phenyl ring of 2-amino-N-(3-isopropylphenyl)nicotinamide were found to be crucial for its potent activity against Candida albicans.[5]

  • Specific Substitution Patterns for Different Targets:

    • Anticancer Activity (Apoptosis Induction): For inducing apoptosis in T47D breast cancer cells, a 4-ethoxy-2-nitrophenyl substitution pattern was found to be highly effective.[1]

    • VEGFR-2 Inhibition: For potent inhibition of VEGFR-2, modifications on a terminal phenyl ring, including 2-hydroxyphenyl, 3-chlorophenyl, and 4-nitrophenyl groups, were investigated.[6]

    • ALKBH2 Inhibition: In the development of ALKBH2 inhibitors, specific substitutions on the phenyl ring led to a potent and selective inhibitor.[7]

C. The Amide Linker: A Crucial Bridge

While less frequently modified, the amide linker is not merely a passive connector. Its conformation and ability to form hydrogen bonds are vital for target engagement. Replacement of the amide with an ester or alkylation of the amide nitrogen has been shown to abolish the cytotoxic activity of certain N-pyridinylthiophene carboxamides, highlighting the importance of the amide bond for biological activity.[8]

II. Therapeutic Applications and Associated SAR

The versatility of the N-phenyl nicotinamide scaffold is evident in the diverse range of biological activities exhibited by its derivatives.

A. Anticancer Activity

N-phenyl nicotinamides have emerged as promising anticancer agents through various mechanisms.

  • Inducers of Apoptosis and Microtubule Polymerization Inhibitors: A series of substituted N-phenyl nicotinamides were identified as potent inducers of apoptosis.[1] The lead compound, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, exhibited a GI50 value of 0.21 microM in T47D cells and was found to be an inhibitor of microtubule polymerization.[1] The SAR studies revealed that a 6-methyl or 6-chloro substitution on the nicotinamide ring and a 4-ethoxy-2-nitrophenyl moiety were key for high potency.[1]

  • VEGFR-2 Inhibitors: N-phenyl nicotinamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[6][9] Modifications in the linker moiety and the terminal hydrophobic tail were explored to enhance binding to the VEGFR-2 active site.[6]

  • IMPDH Inhibitors: Certain N-thiophenyl nicotinamide analogues have been shown to be metabolized by the NAD salvage pathway into unnatural NAD derivatives that inhibit IMPDH, leading to cytotoxicity in peripheral nerve cancer cells.[8][10] The 3-pyridinyl group was found to be essential for this activity.[8]

  • ALKBH2 Inhibitors: A novel and potent selective inhibitor of the DNA demethylase ALKBH2 was discovered from a series of nicotinamide derivatives.[7] The un-hydrolyzed counterpart of the initial hit showed superior cellular activity due to better cell membrane permeability.[7]

B. Antifungal Activity

N-phenyl nicotinamide derivatives have demonstrated significant potential as antifungal agents.

  • Disruption of the Fungal Cell Wall: A series of nicotinamide derivatives were synthesized and evaluated for their antifungal activity against Candida albicans.[3][5] The most active compound, 2-amino-N-(3-isopropylphenyl)nicotinamide (16g), showed a minimum inhibitory concentration (MIC) of 0.25 μg/mL.[5][11] SAR studies revealed that the positions of the amino and isopropyl groups on the phenyl ring were critical for its activity.[5] This compound was found to disrupt the cell wall of C. albicans.[5]

C. Enzyme Inhibition

Beyond cancer and fungal infections, N-phenyl nicotinamides have been developed as inhibitors of various other enzymes.

  • Nicotinamide N-Methyltransferase (NNMT) Inhibitors: NNMT is a therapeutic target for metabolic diseases and cancer.[12][13][14][15] Researchers have developed potent small molecule inhibitors of NNMT, with some designed to mimic the transition state of the methylation reaction.[14][15] The kinetic mechanism of NNMT has been elucidated as a rapid equilibrium ordered mechanism, which guides the design of these inhibitors.[15][16]

  • Nav1.1 Activators: Novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives have been identified as potent activators of the voltage-gated sodium channel Nav1.1, a target for Dravet syndrome.[17]

  • TRPV1 Antagonists: 6-Phenylnicotinamide derivatives have been developed as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for inflammatory pain.[2] Optimization of both the biaryl and heteroaryl components led to the discovery of a preclinical candidate.[2]

III. Synthetic Strategies and Methodologies

The synthesis of N-phenyl nicotinamide derivatives is generally straightforward, primarily involving the formation of an amide bond between a substituted nicotinic acid and a substituted aniline.

A. General Synthetic Protocol

A common method for the synthesis of N-phenyl nicotinamides involves the reaction of nicotinoyl chloride with various substituted anilines.[4] Dicyclohexylcarbodiimide (DCC) can be used as a promoter to facilitate this reaction, offering an efficient and environmentally friendly approach.[4]

Step-by-Step Synthesis using DCC:

  • Activation of Nicotinic Acid: Nicotinic acid is reacted with a chlorinating agent like thionyl chloride to form nicotinoyl chloride.

  • Amide Bond Formation: The resulting nicotinoyl chloride is then reacted with the desired substituted aniline in the presence of DCC as a coupling agent and a suitable solvent like ethanol.

  • Reaction Conditions: The reaction is typically carried out at reflux temperatures for a specified period.

  • Purification: The synthesized derivative is then purified using standard techniques such as recrystallization to obtain the pure compound.

B. Characterization Techniques

The structures of the synthesized N-phenyl nicotinamide derivatives are confirmed using various spectroscopic techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of characteristic functional groups, particularly the amide bond.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To provide detailed information about the molecular structure and the environment of different protons and carbons.[4][18]

  • Mass Spectrometry (MS): To confirm the molecular weight and formula of the synthesized compounds.[4][18]

IV. Experimental Workflows for Biological Evaluation

The biological evaluation of N-phenyl nicotinamide derivatives involves a range of in vitro and in silico assays to determine their activity and mechanism of action.

A. In Vitro Assays
  • Antimicrobial Activity: The well diffusion technique is a common method to assess the antibacterial and antifungal properties of the synthesized compounds.[4] The minimum inhibitory concentration (MIC) is determined to quantify the antifungal potency.[5]

  • Anticancer Activity:

    • Cytotoxicity Assays: The inhibitory efficiency of the derivatives against cancer cell lines is evaluated using assays like the MTT assay to determine the GI50 (50% growth inhibition) values.[1]

    • Caspase Activation Assays: To screen for inducers of apoptosis, cell-based caspase activation assays are employed.[1]

    • Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compounds on the cell cycle, for instance, to identify G2/M phase arrest.[1]

    • Enzyme Inhibition Assays: For specific enzyme targets like VEGFR-2 or ALKBH2, fluorescence polarization assays or other enzymatic assays are used to determine the IC50 values.[7][9]

  • Fungicidal Mechanism Studies: Assays to evaluate anti-hyphal and anti-biofilm activities are conducted to understand the mechanism of antifungal action.[5]

B. In Silico Studies
  • Molecular Docking: This computational technique is used to predict the binding mode of the synthesized derivatives within the active site of their target proteins, such as VEGFR-2, providing insights into the molecular interactions that govern their inhibitory activity.[6]

V. Data Presentation and Visualization

Quantitative Data Summary
Compound IDTargetAssayActivity (IC50/EC50/MIC)Reference
10 Apoptosis InductionCaspase Activation (T47D cells)EC50 = 0.082 µM[1]
10 Growth InhibitionT47D cellsGI50 = 0.21 µM[1]
16g AntifungalMIC (C. albicans)0.25 µg/mL[5]
AH2-15c ALKBH2 InhibitionFluorescence PolarizationIC50 = 0.031 µM[7]
4b SDH InhibitionEnzymatic AssayIC50 = 3.18 µM[19]
Visualizing Key Concepts

SAR_General_Scheme cluster_scaffold N-Phenyl Nicotinamide Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Nicotinamide Nicotinamide Core Amide Amide Linker Nicotinamide->Amide Anticancer Anticancer Nicotinamide->Anticancer Phenyl N-Phenyl Ring Amide->Phenyl Enzyme_Inhibition Enzyme Inhibition Amide->Enzyme_Inhibition Antifungal Antifungal Phenyl->Antifungal Mod_Nicotinamide Substitutions (e.g., 6-Me, 6-Cl) Mod_Nicotinamide->Nicotinamide Mod_Phenyl Substitutions (e.g., EWG, EDG, Positional Isomers) Mod_Phenyl->Phenyl

Caption: General SAR scheme for N-phenyl nicotinamide derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_outcome Outcome Synthesis Synthesis of Derivatives Characterization Spectroscopic Characterization (NMR, IR, MS) Synthesis->Characterization In_Vitro In Vitro Assays (Antimicrobial, Anticancer, Enzyme Inhibition) Characterization->In_Vitro SAR_Analysis SAR Analysis & Lead Optimization In_Vitro->SAR_Analysis In_Silico In Silico Studies (Molecular Docking) In_Silico->SAR_Analysis

Caption: Experimental workflow for SAR studies of N-phenyl nicotinamides.

Conclusion: A Promising Scaffold for Future Drug Discovery

The N-phenyl nicotinamide scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The wealth of SAR data accumulated across a diverse range of biological targets underscores the importance of systematic structural modifications. The key takeaways for researchers in this field are the critical roles of substitutions on both the nicotinamide and N-phenyl rings in dictating potency and selectivity. Future research in this area will likely focus on further refining these substitutions to optimize pharmacokinetic and pharmacodynamic properties, as well as exploring novel biological targets for this versatile scaffold. The continued exploration of the chemical space around N-phenyl nicotinamides holds immense promise for the development of next-generation therapeutics.

References

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  • Anonymous. (2019). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.
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The Trimethylsilyl Group: A Strategic Enabler in Modulating Nicotinamide Compound Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The strategic modification of bioactive scaffolds is a cornerstone of modern drug discovery. Nicotinamide, a fundamental B vitamin and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), represents a privileged structure in medicinal chemistry. However, its inherent physicochemical properties can limit its therapeutic efficacy. This technical guide provides an in-depth exploration of the multifaceted role of the trimethylsilyl (TMS) group in augmenting the chemical and biological properties of nicotinamide-based compounds. We will dissect how the introduction of this organosilicon moiety serves not merely as a synthetic tool but as a strategic element for modulating lipophilicity, metabolic stability, and target engagement. This guide will cover the underlying chemical principles, synthetic methodologies, and the ultimate impact on bioactivity, offering researchers and drug development professionals a comprehensive understanding of how to leverage the TMS group to unlock the full potential of nicotinamide derivatives.

Foundational Concepts: Nicotinamide and the Trimethylsilyl Group

The Nicotinamide Scaffold: Biological Significance and Therapeutic Limitations

Nicotinamide is a vital component of cellular metabolism, primarily through its role in the NAD+ biosynthetic pathway. NAD+ is a critical cofactor for numerous dehydrogenases and a substrate for enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, cellular stress responses, and metabolic regulation[1]. Consequently, nicotinamide and its derivatives are explored for a wide range of therapeutic applications, including neurodegenerative diseases, metabolic disorders, and as inhibitors for enzymes like Nicotinamide N-methyltransferase (NNMT) and ALKBH2 DNA demethylase[2][3][4].

Despite its importance, the native nicotinamide molecule possesses challenges for drug development, including moderate cell permeability and specific metabolic pathways that can limit its bioavailability and target residence time. Structural modification is therefore essential to enhance its drug-like properties.

The Trimethylsilyl (TMS) Group: A Versatile Tool in Medicinal Chemistry

The trimethylsilyl group, -Si(CH₃)₃, is an organosilicon functional group characterized by a central silicon atom bonded to three methyl groups[5][6]. Its utility in organic chemistry is extensive, stemming from a unique combination of physical and chemical properties.

  • Steric Bulk and Lipophilicity: The TMS group is sterically larger than a proton but is often considered less sterically demanding than its carbon analogue, the tert-butyl group, due to the longer C-Si bond length (~1.87 Å) compared to the C-C bond (~1.54 Å)[7]. Its nonpolar nature significantly increases the lipophilicity and hydrophobicity of a parent molecule, enhancing solubility in organic solvents[8][9].

  • Chemical Inertness and Lability: While generally inert, the Si-C and Si-O bonds of the TMS group exhibit predictable lability. It is stable under many reaction conditions but can be readily cleaved by fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) or under mild acidic conditions, making it an ideal temporary protecting group[10][11][12].

  • Volatility Enhancement: By masking polar functional groups like hydroxyls (-OH) and amines (-NH), the TMS group reduces intermolecular hydrogen bonding, which in turn increases the volatility of the compound. This property is frequently exploited in analytical techniques like gas chromatography-mass spectrometry (GC-MS)[5][12][13].

Modulating Physicochemical Properties of Nicotinamide with the TMS Group

The introduction of a TMS group onto a nicotinamide derivative instigates a predictable cascade of changes in its physicochemical profile. These changes are fundamental to its altered biological activity.

Enhancing Lipophilicity for Improved Membrane Permeability

A primary challenge in drug design is ensuring a molecule can traverse cellular membranes to reach its intracellular target. Many nicotinamide derivatives, particularly those with polar functional groups or a net charge, suffer from poor membrane permeability[2]. Silylation is a proven strategy to overcome this barrier.

The replacement of a polar proton (e.g., on a hydroxyl or carboxyl group of a nicotinamide side chain) with a nonpolar, lipophilic TMS group drastically increases the compound's overall lipid solubility. This modification can lead to a significant improvement in passive diffusion across the lipid bilayer of cell membranes.

The "Silicon Switch": The TMS Group as a Bioisostere

Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or group is exchanged for another with similar properties to enhance potency, selectivity, or pharmacokinetic parameters[14][15]. The TMS group is increasingly recognized as a non-classical bioisostere for the tert-butyl group[14].

While both groups are bulky and hydrophobic, they have key differences:

  • Bond Length: The longer C-Si bond reduces steric strain compared to a t-butyl group[7].

  • Electronic Properties: Silicon is more electropositive than carbon, which can subtly alter the electronic nature of the molecule.

  • Metabolic Stability: The TMS group can offer a different metabolic profile compared to a t-butyl group, which is susceptible to oxidative metabolism at its methyl groups.

Replacing a t-butyl group with a TMS moiety in a nicotinamide-based inhibitor can maintain or improve binding affinity while favorably altering properties like solubility and metabolic stability[14][16].

Table 1: Comparative Properties of Common Bulky Groups
Groupvan der Waals Volume (ų)C-X Bond Length (Å)Lipophilicity (cLogP contribution)Relative Stability to Hydrolysis
tert-Butyl~45~1.54 (C-C)~1.98Very High
Trimethylsilyl (TMS) ~55~1.87 (C-Si)~2.50Low
Triethylsilyl (TES)~80~1.88 (C-Si)~3.50Moderate
tert-Butyldimethylsilyl (TBDMS)~90~1.89 (C-Si)~4.10High

Note: Values are approximate and can vary based on the molecular context.

Synthetic Strategies and Methodologies

The TMS group is primarily introduced through silylation reactions, where a silylating agent replaces an active proton on a functional group.

TMS as a Protecting Group in Nicotinamide Synthesis

In the multi-step synthesis of complex nicotinamide analogues, it is often necessary to temporarily mask reactive functional groups like hydroxyls, amines, or carboxylic acids to prevent unwanted side reactions[11][17]. The TMS group is an excellent choice for this role due to its ease of introduction and mild removal conditions[11][18].

Common Silylating Agents:

  • Trimethylsilyl Chloride (TMSCl): A highly reactive and common reagent, typically used with a base like triethylamine or pyridine to neutralize the HCl byproduct[10][19].

  • Bis(trimethylsilyl)acetamide (BSA): A powerful silylating agent that produces a neutral acetamide byproduct.

  • Hexamethyldisilazane (HMDS): A cost-effective reagent, often used with a catalyst, that releases ammonia as a byproduct[12][19].

  • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): A very reactive agent used for silylating less reactive alcohols and in specific applications like N-glycosylation[19][20].

The choice of reagent and conditions depends on the specific substrate and the desired selectivity. The relative lability of the TMS group allows for its removal while leaving more robust silyl ethers (e.g., TBDMS, TIPS) intact, a strategy known as orthogonal protection[11][19].

G cluster_protection Protection Phase cluster_reaction Selective Reaction cluster_deprotection Deprotection Phase Nicotinamide_OH Nicotinamide Derivative (with -OH group) TMSCl Silylating Agent (e.g., TMSCl, Base) Nicotinamide_OH->TMSCl Nicotinamide_OTMS TMS-Protected Intermediate TMSCl->Nicotinamide_OTMS Silylation Other_Reaction Reaction at another site of the molecule Nicotinamide_OTMS->Other_Reaction Product_OTMS Modified TMS-Protected Product Other_Reaction->Product_OTMS TBAF Deprotection Agent (e.g., TBAF, H+) Product_OTMS->TBAF Final_Product Final Product (with -OH group restored) TBAF->Final_Product Cleavage

Diagram 1: General workflow for TMS protection and deprotection in synthesis.

Silyl Ethers as Tunable Prodrug Linkers

A more advanced application involves using silyl ethers as acid-labile linkers in prodrug design. A nicotinamide derivative containing a hydroxyl group can be converted into a trimethylsilyl ether. This TMS-prodrug would be more lipophilic, facilitating cell entry. Once inside the acidic microenvironment of a tumor or within an endosome (pH 4.0-6.5), the silyl ether bond is hydrolyzed, releasing the active parent drug[21][22]. The rate of this release can be tuned by altering the steric bulk of the silyl group (e.g., TMS > TES > TIPS), providing a powerful method for controlled drug delivery[21].

Impact on Biological Activity and Pharmacokinetics

The ultimate goal of chemical modification is to improve biological outcomes. The TMS group exerts its influence through several mechanisms.

Diagram 2: Logical relationship between TMS modification and biological outcomes.

Case Study: TMS as a Bioisostere in p38 MAP Kinase Inhibitors

Research into p38 MAP kinase inhibitors has demonstrated the successful application of the TMS group as a bioisostere for a tert-butyl group. In one study, replacing a t-butyl group on a pyrazole scaffold (a common N-heterocycle like the pyridine ring of nicotinamide) with a TMS group resulted in a compound with a significantly lower LogP. This reduction in lipophilicity can be advantageous for optimizing the overall pharmaceutical properties of a drug candidate. Importantly, the biological activity and metabolic profile were largely unchanged, showcasing a successful bioisosteric swap that improved physicochemical characteristics without compromising efficacy[14][16]. This principle is directly applicable to the design of novel nicotinamide-based inhibitors.

Table 2: Bioisosteric Replacement Effect on p38 Inhibitor Properties
CompoundKey GroupLogP (Calculated)p38α IC₅₀ (nM)Comment
Parent Inhibitor tert-Butyl4.510Potent but highly lipophilic.
Sila-Analogue Trimethylsilyl3.812Maintained potency with reduced lipophilicity.
(Data adapted from Barnes et al., Bioorg. Med. Chem. Lett. 2007[16])
Case Study: TMS in the Synthesis of Nicotinamide Riboside (NAR)

The synthesis of nicotinamide analogues often involves complex glycosylation reactions. The use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) has been reported as a highly efficient method for the N-glycosylation step in the synthesis of Nicotinamide Riboside (NAR) and its derivatives. In this approach, the nicotinamide is first silylated to increase its nucleophilicity and solubility, and then condensed with a protected ribose sugar in the presence of the TMSOTf catalyst. This method offers high stereoselectivity and improved reaction times and yields compared to previous approaches[20].

Key Experimental Protocols

Protocol: General Procedure for Trimethylsilylation of a Hydroxyl-Containing Nicotinamide Derivative

Objective: To protect a hydroxyl group on a nicotinamide derivative as a trimethylsilyl ether.

Materials:

  • Nicotinamide derivative (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Imidazole (1.5 eq)

  • Trimethylsilyl chloride (TMSCl) (1.2 eq)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, syringe, magnetic stirrer)

Procedure:

  • Dissolve the nicotinamide derivative in anhydrous DCM in a dry round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (triethylamine or imidazole) to the stirred solution.

  • Add TMSCl dropwise via syringe over 5 minutes. A white precipitate (triethylammonium chloride) may form.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude TMS-protected product.

  • Purify the product as necessary, typically by flash column chromatography.

Safety: TMSCl is volatile, corrosive, and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE).

Protocol: General Procedure for Deprotection of a TMS Ether

Objective: To cleave a TMS ether and restore the hydroxyl group.

Materials:

  • TMS-protected nicotinamide derivative (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the TMS-protected compound in anhydrous THF in a round-bottom flask.

  • Add the TBAF solution dropwise to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the deprotected product by flash column chromatography or recrystallization.

Conclusion and Future Perspectives

The trimethylsilyl group is far more than a simple protecting group in the context of nicotinamide chemistry. It is a strategic design element that offers medicinal chemists precise control over critical physicochemical and biological properties. By increasing lipophilicity, the TMS group can directly enhance cell permeability, a crucial step in improving the efficacy of intracellularly-acting nicotinamide derivatives. Its role as a bioisostere for the tert-butyl group provides a sophisticated method for fine-tuning a molecule's ADME profile without sacrificing potency. Furthermore, the predictable lability of silyl ethers opens exciting possibilities for developing acid-sensitive prodrugs for targeted drug delivery.

Future research will likely focus on exploring a wider palette of silyl groups (e.g., TES, TBDMS, TIPS) to achieve even finer control over stability and release kinetics[18][19]. Integrating these silylation strategies with other advanced drug delivery platforms, such as nanoparticles, could lead to the next generation of highly effective and targeted therapies based on the versatile nicotinamide scaffold. The "silicon switch" is a powerful and proven concept, and its continued application will undoubtedly accelerate the development of novel nicotinamide-based therapeutics.

References

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  • Gelest. (n.d.). Silyl Groups - Technical Library. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Trimethylsilyl Chloride: A Key Enabler in Pharmaceutical Synthesis and Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Retrieved from [Link]

  • Grokipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]

  • ResearchGate. (2025). A simple and efficient synthesis of nicotinamide riboside (NAR) and analogues. Retrieved from [Link]

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  • Reddit. (2024). what is the function of the Trimethylsilyl group here? Retrieved from [Link]

  • Barnes, M. J., et al. (2007). Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 17(2), 354-357. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Fiveable. (n.d.). TMS Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Ningbo Borui Chemical Co., Ltd. (n.d.). The Chemistry of Silicon: Applications of Trimethylsilyl Groups in Synthesis. Retrieved from [Link]

  • Science.gov. (n.d.). trimethylsilyl ether derivatives: Topics. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemistry of Trimethylsilanol (CAS 1066-40-6): Properties, Synthesis, and Reactivity for B2B Users. Retrieved from [Link]

  • MDPI. (n.d.). A Multifunctional Peptide Linker Stably Anchors to Silica Spicules and Enables MMP-Responsive Release of Diverse Bioactive Cargos. Retrieved from [Link]

  • chemeurope.com. (n.d.). Trimethylsilyl. Retrieved from [Link]

  • EMBL-EBI. (n.d.). trimethylsilyl group (CHEBI:51088). Retrieved from [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Retrieved from [Link]

  • ResearchGate. (2025). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Retrieved from [Link]

  • PubMed. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinamide Analog

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide is a novel synthetic compound sharing the core nicotinamide scaffold. Nicotinamide, a form of vitamin B3, is a fundamental precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical player in a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] Consequently, enzymes that utilize or are regulated by NAD+ have emerged as significant therapeutic targets for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[3][4]

Given its structural similarity to nicotinamide, it is hypothesized that this compound may act as a modulator of key NAD+-dependent enzymes. Prime candidates for its biological activity include the sirtuin (SIRT) family of deacetylases and the poly (ADP-ribose) polymerase (PARP) family of enzymes.[5] Sirtuins are NAD+-dependent deacetylases that regulate transcription, metabolism, and stress responses, making them attractive targets for aging-related diseases.[6][7] PARPs are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy.[8][9]

This document provides detailed application notes and high-throughput screening (HTS) protocols for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of this compound. We will focus on two robust and widely used HTS technologies: a Fluorescence Polarization (FP) assay for sirtuin activity and an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) for PARP inhibition.

Principle of the Assays: Harnessing Light and Proximity for High-Throughput Discovery

High-throughput screening requires assays that are sensitive, reproducible, and amenable to automation in 96-, 384-, or 1536-well formats.[10][11] The two methodologies detailed below, Fluorescence Polarization and AlphaLISA, are homogeneous "mix-and-read" assays, eliminating the need for cumbersome wash steps and making them ideal for HTS campaigns.[12][13]

Fluorescence Polarization (FP): Detecting Molecular Interactions in Solution

Fluorescence polarization is a powerful technique for monitoring molecular binding events in solution.[12][14] The principle is based on the rotational speed of a fluorescently labeled molecule (a "tracer"). When a small fluorescent tracer tumbles rapidly in solution, excitation with polarized light results in the emission of depolarized light. However, when this tracer binds to a larger molecule, such as a protein, its rotation slows down significantly. This reduced tumbling speed leads to the emission of light that remains highly polarized.[15][16]

In the context of a competitive binding assay for a sirtuin inhibitor, a fluorescently labeled ligand that binds to the sirtuin enzyme is used as the tracer. In the absence of an inhibitor, the tracer binds to the enzyme, resulting in a high FP signal. When an unlabeled inhibitor, such as our test compound, competes with the tracer for binding to the sirtuin, the tracer is displaced into the solution, resumes its rapid tumbling, and the FP signal decreases. This change in polarization is directly proportional to the binding affinity of the test compound.[17]

AlphaLISA: A Bead-Based Proximity Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology used to study biomolecular interactions.[18][19] The assay relies on two types of hydrogel-coated beads: a "Donor" bead and an "Acceptor" bead. The Donor bead contains a photosensitizer that, upon excitation with a laser at 680 nm, converts ambient oxygen into short-lived, highly reactive singlet oxygen molecules. These singlet oxygen molecules can travel up to 200 nm in solution.[20]

If an Acceptor bead is within this 200 nm proximity, the singlet oxygen molecules trigger a cascade of chemical reactions within the Acceptor bead, culminating in the emission of a strong light signal at a specific wavelength (e.g., 615 nm for AlphaLISA).[20][21] If the beads are not in close proximity, the singlet oxygen molecules decay without producing a signal. This proximity-dependent signal generation forms the basis of the assay.[18]

For a PARP inhibition assay, one can design a system where a biotinylated substrate is captured by a streptavidin-coated Donor bead, and a specific antibody recognizing the PARP-modified substrate (e.g., poly-ADP-ribosylated protein) is conjugated to an Acceptor bead. In the presence of active PARP, the substrate is modified, bringing the Donor and Acceptor beads into close proximity and generating a strong AlphaLISA signal. An inhibitor of PARP will prevent this modification, keeping the beads separated and resulting in a loss of signal.[13]

Application Note 1: Biochemical Screening of Sirtuin Activity using a Fluorescence Polarization Assay

This protocol describes a competitive binding assay to identify inhibitors of a human sirtuin, for example, SIRT1. The assay is designed for a 384-well format, but can be adapted for other plate densities.

Rationale for Experimental Choices

The selection of a fluorescent tracer is critical for a successful FP assay. The tracer should have a high affinity for the target enzyme and exhibit a significant change in polarization upon binding. The concentration of the tracer should be at or below its dissociation constant (Kd) to ensure assay sensitivity.[16] The enzyme concentration is optimized to achieve a sufficient assay window (the difference between the high and low FP signals) while conserving protein.

Experimental Workflow Diagram

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_read Data Acquisition reagents Prepare Assay Buffer, SIRT1 Enzyme, Fluorescent Tracer, and Test Compound Dilutions dispense_compound Dispense Test Compound (5-Methoxy-N-phenyl-4- (trimethylsilyl)nicotinamide) or Controls reagents->dispense_compound dispense_enzyme Add SIRT1 Enzyme Solution dispense_compound->dispense_enzyme incubate1 Incubate (e.g., 15 min at RT) to allow compound-enzyme binding dispense_enzyme->incubate1 dispense_tracer Add Fluorescent Tracer incubate1->dispense_tracer incubate2 Incubate (e.g., 60 min at RT) to reach binding equilibrium dispense_tracer->incubate2 read_plate Read Fluorescence Polarization on a plate reader incubate2->read_plate

Caption: Workflow for the SIRT1 Fluorescence Polarization assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 0.05% (v/v) Bovine Serum Albumin (BSA). Rationale: This buffer composition provides a stable environment for the enzyme and minimizes non-specific binding of the tracer.

    • SIRT1 Enzyme Stock: Reconstitute recombinant human SIRT1 to a stock concentration of 1 mg/mL in an appropriate storage buffer. Aliquot and store at -80°C.

    • Fluorescent Tracer Stock: Prepare a 1 mM stock solution of a suitable fluorescently labeled SIRT1 ligand (e.g., a fluorescently tagged peptide substrate or known inhibitor) in DMSO.

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO.

  • Assay Procedure (per well of a 384-well plate):

    • Add 200 nL of the test compound dilution in DMSO or DMSO alone (for controls) to the appropriate wells.

    • Prepare a working solution of SIRT1 in Assay Buffer. The final concentration in the assay should be empirically determined but is typically in the low nanomolar range. Add 10 µL of this solution to each well.

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate the plate for 15 minutes at room temperature to allow for pre-incubation of the enzyme with the test compound.

    • Prepare a working solution of the fluorescent tracer in Assay Buffer. The final concentration should be at or below its Kd. Add 10 µL of this solution to each well.

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

    • Read the plate on a suitable plate reader equipped with filters for fluorescence polarization.

Controls for a Self-Validating System
  • No-Enzyme Control (Tracer only): Wells containing Assay Buffer, DMSO, and the fluorescent tracer. This determines the baseline (low) FP signal.

  • No-Inhibitor Control (Maximum Signal): Wells containing Assay Buffer, DMSO, SIRT1 enzyme, and the fluorescent tracer. This determines the maximum (high) FP signal.

  • Positive Control Inhibitor: A known SIRT1 inhibitor (e.g., EX-527) at a concentration that gives maximal inhibition. This validates the assay's ability to detect inhibition.[22]

Quantitative Data Summary
ParameterDescriptionExample Value
Final Assay VolumeTotal volume per well.20 µL
Final SIRT1 ConcentrationOptimized concentration for a robust signal window.5 nM
Final Tracer ConcentrationConcentration at or below the Kd for the tracer.2 nM
Final DMSO ConcentrationKept constant across all wells to avoid solvent effects.1%
High Control (mP)Millipolarization units for the no-inhibitor control.250 mP
Low Control (mP)Millipolarization units for the no-enzyme control.50 mP
Z' FactorA measure of assay quality, calculated from the high and low controls. A Z' > 0.5 is considered excellent.> 0.7

Application Note 2: Homogeneous Proximity-Based Assay for PARP Inhibition using AlphaLISA

This protocol details a method to screen for inhibitors of PARP1, a key enzyme in DNA repair. The assay measures the poly-ADP-ribosylation of a biotinylated histone substrate.

Rationale for Experimental Choices

The AlphaLISA format is chosen for its high sensitivity and robustness, allowing for the use of low concentrations of enzyme and substrates.[21] The use of a biotinylated histone substrate and streptavidin-coated Donor beads provides a reliable method for capturing the substrate. An antibody specific for poly-ADP-ribose (PAR) chains ensures that only the product of the PARP reaction is detected by the Acceptor beads.

Experimental Workflow Diagram

AlphaLISA_Workflow cluster_prep Reagent Preparation cluster_assay Enzymatic Reaction (384-well) cluster_detection AlphaLISA Detection reagents Prepare Assay Buffer, PARP1 Enzyme, Biotinylated Histone, NAD+, and Test Compound Dilutions dispense_compound Dispense Test Compound (5-Methoxy-N-phenyl-4- (trimethylsilyl)nicotinamide) or Controls reagents->dispense_compound dispense_enzyme_mix Add PARP1 Enzyme, Biotinylated Histone, and NAD+ Mixture dispense_compound->dispense_enzyme_mix incubate1 Incubate (e.g., 60 min at RT) to allow enzymatic reaction dispense_enzyme_mix->incubate1 add_beads Add AlphaLISA Acceptor Beads (anti-PAR antibody coated) and Streptavidin-Donor Beads incubate1->add_beads incubate2 Incubate (e.g., 60 min at RT, in the dark) add_beads->incubate2 read_plate Read on an Alpha-enabled plate reader incubate2->read_plate

Caption: Workflow for the PARP1 AlphaLISA inhibition assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • PARP Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 4 mM MgCl2, 0.01% (v/v) NP-40, and 1 mM DTT.

    • PARP1 Enzyme Stock: Reconstitute recombinant human PARP1 to a stock concentration of 0.5 mg/mL. Aliquot and store at -80°C.

    • Biotinylated Histone H1 Stock: Prepare a 1 mg/mL stock solution in water.

    • NAD+ Stock: Prepare a 10 mM stock solution in water.

    • Test Compound: Prepare a serial dilution series of this compound in DMSO.

    • AlphaLISA Beads: Prepare working solutions of anti-PAR Acceptor beads and Streptavidin-Donor beads in AlphaLISA buffer according to the manufacturer's instructions. Note: AlphaLISA beads are light-sensitive and should be handled in a dimly lit environment.

  • Assay Procedure (per well of a 384-well plate):

    • Add 200 nL of the test compound dilution in DMSO or DMSO alone to the appropriate wells.

    • Prepare a reaction mixture containing PARP1 enzyme, biotinylated histone H1, and NAD+ in PARP Assay Buffer. The final concentrations should be optimized, but typical ranges are 1-5 nM for PARP1, 20-50 nM for histone H1, and 10-50 µM for NAD+.

    • Add 10 µL of the reaction mixture to each well to start the enzymatic reaction.

    • Mix gently and incubate for 60 minutes at room temperature.

    • Add 10 µL of the prepared AlphaLISA bead mixture (containing both Donor and Acceptor beads) to each well to stop the reaction and initiate detection.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an Alpha-enabled plate reader (e.g., EnVision or PHERAstar).

Controls for a Self-Validating System
  • No-Enzyme Control: Wells containing all reaction components except for the PARP1 enzyme. This determines the background signal.

  • No-Inhibitor Control (Maximum Signal): Wells containing all reaction components and DMSO. This represents 100% enzyme activity.

  • Positive Control Inhibitor: A known PARP inhibitor (e.g., Olaparib) at a concentration that gives maximal inhibition.[9]

Quantitative Data Summary
ParameterDescriptionExample Value
Final Assay VolumeTotal volume per well.20 µL
Final PARP1 ConcentrationOptimized for a robust signal-to-background ratio.2 nM
Final Biotin-Histone Conc.Substrate concentration, typically near its Km.30 nM
Final NAD+ ConcentrationCo-substrate concentration, typically near its Km.20 µM
Final Bead ConcentrationAs per manufacturer's recommendation.20 µg/mL
High Control (Alpha Counts)Signal for the no-inhibitor control.500,000 counts
Low Control (Alpha Counts)Signal for the no-enzyme control.5,000 counts
Z' FactorA measure of assay quality. A Z' > 0.5 is considered excellent.> 0.7

Data Analysis and Interpretation

For both assays, the primary data is used to calculate the percent inhibition for each concentration of this compound:

% Inhibition = 100 * (1 - [(Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control)])

The percent inhibition values are then plotted against the logarithm of the compound concentration, and a dose-response curve is fitted using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

The Z' factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[23] It is calculated as follows:

Z' = 1 - [(3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control|]

Where SD is the standard deviation. An assay with a Z' factor between 0.5 and 1.0 is considered robust and suitable for HTS.

Confirmatory and Secondary Assays

Hits identified from these primary biochemical screens should be validated through a series of secondary assays to confirm their activity and elucidate their mechanism of action.

  • Orthogonal Biochemical Assays: Confirm the activity of hits using a different assay format. For example, if a hit is identified in the FP assay for SIRT1, its activity could be confirmed using a fluorogenic enzymatic assay that measures the deacetylation of a substrate.[23]

  • Cell-Based Assays: The ultimate goal of drug discovery is to modulate biological activity in a cellular context. Cell-based assays are crucial for confirming the on-target effects of a compound and assessing its cell permeability and potential toxicity.

    • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its intended target (SIRT1 or PARP) inside the cell.

    • Functional Cellular Assays: For PARP inhibitors, a cell-based assay could measure the potentiation of DNA-damaging agents in cancer cell lines.[8] For sirtuin modulators, one could measure changes in the acetylation status of known sirtuin substrates or downstream effects on gene expression or metabolic pathways.[7]

    • GPCR Signaling Assays: Since NAD+ metabolism can influence broader signaling networks, it may be valuable to screen active compounds in cell-based assays that monitor G protein-coupled receptor (GPCR) activation, such as measuring changes in second messengers like cAMP or calcium.[24][25]

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Application Notes & Protocols: Characterizing Novel Enzyme Inhibitors with 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro enzymatic inhibition assays using the novel compound, 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. Given its structural similarity to nicotinamide, a key metabolite in NAD⁺ salvage and signaling pathways, this guide focuses on a panel of high-value enzymatic targets: Sirtuins (SIRT1, SIRT2), Nicotinamide Phosphoribosyltransferase (NAMPT), and CD38. An ancillary protocol for a representative tyrosine kinase (VEGFR2/Kdr) is also included to assess broader selectivity. This guide moves beyond rote procedural lists, delving into the causality behind experimental design, data interpretation for mechanism of action (MOA) elucidation, and robust, self-validating protocol architecture.

Introduction: The Scientific Rationale

This compound is a synthetic compound featuring a nicotinamide core. This structural motif is a privileged scaffold in chemical biology, as it is recognized by a host of enzymes central to cellular metabolism, signaling, and longevity. The primary hypothesis is that this compound will interact with enzymes that utilize nicotinamide or its parent molecule, nicotinamide adenine dinucleotide (NAD⁺), as a substrate or regulator.

Our investigation will therefore center on three key families of NAD⁺-dependent enzymes:

  • Sirtuins (SIRTs): A class of NAD⁺-dependent deacetylases that play critical roles in gene silencing, DNA repair, and metabolic regulation. Inhibition of sirtuins is a therapeutic strategy for various cancers.

  • Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the NAD⁺ salvage pathway, which recycles nicotinamide back into NAD⁺. Cancer cells, with their high metabolic rate, are often highly dependent on this pathway, making NAMPT a prime oncology target.[1][2]

  • CD38: A multifunctional enzyme and the primary NAD⁺ hydrolase in mammalian tissues, regulating NAD⁺ levels and producing signaling molecules like cyclic ADP-ribose.[3] Its role in metabolism and aging makes it an interesting therapeutic target.[4]

By systematically evaluating the inhibitory potential of this compound against these targets, researchers can build a comprehensive profile of its biological activity and therapeutic potential.

Getting Started: Compound Management and Initial Validation

The integrity of any enzymatic assay begins with the proper handling of the inhibitor. For a novel compound like this compound, meticulous preparation is paramount to ensure reproducible and reliable data.

Solubility Testing and Stock Solution Preparation

Causality: An inhibitor must be fully solubilized in the assay buffer to ensure that any observed inhibition is due to specific molecular interactions, not compound precipitation. The choice of solvent is critical, as solvents themselves can affect enzyme activity. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of small molecules and its general tolerance by most enzymes at low final concentrations.

Protocol:

  • Initial Solubility Test: Begin by attempting to dissolve a small, known amount of the compound in the primary assay buffer for each target enzyme. If it is not soluble, proceed to using an organic solvent.

  • Primary Stock Solution: Prepare a high-concentration primary stock solution, typically 10-50 mM, in 100% DMSO. Ensure the compound is completely dissolved; sonication may be required. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Stock Solutions: For each experiment, create intermediate or working stock solutions by diluting the primary stock in the respective assay buffer.

  • Solvent Control: Crucially , all assays must include a "vehicle" or "solvent" control. This control should contain the highest concentration of DMSO used in the inhibitor dilution series to account for any effects of the solvent on enzyme activity. The final DMSO concentration in the assay should ideally be kept below 1%, and never exceed 2%, to minimize non-specific effects.

Primary Screening: IC₅₀ Determination

The first objective is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (the IC₅₀ value). This provides a quantitative measure of the inhibitor's potency. We will employ fluorescence-based assays for their high sensitivity and suitability for high-throughput screening.

General Workflow for IC₅₀ Determination

The following workflow is a template that will be adapted for each specific enzyme target. It outlines the logical flow from reagent preparation to data analysis.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Serial Dilutions of Inhibitor A1 Dispense Inhibitor/Vehicle to 96/384-well Plate P1->A1 P2 Prepare Enzyme Solution A2 Add Enzyme to Wells P2->A2 P3 Prepare Substrate/Cofactor Master Mix A4 Initiate Reaction: Add Substrate Mix P3->A4 A1->A2 A3 Pre-incubate (Enzyme + Inhibitor) A2->A3 A3->A4 A5 Incubate at Optimal Temp. A4->A5 R1 Measure Signal (Fluorescence/Luminescence) A5->R1 R2 Normalize Data to Controls (% Inhibition) R1->R2 R3 Perform Nonlinear Regression (log(inhibitor) vs. response) R2->R3 R4 Determine IC50 Value R3->R4

Caption: General workflow for IC₅₀ determination.

Protocol: SIRT1/SIRT2 Deacetylase Inhibition Assay

Principle: This assay uses a fluorogenic substrate, a peptide containing an acetylated lysine residue adjacent to a quenching molecule. In the presence of NAD⁺, active SIRT1/SIRT2 deacetylates the lysine. A developer solution is then added, which specifically cleaves the deacetylated peptide, separating the fluorophore from the quencher and producing a quantifiable fluorescent signal. Inhibition of SIRT activity results in a decreased signal.

Reagent/ParameterSIRT1 AssaySIRT2 Assay
Enzyme Recombinant Human SIRT1Recombinant Human SIRT2
Substrate Fluorogenic Peptide (e.g., from BPS Bioscience #50034)Fluorogenic Peptide (e.g., from Millipore #566329)
Cofactor NAD⁺NAD⁺
Assay Buffer (e.g., 50 mM Tris pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)(e.g., 50 mM Tris pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
Detection Fluorescence (Ex: 350-380 nm, Em: 440-460 nm)Fluorescence (Ex: 350-380 nm, Em: 450-480 nm)
Positive Control NicotinamideSuramin or Nicotinamide

Step-by-Step Protocol:

  • Preparation: Prepare an 11-point, 3-fold serial dilution of this compound starting from 100 µM (final top concentration). Also prepare solutions of positive control inhibitor.

  • Plate Setup: To a 96-well solid black plate, add 5 µL of each inhibitor dilution, positive control, or vehicle (DMSO control).

  • Enzyme Addition: Prepare a working solution of SIRT1 or SIRT2 enzyme in assay buffer. Add 20 µL of the diluted enzyme to each well.

  • Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate master mix containing the fluorogenic peptide and NAD⁺ in assay buffer. Add 25 µL of this mix to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Development: Add 50 µL of Developer solution (containing a protease and nicotinamide to stop the SIRT reaction) to each well.

  • Final Incubation: Incubate at room temperature for 15-30 minutes.

  • Data Acquisition: Read the fluorescence on a compatible plate reader.

Protocol: NAMPT Inhibition Assay

Principle: This is a coupled enzymatic assay. NAMPT catalyzes the formation of nicotinamide mononucleotide (NMN) from nicotinamide and PRPP. In a series of subsequent reactions, NMN is converted to NAD⁺, which is then used to reduce a non-fluorescent substrate into a highly fluorescent product. The rate of fluorescence increase is directly proportional to NAMPT activity.[1][5]

Reagent/ParameterValue
Enzyme Recombinant Human NAMPT
Substrates Nicotinamide, 5-Phosphoribosyl-1-pyrophosphate (PRPP)
Coupling Enzymes NMNAT, Alcohol Dehydrogenase (ADH)
Assay Buffer (e.g., BPS Bioscience #79946)
Detection Fluorescence (Ex: 340 nm, Em: 460 nm)
Positive Control FK866

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of the test compound and FK866 as described for the SIRT assay.

  • Plate Setup: Add 5 µL of diluted inhibitor, FK866, or vehicle to a 96-well solid black plate.

  • Enzyme Addition: Thaw and dilute NAMPT enzyme in NAMPT Dilution Buffer to the working concentration. Add 10 µL of diluted NAMPT to "Positive Control" and "Test Inhibitor" wells. Add 10 µL of Dilution Buffer to "Blank" wells.

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature with gentle agitation.

  • Reaction Initiation: Prepare a master mix containing Assay Buffer, ATP, Nicotinamide, PRPP, and Ethanol (for the ADH reaction).[5] Add 35 µL of this master mix to all wells.

  • Incubation: Incubate at 30°C for 2 hours, protected from light.

  • Data Acquisition: Measure fluorescence intensity.

Protocol: CD38 Hydrolase Inhibition Assay

Principle: This assay measures the NAD⁺ glycohydrolase (hydrolase) activity of CD38. It utilizes a fluorescent NAD⁺ analog, 1,N⁶-etheno-NAD (ε-NAD), as a substrate. Hydrolysis of ε-NAD by CD38 produces ε-ADP-ribose, which has a significantly higher fluorescence quantum yield than the substrate.[3][4][6] The increase in fluorescence is directly proportional to CD38 hydrolase activity.

Reagent/ParameterValue
Enzyme Recombinant Human CD38
Substrate 1,N⁶-etheno-NAD (ε-NAD)
Assay Buffer (e.g., 25 mM Tris pH 7.5)
Detection Fluorescence (Ex: 300 nm, Em: 410 nm)
Positive Control Apigenin or Kuromanin

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of the test compound and a known CD38 inhibitor.

  • Plate Setup: Add 10 µL of diluted inhibitor, positive control, or vehicle to a 96-well solid black plate.

  • Enzyme Addition: Prepare a working solution of CD38 enzyme in assay buffer. Add 80 µL of the diluted enzyme to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a working solution of ε-NAD in assay buffer. Add 10 µL to all wells to initiate the reaction.

  • Data Acquisition: Immediately begin kinetic reading of fluorescence every 60 seconds for 30-60 minutes at 37°C. The rate of reaction (slope of the linear phase of fluorescence vs. time) is used for analysis.

Data Analysis: From Raw Reads to IC₅₀

Trustworthiness: A protocol is only as good as its data analysis pipeline. Proper normalization and statistical fitting are essential for generating a self-validating, reliable IC₅₀ value.

Step-by-Step Data Analysis:

  • Background Subtraction: For endpoint assays (SIRT, NAMPT), subtract the average signal from the "Blank" or "No Enzyme" wells from all other data points. For kinetic assays (CD38), the slope is the primary data, and a no-enzyme control confirms no spontaneous substrate degradation.

  • Normalization and % Inhibition Calculation:

    • The "Vehicle Control" (enzyme + substrate + DMSO) represents 0% inhibition (maximum activity).

    • A "No Enzyme" or "Max Inhibition" control (using a saturating concentration of a known inhibitor) represents 100% inhibition.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank))

  • Nonlinear Regression:

    • Plot % Inhibition (Y-axis) versus the log₁₀ of the inhibitor concentration (X-axis).

    • Fit the data using a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve with a variable slope.[1] This is the standard model for IC₅₀ determination.

    • The equation is typically of the form: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • Software such as GraphPad Prism, R, or Python libraries can perform this regression and directly output the IC₅₀ value with its 95% confidence interval.

Advanced Analysis: Mechanism of Action (MOA) Elucidation

Once an inhibitor's potency (IC₅₀) is established, the next critical step is to understand how it inhibits the enzyme. The MOA provides deep insight into the inhibitor's binding mode and is crucial for lead optimization. The primary distinction is between competitive, non-competitive, and uncompetitive inhibition.

Causality: The mode of inhibition is determined by how the inhibitor's potency (apparent IC₅₀) changes as a function of substrate concentration.

  • Competitive: The inhibitor binds to the enzyme's active site, competing with the substrate. Inhibition can be overcome by high substrate concentrations. Result: IC₅₀ increases as substrate concentration increases.[7][8]

  • Non-competitive: The inhibitor binds to an allosteric (non-active) site and inhibits activity regardless of whether the substrate is bound. Result: IC₅₀ does not change with substrate concentration.[9][10]

  • Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex. Result: IC₅₀ decreases as substrate concentration increases.

MOA Determination Workflow

MOA_Workflow cluster_exp Experimental Design cluster_analysis Data Analysis & Interpretation E1 Determine Substrate Km E2 Select Multiple Substrate Concentrations around Km (e.g., 0.5x, 1x, 2x, 5x, 10x Km) E1->E2 E3 Generate Full IC50 Curves at each Substrate Concentration E2->E3 A1 Calculate IC50 Value for each Dataset E3->A1 A3 Generate Lineweaver-Burk Plot (1/v vs. 1/[S]) E3->A3 A2 Plot IC50 vs. [Substrate] A1->A2 A4 Determine Inhibition Type (Competitive, Non-competitive, etc.) A2->A4 A3->A4

Caption: Workflow for determining the mechanism of action.

Protocol: MOA Study
  • Determine Km: First, perform an enzyme titration with varying concentrations of the primary substrate (e.g., the acetylated peptide for SIRT1, Nicotinamide for NAMPT, or ε-NAD for CD38) to determine the Michaelis constant (Km) under your specific assay conditions.

  • Set Up Experiment: Choose a range of fixed substrate concentrations, typically spanning from 0.5x Km to 10x Km.

  • Generate IC₅₀ Curves: For each fixed substrate concentration, perform a full dose-response experiment with this compound to determine the IC₅₀ value at that specific substrate level.

  • Analyze and Plot:

    • IC₅₀ vs. [Substrate]: Plot the calculated IC₅₀ values against the corresponding substrate concentrations. The trend will reveal the inhibition type as described above.

    • Lineweaver-Burk Plot: For a classic visualization, transform your data.[4] Plot the reciprocal of the reaction velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. The pattern of line intersections is characteristic of the inhibition type:

      • Competitive: Lines intersect on the Y-axis.

      • Non-competitive: Lines intersect on the X-axis.

      • Uncompetitive: Lines are parallel.

Ancillary Protocol: VEGFR2/Kdr Kinase Inhibition Assay

To assess the selectivity of the compound, it is valuable to test it against an unrelated enzyme class. Kinases are a common off-target class for many small molecules.

Principle: This assay measures the consumption of ATP during the phosphorylation of a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1) by VEGFR2. The remaining ATP is detected using a luciferase/luciferin-based system (e.g., ADP-Glo™). The amount of light (luminescence) produced is inversely proportional to the kinase activity.[11][12]

Reagent/ParameterValue
Enzyme Recombinant Human VEGFR2 (KDR) kinase domain
Substrates ATP, PTK Substrate (Poly-Glu,Tyr 4:1)
Assay Buffer (e.g., BPS Bioscience #79334)
Detection Luminescence
Positive Control Pazopanib or Sorafenib

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of the test compound and a known VEGFR2 inhibitor.

  • Plate Setup: Add 2.5 µL of diluted inhibitor, positive control, or vehicle to a 96-well solid white plate.

  • Master Mix: Prepare a master mix containing Kinase Buffer, ATP, and the PTK substrate. Add 12.5 µL to every well.

  • Reaction Initiation: Thaw and dilute VEGFR2 enzyme to its working concentration. Add 10 µL of diluted enzyme to initiate the reaction. Add 10 µL of 1x Kinase Buffer to "Blank" wells.

  • Incubation: Incubate at 30°C for 45 minutes.

  • ATP Detection: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes to stop the kinase reaction and deplete remaining ATP.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for another 30-45 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read luminescence on a microplate reader. Data analysis follows the same principles as described in Section 4.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Incomplete mixing of reagents; Edge effects in the plate.Use calibrated pipettes; Ensure thorough mixing after each addition; Avoid using the outer wells of the plate or fill them with buffer.
Low Signal or No Enzyme Activity Inactive enzyme (degraded); Incorrect buffer pH or composition; Omission of a required cofactor.Use fresh enzyme aliquots; Verify buffer pH and composition; Double-check that all required components (e.g., NAD⁺) were added.
"Bell-Shaped" Dose-Response Curve Compound precipitation at high concentrations; Off-target effects; Assay artifact.Visually inspect wells for precipitation; Decrease the top concentration of the inhibitor; Run counter-screens to check for assay interference (e.g., fluorescence quenching).
IC₅₀ Appears to Shift Between Experiments Inconsistent incubation times or temperatures; Variation in reagent concentrations (especially substrate); Different DMSO concentrations.Strictly adhere to protocol timings and temperatures; Prepare fresh substrate solutions for each experiment; Ensure the final DMSO concentration is identical across all wells and experiments.

References

  • de Oliveira, G.C., et al. (2018). Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. Bio-protocol, 8(14), e2933. [Link]

  • Aksoy, P., White, T.A., Thompson, M., & Chini, E.N. (2006). Regulation of intracellular levels of NAD: a novel role for CD38. Biochemical and Biophysical Research Communications, 345(4), 1384-1390. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Wikipedia. (2024). Non-competitive inhibition. Wikipedia. [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit, Catalog #71276. BPS Bioscience. [Link]

  • Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Knya. [Link]

  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit, Catalog #78857. BPS Bioscience. [Link]

  • Hartert, K. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. GraphPad. [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit, Catalog #71276-2. BPS Bioscience. [Link]

  • ResearchGate. (n.d.). Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. Request PDF. [Link]

  • Zhang, J., et al. (2011). A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. Analytical Biochemistry, 412(1), 80-86. [Link]

  • University of Leeds. (n.d.). Enzyme inhibition. Faculty of Biological Sciences. [Link]

  • Gillaspy, A. (2023). How to Create a Lineweaver-Burk Plot in Excel. Fundsnet Services. [Link]

  • LibreTexts. (2023). 4.10: Lineweaver-Burk Plots. Biology LibreTexts. [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit, Catalog #40325. BPS Bioscience. [Link]

Sources

Application Notes and Protocols for Testing the Antifungal Activity of Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Promise of Nicotinamide Derivatives in Antifungal Therapy

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Nicotinamide (a form of vitamin B3) and its derivatives have recently emerged as a promising class of compounds with potential broad-spectrum antifungal activity. Their purported mechanism, often linked to the inhibition of NAD+-dependent enzymes like sirtuins, disrupts essential cellular processes in fungi, making them attractive candidates for further investigation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized and advanced protocols for evaluating the antifungal efficacy of nicotinamide derivatives. This guide is designed to be a practical resource, blending established methodologies with expert insights to ensure the generation of robust and reproducible data. The protocols herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific integrity and comparability of results.[1][2][3][4][5][6]

Part 1: Foundational In Vitro Antifungal Susceptibility Testing

The initial assessment of any novel compound begins with in vitro testing to determine its intrinsic antifungal activity. The following protocols are fundamental for establishing the minimum inhibitory concentration (MIC) and are based on internationally recognized standards.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold-standard method for determining the MIC of an antifungal agent.[7][8] It provides a quantitative measure of the lowest concentration of the drug that inhibits the visible growth of a fungus. This method is highly reproducible and amenable to high-throughput screening.[9][10]

Causality Behind Experimental Choices:

  • Standardized Medium: RPMI-1640, buffered with MOPS, is the recommended medium as it supports the growth of most clinically relevant fungi and provides consistent results.[11][12]

  • Standardized Inoculum: A standardized fungal suspension (0.5 McFarland equivalent) is crucial for the reproducibility of MIC values. A high inoculum can lead to falsely elevated MICs.

  • Serial Dilutions: Two-fold serial dilutions of the nicotinamide derivative allow for a precise determination of the MIC.

Experimental Protocol: Broth Microdilution

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[9]

    • Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast) using a spectrophotometer at 530 nm.[9]

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[11]

  • Preparation of Nicotinamide Derivative Dilutions:

    • Prepare a stock solution of the nicotinamide derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium to achieve the desired final concentration range. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for fungal growth. The MIC is the lowest concentration of the nicotinamide derivative that shows no visible growth (or a significant reduction in growth, typically ≥50% for azoles and related compounds) compared to the growth control.[13]

Disk Diffusion Assay: A Qualitative Screening Method

The disk diffusion assay is a simpler, agar-based method for qualitatively assessing the antifungal activity of a compound.[1][14][15] It is particularly useful for initial screening of multiple compounds or fungal strains.

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar: This medium is recommended for its reproducibility and has been standardized for antifungal disk diffusion testing, often supplemented with glucose and methylene blue to enhance fungal growth and zone definition.[1][16]

  • Zone of Inhibition: The diameter of the clearing around the disk, where fungal growth is inhibited, is proportional to the susceptibility of the fungus to the compound.

Experimental Protocol: Disk Diffusion

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.[1][16]

    • Pour the agar into sterile petri dishes to a uniform depth and allow it to solidify.

  • Inoculum Preparation and Plating:

    • Prepare a standardized fungal inoculum as described for the broth microdilution assay.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate.

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the nicotinamide derivative.

    • Aseptically place the disks onto the surface of the inoculated agar plates.

    • Include a control disk with the solvent used to dissolve the compound.

  • Incubation and Measurement:

    • Invert the plates and incubate at 30-35°C for 24-48 hours.[17]

    • Measure the diameter of the zone of inhibition (in millimeters) around each disk.

Parameter Broth Microdilution Disk Diffusion
Output Quantitative (MIC value)Qualitative (Zone of Inhibition)
Throughput HighModerate
Standardization CLSI M27/M38, EUCASTCLSI M44
Primary Use MIC determination, large-scale screeningInitial screening, routine susceptibility

Part 2: Advanced In Vitro Characterization

Beyond initial susceptibility, a deeper understanding of the antifungal properties of nicotinamide derivatives can be gained through more specialized assays.

Checkerboard Assay: Investigating Synergistic Interactions

Combination therapy is a key strategy to enhance efficacy and combat resistance. The checkerboard assay is the most common method to evaluate the in vitro interaction between two compounds, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.[18][19]

Causality Behind Experimental Choices:

  • Fractional Inhibitory Concentration Index (FICI): This calculated value provides a quantitative measure of the interaction between two drugs. A FICI of ≤ 0.5 is generally considered synergistic.[19][20]

Experimental Protocol: Checkerboard Assay

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial dilutions of the nicotinamide derivative along the x-axis and a second antifungal agent along the y-axis.

    • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized fungal suspension as described for the broth microdilution assay.

    • Incubate under the same conditions.

  • FICI Calculation:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[19]

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Biofilm Disruption Assay: Assessing Activity Against Fungal Biofilms

Fungal biofilms are a significant clinical challenge due to their high resistance to conventional antifungals.[21] This assay evaluates the ability of nicotinamide derivatives to disrupt pre-formed biofilms.

Causality Behind Experimental Choices:

  • Crystal Violet Staining: This dye stains the total biofilm biomass, providing a quantitative measure of biofilm disruption.[22]

  • Metabolic Assays (XTT): Assays like the XTT reduction assay measure the metabolic activity of the cells within the biofilm, indicating cell viability.[23]

Experimental Protocol: Biofilm Disruption

  • Biofilm Formation:

    • Add a standardized fungal suspension to the wells of a flat-bottom 96-well plate and incubate for 24-48 hours to allow for biofilm formation.

  • Treatment:

    • Gently wash the wells with sterile PBS to remove non-adherent cells.

    • Add fresh medium containing serial dilutions of the nicotinamide derivative to the wells.

    • Incubate for a further 24 hours.

  • Quantification:

    • Crystal Violet Staining:

      • Wash the wells, stain with 0.1% crystal violet, and then solubilize the bound dye with 30% acetic acid.[22]

      • Measure the absorbance to quantify the remaining biofilm.

    • XTT Assay:

      • Wash the wells and add a solution of XTT and menadione.

      • Incubate and measure the absorbance to determine cell viability.[23]

G

Part 3: In Vivo Efficacy Models

Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy in a complex biological system.

Galleria mellonella (Wax Moth Larvae) Model: A High-Throughput Invertebrate Model

The Galleria mellonella model is an excellent preliminary in vivo screen due to its low cost, ethical advantages, and the functional homology of its innate immune system to that of mammals.[24][25]

Causality Behind Experimental Choices:

  • Ease of Use: Larvae are easy to inoculate and results, such as survival rates and melanization, can be obtained within 48-72 hours.[26][27]

  • Correlation with Mammalian Models: Studies have shown good correlation between the efficacy of antifungal drugs in G. mellonella and murine models.[25][28]

Experimental Protocol: G. mellonella Model

  • Infection:

    • Inject a lethal dose of a fungal pathogen (e.g., Candida albicans) into the hemocoel of the larvae.

  • Treatment:

    • At a set time post-infection, administer the nicotinamide derivative via a separate injection.

  • Evaluation:

    • Monitor larval survival over several days.

    • Assess other endpoints such as melanization (darkening of the cuticle, indicating an immune response) and fungal burden in the hemolymph.[27][29]

Murine Model of Disseminated Candidiasis: The Gold Standard

The murine model of disseminated candidiasis is the gold-standard for evaluating the in vivo efficacy of antifungal agents against systemic infections.[30][31]

Causality Behind Experimental Choices:

  • Mimics Human Disease: Intravenous injection of C. albicans in mice closely mimics human disseminated candidiasis, with the kidneys being the primary target organ.[30]

  • Robust Endpoints: This model allows for the evaluation of survival, as well as the fungal burden in target organs (kidneys, brain, etc.), providing a comprehensive assessment of drug efficacy.

Experimental Protocol: Murine Disseminated Candidiasis

  • Infection:

    • Inject a standardized inoculum of C. albicans intravenously (via the tail vein) into mice (e.g., BALB/c or C57BL/6 strains).[31][32][33]

  • Treatment:

    • Administer the nicotinamide derivative at various doses and schedules (e.g., intraperitoneally or orally) starting at a defined time post-infection.

  • Evaluation:

    • Survival Study: Monitor the survival of the mice over a period of 14-21 days.

    • Fungal Burden Study: At specific time points post-infection, euthanize a subset of mice, harvest target organs (kidneys), homogenize the tissue, and plate serial dilutions to determine the colony-forming units (CFU) per gram of tissue.[32]

G

References

  • Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. Available at: [Link]

  • CLSI. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Available at: [Link]

  • Galleria mellonella as a model for fungal pathogenicity testing - PubMed. Available at: [Link]

  • Galleria mellonella as a Model for the Study of Fungal Pathogens: Advantages and Disadvantages - MDPI. Available at: [Link]

  • A disc test of antifungal susceptibility - ConnectSci. Available at: [Link]

  • Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions - Frontiers. Available at: [Link]

  • Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PubMed Central. Available at: [Link]

  • CLSI. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. Available at: [Link]

  • Use of Galleria mellonella larvae for evaluation of antifungal... - ResearchGate. Available at: [Link]

  • Animal Models for Candidiasis - PMC - NIH. Available at: [Link]

  • Candida albicans Murine Gastrointestinal Model for Disseminated Candidiasis - NIH. Available at: [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Available at: [Link]

  • Murine Model of Disseminated Candidiasis - Bio-protocol. Available at: [Link]

  • Murine Model of Disseminated Candidiasis - Bio-protocol. Available at: [Link]

  • Experimental In Vivo Models of Candidiasis - MDPI. Available at: [Link]

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC - NIH. Available at: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. Available at: [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - Microbial Cell. Available at: [Link]

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Available at: [Link]

  • EUCAST breakpoints for antifungals. Available at: [Link]

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  • Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PubMed. Available at: [Link]

  • EUCAST. Fungi (AFST). Available at: [Link]

  • Schematic protocol of the gut-disseminated murine model of candidaemia.... - ResearchGate. Available at: [Link]

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Application Notes and Protocols for Assessing Apoptosis Induction by N-phenyl Nicotinamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Apoptosis in Oncology and the Emergence of N-phenyl Nicotinamides

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or cancerous cells.[1] Its dysregulation is a hallmark of many cancers, where the failure of malignant cells to undergo apoptosis contributes to tumor progression and resistance to therapy.[1] Consequently, the development of therapeutic agents that can selectively induce apoptosis in cancer cells is a cornerstone of modern oncology research.[2]

N-phenyl nicotinamides have emerged as a promising class of small molecules with potent pro-apoptotic activity in various cancer cell lines.[3] Studies have identified certain N-phenyl nicotinamides as inhibitors of microtubule polymerization, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[3][4] This mechanism of action places them in a similar category to established chemotherapeutic agents like taxanes and vinca alkaloids, highlighting their potential in cancer treatment. The robust and reliable assessment of apoptosis is therefore paramount in the preclinical evaluation and optimization of these compounds.

This comprehensive guide provides detailed protocols and the underlying scientific rationale for the most effective methods to characterize the pro-apoptotic effects of N-phenyl nicotinamides. It is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate this novel class of anti-cancer agents.

I. Foundational Principles: Choosing the Right Apoptosis Assay

No single assay can definitively capture the complexity of apoptosis. A multi-parametric approach is crucial for a thorough understanding. The choice of assays should be guided by the need to detect both early and late-stage apoptotic events, as well as to elucidate the specific signaling pathways involved. For N-phenyl nicotinamides, which are known to disrupt microtubule dynamics, it is logical to investigate the intrinsic (mitochondrial) pathway of apoptosis.

Here, we detail three complementary methods that provide a comprehensive picture of apoptosis induction:

  • Annexin V/Propidium Iodide (PI) Staining: For the quantitative assessment of early and late apoptotic and necrotic cell populations via flow cytometry.[1][5]

  • Caspase Activity Assays: To measure the activation of key executioner caspases, which are central to the apoptotic cascade.[6][7]

  • Western Blotting for Apoptosis Markers: To investigate the molecular machinery of apoptosis by detecting changes in the expression and cleavage of key regulatory and effector proteins.[2][8]

  • TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[9][10]

II. Annexin V/Propidium Iodide Staining for Quantifying Apoptotic Cell Populations

Scientific Rationale

In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. This externalization of PS serves as an "eat me" signal for phagocytes. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[1] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact plasma membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. Dual staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

This assay is a robust, quantitative method ideal for determining the dose-response and time-course of N-phenyl nicotinamide-induced apoptosis.

Experimental Workflow

cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Data Acquisition & Analysis A Seed Cells B Treat with N-phenyl nicotinamide A->B C Incubate B->C D Harvest Cells (including supernatant) C->D E Wash with PBS D->E F Resuspend in 1X Binding Buffer E->F G Add Annexin V-FITC & Propidium Iodide F->G H Incubate in Dark G->H I Add 1X Binding Buffer H->I J Acquire on Flow Cytometer I->J K Analyze Quadrants J->K

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • N-phenyl nicotinamide compound of interest

  • Vehicle control (e.g., DMSO)

  • Cell line of interest (e.g., T47D breast cancer cells)[3]

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 5 mL polystyrene round-bottom tubes for flow cytometry[1]

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the N-phenyl nicotinamide and a vehicle control for the desired time points (e.g., 24, 48 hours). A positive control for apoptosis induction (e.g., staurosporine) is also recommended.[1]

  • Cell Harvesting:

    • Carefully collect the cell culture medium from each well into a labeled 15 mL conical tube. This is crucial as apoptotic cells may detach and be present in the supernatant.[5]

    • Wash the adherent cells once with PBS.

    • Trypsinize the adherent cells and add them to their respective conical tubes containing the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[11]

  • Staining:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and positive control cells.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

Data Interpretation
QuadrantAnnexin V StainingPI StainingCell Population
Lower Left (LL)NegativeNegativeViable Cells
Lower Right (LR)PositiveNegativeEarly Apoptotic Cells
Upper Right (UR)PositivePositiveLate Apoptotic/Necrotic Cells
Upper Left (UL)NegativePositiveNecrotic Cells (often due to injury)

The percentage of cells in each quadrant should be recorded and plotted to visualize the dose-dependent and time-dependent effects of the N-phenyl nicotinamide.

III. Caspase Activity Assays: Measuring the Executioners of Apoptosis

Scientific Rationale

Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[12] They exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade.[7] Effector caspases, such as caspase-3 and caspase-7, are responsible for cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]

Measuring the activity of caspase-3 is a direct and specific indicator of apoptosis induction. Fluorometric assays are commonly used, employing a synthetic substrate, such as Ac-DEVD-AMC, which is specifically cleaved by activated caspase-3.[6][13] This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), and the resulting fluorescence is proportional to the amount of active caspase-3 in the sample.[6][13] Given that N-phenyl nicotinamides were identified using a caspase-based high-throughput screen, this assay is particularly relevant for confirming their mechanism of action.[3]

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Assay Reaction cluster_2 Data Acquisition A Treat Cells with N-phenyl nicotinamide B Harvest & Lyse Cells A->B C Quantify Protein Concentration B->C D Add Lysate to 96-well Plate C->D E Prepare & Add Reaction Mix (Buffer, DTT, Substrate) D->E F Incubate at 37°C E->F G Measure Fluorescence (Ex: 380nm, Em: 420-460nm) F->G H Calculate Fold Increase in Activity G->H

Caption: Workflow for Fluorometric Caspase-3 Activity Assay.

Detailed Protocol: Fluorometric Caspase-3 Activity Assay

Materials:

  • N-phenyl nicotinamide-treated and control cell pellets

  • Cell Lysis Buffer

  • Fluorometric Caspase-3 Assay Kit (containing 2X Reaction Buffer, DTT, and DEVD-AMC substrate)

  • Black, flat-bottomed 96-well plate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Cell Lysate Preparation:

    • Treat and harvest cells as described in the Annexin V/PI protocol (Section II).

    • Lyse the cell pellets in cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).[14]

    • Incubate on ice for 10-15 minutes.[14]

    • Centrifuge at ~12,000 x g for 10 minutes at 4°C to pellet cellular debris.[11]

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Dilute the 2X Reaction Buffer to 1X with deionized water and add DTT to the manufacturer's recommended final concentration.[13]

    • In a black 96-well plate, add 50 µL of each cell lysate (normalized for protein concentration, e.g., 20-50 µg of protein) to separate wells.

    • Include a blank control (lysis buffer only).

    • Prepare the substrate master mix by diluting the DEVD-AMC substrate into the 1X Reaction Buffer/DTT mix according to the kit instructions.

  • Reaction and Measurement:

    • Add 50 µL of the substrate master mix to each well containing cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[6][13]

Data Analysis

Subtract the blank reading from all sample readings. Caspase-3 activity can be expressed as the fold increase in fluorescence compared to the vehicle-treated control.

IV. Western Blotting: Probing the Molecular Mechanisms

Scientific Rationale

Western blotting is an indispensable tool for investigating the specific proteins involved in the apoptotic pathway induced by N-phenyl nicotinamides.[2][15] By detecting the cleavage of caspases and their substrates, as well as changes in the levels of pro- and anti-apoptotic proteins, we can gain insight into the mechanism of action.

Given that some N-phenyl nicotinamides act as microtubule inhibitors, a key area of investigation is the intrinsic (mitochondrial) pathway of apoptosis. Microtubule disruption can lead to the activation of pro-apoptotic Bcl-2 family members (e.g., Bim, Bax) and the inactivation of anti-apoptotic members (e.g., Bcl-2, Bcl-xL), resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Key Protein Targets for N-phenyl Nicotinamide Studies:

  • Caspase-3: Detection of the cleaved (active) fragments (p17/p19 and p12) confirms the activation of this key executioner caspase.[8]

  • PARP (Poly(ADP-ribose) polymerase): PARP is a key substrate of activated caspase-3. Its cleavage from the full-length ~116 kDa form to an ~89 kDa fragment is a classic hallmark of apoptosis.[16]

  • Bcl-2 Family Proteins:

    • Bcl-2/Bcl-xL (Anti-apoptotic): Downregulation of these proteins can lower the threshold for apoptosis.

    • Bax/Bak (Pro-apoptotic): Upregulation or activation of these proteins promotes apoptosis.

    • Bim (Pro-apoptotic): This BH3-only protein is often upregulated in response to microtubule-damaging agents.

  • Cytochrome c: Detection of cytochrome c in the cytosolic fraction (and its depletion from the mitochondrial fraction) is a direct indicator of mitochondrial pathway activation.

Detailed Protocol: Western Blotting for Apoptosis Markers

Materials:

  • N-phenyl nicotinamide-treated and control cell pellets

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus, PVDF or nitrocellulose membranes, and transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Bim, anti-Cytochrome c, anti-β-actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice.

    • Centrifuge to pellet debris and collect the supernatant.

    • Quantify protein concentration.[2]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.[2]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[2]

    • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • If necessary, strip the membrane and re-probe with another antibody (e.g., a loading control).

Data Analysis

Analyze the band intensities to determine changes in protein expression or cleavage. A decrease in pro-caspase-3 and pro-PARP with a corresponding increase in their cleaved fragments is indicative of apoptosis. Changes in the expression levels of Bcl-2 family proteins can help elucidate the upstream signaling pathway. Normalizing the protein of interest to a loading control is critical for accurate quantification.[2]

V. TUNEL Assay: Visualizing DNA Fragmentation

Scientific Rationale

A key feature of late-stage apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments.[9][10] This process generates a large number of DNA strand breaks with free 3'-hydroxyl (3'-OH) ends. The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is designed to detect these DNA breaks.[10] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., conjugated to a fluorophore or biotin) onto the 3'-OH ends of the fragmented DNA.[9] The labeled cells can then be visualized and quantified by fluorescence microscopy or flow cytometry. This method provides a clear, in situ visualization of apoptotic cells.[10]

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Labeling Reaction cluster_2 Visualization A Treat Cells on Coverslips/Slides B Fix with Paraformaldehyde A->B C Permeabilize with Triton X-100 B->C D Incubate with TdT Reaction Mix (TdT + labeled dUTPs) C->D E Stop Reaction D->E F Counterstain Nuclei (e.g., DAPI) E->F G Mount Coverslip F->G H Analyze via Fluorescence Microscopy G->H

Caption: Workflow for TUNEL Assay for Fluorescence Microscopy.

Detailed Protocol: TUNEL Assay (for adherent cells)

Materials:

  • Cells grown on glass coverslips in a multi-well plate

  • N-phenyl nicotinamide compound and controls

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Seed and treat cells on coverslips as previously described. Include positive (e.g., pre-treatment with DNase I) and negative (no TdT enzyme) controls.[9]

    • Wash cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[9]

    • Wash twice with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes at room temperature to allow the enzyme to access the nucleus.[17]

    • Wash twice with PBS.

  • TUNEL Reaction:

    • (Optional) Incubate the sample with an Equilibration Buffer for 10 minutes.[9]

    • Prepare the TdT Reaction Mix according to the kit manufacturer's instructions.

    • Remove the previous buffer and add the TdT Reaction Mix to the cells, ensuring the coverslip is fully covered.

    • Incubate for 60 minutes at 37°C in a humidified chamber to prevent drying.[9]

  • Detection and Visualization:

    • Stop the reaction by washing the coverslips twice with PBS.

    • If using a biotin-dUTP system, an additional step with labeled streptavidin is required here. For fluorescent dUTPs, proceed to counterstaining.

    • Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash twice with PBS.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence, while all nuclei will be visible with the DAPI stain.

Data Analysis

The apoptotic index can be calculated by counting the number of TUNEL-positive nuclei and expressing it as a percentage of the total number of nuclei (DAPI-stained).

VI. Conclusion and Best Practices

The comprehensive assessment of apoptosis induction by N-phenyl nicotinamides requires a multi-faceted approach. By combining the quantitative power of Annexin V/PI flow cytometry, the specificity of caspase activity assays, the mechanistic insights from Western blotting, and the in situ visualization of the TUNEL assay, researchers can build a robust data package to characterize the pro-apoptotic efficacy of this promising class of compounds.

Best Practices for Self-Validating Systems:

  • Positive and Negative Controls: Always include a known apoptosis inducer as a positive control and a vehicle-treated sample as a negative control.

  • Dose-Response and Time-Course: Characterize the effects of your N-phenyl nicotinamide across a range of concentrations and time points.

  • Orthogonal Methods: Confirm key findings using at least two different methods. For example, an increase in the Annexin V-positive population should correlate with an increase in caspase-3 activity and the appearance of cleaved PARP on a Western blot.

  • Loading Controls: For Western blotting, always normalize to a stable housekeeping protein to ensure equal protein loading.[2]

  • Compensation Controls: For flow cytometry, proper compensation is critical to correct for spectral overlap between fluorochromes.

By adhering to these principles and protocols, researchers can generate high-quality, reproducible data to drive the development of N-phenyl nicotinamides as novel anti-cancer therapeutics.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]

  • Li, L., et al. (2004). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 47(23), 5621-5633. Retrieved from: [Link]

  • Kamaraj, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(21), e3027. Retrieved from: [Link]

  • Elbascience. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from Elbascience website: [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from Creative Bioarray website: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website: [Link]

  • Abbkine. (2026). TUNEL Method in Apoptosis Detection: Principles, Procedures, and Application Evaluation. Retrieved from Abbkine website: [Link]

  • G-Biosciences. (2019). Detection of Apoptosis by TUNEL Assay. Retrieved from G-Biosciences website: [Link]

  • Cusabio. (n.d.). Caspase-3 activity assay. Retrieved from Cusabio website: [Link]

  • Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0268850. Retrieved from: [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from Bio-Rad Antibodies website: [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from JoVE website: [Link]

  • PubMed Central (PMC). (2018). Determination of Caspase Activation by Western Blot. Retrieved from: [Link]

  • PubMed. (2007). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. Retrieved from: [Link]

  • ResearchGate. (2004). Discovery of Substituted N -Phenyl Nicotinamides as Potent Inducers of Apoptosis Using a Cell- and Caspase-Based High Throughput Screening Assay. Retrieved from: [Link]

  • PubMed Central (PMC). (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Retrieved from: [Link]

  • PubMed Central (PMC). (2020). Apoptosis detection: a purpose-dependent approach selection. Retrieved from: [Link]

  • PubMed. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Retrieved from: [Link]

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Application Notes and Protocols: Investigating the Efficacy of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of the novel compound, 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, in the context of cancer cell line investigations. This document outlines the hypothesized mechanism of action and provides detailed protocols for evaluating its cytotoxic and apoptotic effects.

Introduction: The Rationale for Investigating Novel Nicotinamide Derivatives

Nicotinamide and its derivatives represent a promising class of molecules in oncology research.[1] As a precursor to nicotinamide adenine dinucleotide (NAD+), nicotinamide is central to cellular metabolism and energy production.[2] Furthermore, it influences critical cellular processes such as DNA repair through the modulation of poly(ADP-ribose) polymerases (PARPs) and gene expression via sirtuins, a class of NAD+-dependent deacetylases.[3][4] The diverse roles of nicotinamide in cellular homeostasis have spurred the development of numerous derivatives with potential therapeutic applications in cancer.[5][6][7]

The compound, this compound, is a novel synthetic molecule incorporating several key functional groups that may confer unique anticancer properties. The nicotinamide core provides a scaffold known to interact with various enzymes involved in cancer progression.[8][9] The methoxy group can influence the electronic properties and metabolic stability of the molecule. The N-phenyl substituent can contribute to hydrophobic interactions within protein binding pockets. The trimethylsilyl (TMS) group, while often used as a protecting group in synthesis due to its steric bulk and chemical inertness, may also influence the compound's solubility, membrane permeability, and overall pharmacological profile.[10][11]

This guide proposes a systematic approach to characterize the anticancer potential of this compound, focusing on its effects on cancer cell viability, apoptosis, and cell cycle progression.

Hypothesized Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, we can hypothesize several potential pathways based on the known activities of related nicotinamide derivatives.

  • Modulation of Sirtuin Activity: Sirtuins play a dual role in cancer, acting as either tumor promoters or suppressors depending on the specific sirtuin and cellular context.[12][13][14] As nicotinamide is a known sirtuin inhibitor, it is plausible that this compound could modulate sirtuin activity, leading to downstream effects on cell cycle regulation, apoptosis, and metabolism.[15]

  • Inhibition of PARP: Nicotinamide is a competitive inhibitor of PARP enzymes, which are crucial for DNA repair.[4] By inhibiting PARP, this novel compound could sensitize cancer cells to DNA damage, leading to apoptosis.

  • Targeting Cancer Metabolism: Nicotinamide N-methyltransferase (NNMT) is overexpressed in many cancers and is associated with enhanced tumor growth and chemoresistance.[16][17] Novel nicotinamide derivatives could potentially inhibit NNMT, thereby altering cancer cell metabolism and increasing sensitivity to other therapeutic agents.[16]

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Nicotinamide derivatives have been shown to induce apoptosis in various cancer cell lines.[5][7]

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its anticancer effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm & Nucleus Compound 5-Methoxy-N-phenyl-4- (trimethylsilyl)nicotinamide Sirtuins Sirtuins Compound->Sirtuins Modulation PARP PARP Compound->PARP Inhibition NNMT NNMT Compound->NNMT Inhibition Apoptosis_Regulation Apoptosis Regulation (e.g., Bcl-2 family) Sirtuins->Apoptosis_Regulation Cell_Cycle_Control Cell Cycle Control (e.g., Cyclins, CDKs) Sirtuins->Cell_Cycle_Control DNA_Repair DNA Repair PARP->DNA_Repair Metabolism Cellular Metabolism NNMT->Metabolism Apoptosis Apoptosis Apoptosis_Regulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Control->Cell_Cycle_Arrest DNA_Repair->Cell_Cycle_Arrest Failure leads to

Caption: Hypothesized signaling pathways of this compound.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound.

Compound Handling and Stock Solution Preparation
  • Materials:

    • This compound (powder form)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Prepare a 10 mM stock solution of the compound by dissolving the appropriate amount of powder in DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

    • For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cell Line Selection and Culture
  • Recommendation: A panel of human cancer cell lines from different tissue origins (e.g., breast, colon, lung, prostate) should be used to assess the compound's spectrum of activity. Examples include:

    • Breast Cancer: MCF-7, MDA-MB-231

    • Colon Cancer: HCT-116, HT-29

    • Lung Cancer: A549, H1299

    • Prostate Cancer: PC-3, LNCaP

  • Culture Conditions:

    • Culture the selected cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells regularly to maintain them in the exponential growth phase.

Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • Selected cancer cell lines

    • Complete growth medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • The next day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.

    • Incubate the plate for 24, 48, and 72 hours.

    • At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • Selected cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • 6-well cell culture plates

    • Selected cancer cell lines

    • This compound

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed and treat cells as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry.

Data Presentation

The following tables provide examples of how to present the data obtained from the proposed experiments.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7>10085.2 ± 5.662.5 ± 4.1
HCT-11675.3 ± 6.250.1 ± 3.933.7 ± 2.8
A54992.1 ± 7.868.4 ± 5.545.9 ± 3.7
PC-368.9 ± 5.142.6 ± 3.328.1 ± 2.2

Table 2: Effect of this compound on Apoptosis in HCT-116 Cells (48h treatment)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
IC50 (33.7 µM)65.4 ± 4.315.8 ± 1.28.2 ± 0.910.6 ± 1.5
2x IC50 (67.4 µM)42.1 ± 3.828.9 ± 2.515.3 ± 1.813.7 ± 1.9

Table 3: Cell Cycle Distribution in HCT-116 Cells Treated with this compound (48h treatment)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.3 ± 3.128.1 ± 2.216.6 ± 1.9
IC50 (33.7 µM)68.9 ± 4.515.4 ± 1.815.7 ± 2.0
2x IC50 (67.4 µM)75.2 ± 5.29.8 ± 1.515.0 ± 1.8

Experimental Workflow Visualization

The following diagram outlines the overall experimental workflow for the initial characterization of the compound.

G Start Start: Compound Synthesis and Characterization Stock_Prep Stock Solution Preparation (10 mM in DMSO) Start->Stock_Prep Cell_Culture Cell Line Selection and Culture Stock_Prep->Cell_Culture Cytotoxicity Cytotoxicity Screening (MTT Assay) Cell_Culture->Cytotoxicity IC50_Det IC50 Determination Cytotoxicity->IC50_Det Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Det->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50_Det->Cell_Cycle_Assay Mechanism_Study Further Mechanistic Studies (e.g., Western Blot, Kinase Assays) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Assay->Mechanism_Study End Conclusion and Future Directions Mechanism_Study->End

Caption: Overall experimental workflow for in vitro evaluation.

References

Sources

Application Notes and Protocols for the Investigation of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide as a Putative NAD+ Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and validation of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide as a potential novel precursor for nicotinamide adenine dinucleotide (NAD+). We present detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy in modulating cellular NAD+ levels and its potential therapeutic applications. The methodologies outlined herein are designed to establish a foundational understanding of the compound's mechanism of action, cytotoxicity, and physiological effects, thereby enabling further investigation into its role in cellular metabolism and age-related diseases.

Introduction: The Rationale for Novel NAD+ Precursors

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in all living cells, central to energy metabolism through its role in redox reactions.[1][2][3] Beyond its function in bioenergetics, NAD+ is a key substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, which are involved in vital cellular processes such as DNA repair, chromatin remodeling, and cellular signaling.[1][4] A decline in cellular NAD+ levels is associated with aging and a host of age-related pathologies, including metabolic and neurodegenerative diseases.[1][5]

The restoration of NAD+ levels through supplementation with precursors has emerged as a promising therapeutic strategy.[1] The primary pathways for NAD+ biosynthesis are the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway which recycles nicotinamide (NAM).[6][7][8] More efficient precursors such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) are also utilized by the salvage pathway.[9]

The development of novel NAD+ precursors is driven by the need for compounds with improved bioavailability, stability, and tissue-specific delivery. This compound is a novel synthetic nicotinamide derivative. Its unique chemical structure, featuring a methoxy group and a trimethylsilyl group, suggests potential for altered metabolic processing and cellular uptake compared to known precursors. The trimethylsilyl group, often used as a protecting group in organic synthesis, may influence the compound's lipophilicity and subsequent membrane permeability.[10][11]

These application notes provide a structured approach to investigate the hypothesis that this compound can serve as an effective NAD+ precursor.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for designing robust experimental protocols.

PropertyValueSource
CAS Number 1105675-62-4[12][13]
Molecular Formula C16H20N2O2Si[12][13]
Molecular Weight 300.43 g/mol [12][13]
SMILES COc1cncc(C(=O)Nc2ccccc2)c1(C)C[12]

Proposed Mechanism of Action and Investigational Workflow

We hypothesize that this compound, upon cellular uptake, is metabolized to a nicotinamide-like intermediate that enters the NAD+ salvage pathway. The investigational workflow is designed to test this hypothesis through a series of in vitro and in vivo experiments.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Compound 5-Methoxy-N-phenyl-4- (trimethylsilyl)nicotinamide CellCulture Cell Culture Treatment (e.g., HEK293, HepG2) Compound->CellCulture Cytotoxicity Cytotoxicity Assay (MTT, LDH) CellCulture->Cytotoxicity NAD_Measurement NAD+ Level Quantification (LC-MS/MS, Enzymatic Assay) CellCulture->NAD_Measurement Metabolite_ID Metabolite Identification (LC-MS/MS) NAD_Measurement->Metabolite_ID AnimalModel Animal Model Administration (e.g., C57BL/6J mice) Metabolite_ID->AnimalModel Proceed if promising PK_PD Pharmacokinetics & Pharmacodynamics AnimalModel->PK_PD Physiological_Assays Physiological & Behavioral Assays AnimalModel->Physiological_Assays Tissue_NAD Tissue-Specific NAD+ Level Measurement PK_PD->Tissue_NAD

Caption: Investigational workflow for this compound.

In Vitro Experimental Protocols

Protocol 1: Determination of Cytotoxicity

Objective: To determine the concentration range of this compound that is non-toxic to cells in culture.

Materials:

  • HEK293 or HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[14]

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 1 µM to 1 mM.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the cells for 24, 48, and 72 hours.

  • For the MTT assay, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • For the LDH assay, collect the supernatant and measure LDH release according to the manufacturer's instructions.

Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 (half-maximal inhibitory concentration) value. Subsequent experiments should use concentrations well below the IC50.

Protocol 2: Quantification of Intracellular NAD+ Levels

Objective: To measure the effect of this compound on intracellular NAD+ concentrations.

Materials:

  • HEK293 or HepG2 cells

  • 6-well plates

  • This compound

  • Nicotinamide Riboside (NR) or Nicotinamide Mononucleotide (NMN) as positive controls[9]

  • Extraction buffer (e.g., 0.5 M perchloric acid)

  • Neutralization buffer (e.g., 3 M potassium hydroxide, 1.5 M potassium phosphate)

  • NAD+/NADH quantification kit (enzymatic cycling assay) or access to LC-MS/MS instrumentation[15][16][17]

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with non-toxic concentrations of this compound (determined from Protocol 1), NR, or NMN for 6, 12, and 24 hours.

  • Wash cells with ice-cold PBS.

  • Extract NAD+ by adding ice-cold extraction buffer and scraping the cells.

  • Neutralize the extracts with neutralization buffer.

  • Centrifuge to remove precipitated protein.

  • Quantify NAD+ in the supernatant using an enzymatic cycling assay or LC-MS/MS.[2][18] Normalize NAD+ levels to total protein concentration determined by a Bradford or BCA assay.

Data Analysis: Compare the NAD+ levels in treated cells to the vehicle control. A significant increase in NAD+ levels would support the hypothesis that the compound is an NAD+ precursor.

G Start Seed Cells in 6-well Plates Treat Treat with Compound, NR, or NMN Start->Treat Wash Wash with Ice-Cold PBS Treat->Wash Extract Extract NAD+ with Perchloric Acid Wash->Extract Neutralize Neutralize Extract Extract->Neutralize Centrifuge Centrifuge to Remove Protein Neutralize->Centrifuge Quantify Quantify NAD+ (Enzymatic Assay or LC-MS/MS) Centrifuge->Quantify Normalize Normalize to Protein Concentration Quantify->Normalize End Data Analysis Normalize->End

Caption: Workflow for intracellular NAD+ quantification.

Protocol 3: Metabolite Identification by LC-MS/MS

Objective: To identify the metabolic products of this compound within the cell to elucidate its conversion pathway.

Materials:

  • Cell cultures treated with this compound

  • Methanol for quenching and extraction[18]

  • LC-MS/MS system

Procedure:

  • Treat cells with the compound as in Protocol 2.

  • Quench metabolism and extract metabolites by adding cold methanol.[19]

  • Collect the cell extracts.

  • Analyze the extracts by LC-MS/MS to identify potential metabolites, such as desilylated or demethylated forms of the parent compound, or known NAD+ pathway intermediates like NMN.[19]

Data Analysis: Compare the metabolite profiles of treated and untreated cells. The identification of known NAD+ precursors in the treated samples would provide strong evidence for the compound's mechanism of action.

In Vivo Experimental Protocols

Protocol 4: Pharmacokinetic and Bioavailability Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a mouse model.

Materials:

  • C57BL/6J mice

  • This compound formulated for oral and intravenous administration

  • Blood collection supplies

  • LC-MS/MS for bioanalysis of plasma and tissue samples[20][21]

Procedure:

  • Administer a single dose of the compound to mice via oral gavage and intravenous injection.

  • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • At the final time point, euthanize the animals and collect tissues (liver, muscle, brain, etc.).

  • Process blood to plasma and homogenize tissues.

  • Extract the compound and its potential metabolites from plasma and tissue homogenates.

  • Quantify the concentration of the parent compound and its major metabolites using a validated LC-MS/MS method.

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

Protocol 5: In Vivo Efficacy - NAD+ Boosting in Tissues

Objective: To assess the ability of this compound to increase NAD+ levels in various tissues of mice.

Materials:

  • C57BL/6J mice

  • This compound

  • NR or NMN as positive controls

  • Tissue homogenization equipment

  • NAD+ quantification reagents as in Protocol 2

Procedure:

  • Administer the compound, NR, or NMN to mice daily via oral gavage for a period of 1-2 weeks.

  • At the end of the treatment period, euthanize the animals and harvest tissues of interest (e.g., liver, skeletal muscle, heart, brain).[22]

  • Immediately freeze tissues in liquid nitrogen.[19]

  • Extract NAD+ from the tissues and quantify using LC-MS/MS or an enzymatic assay. Normalize to tissue weight.

Data Analysis: Compare tissue NAD+ levels in the treated groups to the vehicle control group. This will determine the in vivo efficacy of the compound as an NAD+ precursor in different tissues.

Concluding Remarks

The protocols detailed in this document provide a robust framework for the initial investigation of this compound as a novel NAD+ precursor. The successful execution of these experiments will elucidate its cytotoxicity, its efficacy in increasing cellular NAD+ levels, its metabolic fate, and its in vivo bioavailability and tissue-specific effects. Positive results from this comprehensive evaluation will warrant further studies into its therapeutic potential for age-related and metabolic diseases.

References

  • AboutNAD. (n.d.). NAD+ Biosynthesis and Metabolome. Retrieved from [Link]

  • ResearchGate. (n.d.). The principal metabolic pathways involved in the synthesis and.... Retrieved from [Link]

  • Nikiforov, A., et al. (2011). Pathways and Subcellular Compartmentation of NAD Biosynthesis in Human Cells: FROM ENTRY OF EXTRACELLULAR PRECURSORS TO MITOCHONDRIAL NAD GENERATION. Journal of Biological Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The four NAD⁺ biosynthesis pathways. Diagram showing the four main.... Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Retrieved from [Link]

  • Covarrubias, A. J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology. Retrieved from [Link]

  • Frederick, D. W., et al. (2016). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Enzymology. Retrieved from [Link]

  • Yoshino, J., & Imai, S. I. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Trimethylsilyl Chloride: A Key Enabler in Pharmaceutical Synthesis and Organic Chemistry. Retrieved from [Link]

  • Trammell, S. A. J., & Brenner, C. (2017). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Giroud-Gerbet, C., et al. (2019). A Reduced Form of Nicotinamide Riboside Defines a New Path for NAD+ Biosynthesis and Acts as an Orally Bioavailable NAD+ Precursor. Molecular Metabolism. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Retrieved from [Link]

  • Li, F., et al. (2022). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Current Neuropharmacology. Retrieved from [Link]

  • Kim, M., & Park, Y. J. (2022). Function of NAD metabolism in white adipose tissue: lessons from mouse models. Adipocyte. Retrieved from [Link]

  • Trammell, S. A., & Brenner, C. (2017). Assays for Determination of Cellular and Mitochondrial NAD + and NADH Content. Current Protocols in Chemical Biology. Retrieved from [Link]

  • D'Souza, D. M., et al. (2021). NAD+ Metabolism in Cardiac Health, Aging, and Disease. Circulation. Retrieved from [Link]

  • Bioengineer.org. (2026). Comparing Three NAD+ Boosters: Effects on Circulation and Microbes. Retrieved from [Link]

  • NMN.com. (2020). NAD+ Increases Healthspan and Lifespan Through DNA Repair in Animals with Neurological Defects. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]

  • Kuchar, M., et al. (2022). Efficient Assay and Marker Significance of NAD+ in Human Blood. International Journal of Molecular Sciences. Retrieved from [Link]

  • Navas, L. E., & Carnero, A. (2021). The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. Molecular Oncology. Retrieved from [Link]

  • Jinfiniti. (2025). How to Test Your NAD Levels: A Complete Guide. Retrieved from [Link]

  • PubMed Central. (2024). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Retrieved from [Link]

  • de Oliveira, G. A. R., et al. (2023). NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health. Current Nutrition Reports. Retrieved from [Link]

  • Measure NAD+ Levels. (n.d.). How to Track Cellular Energy and Aging. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of NAD⁺ intermediates in cell culture medium. Proton nuclear.... Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). NAD is synthesized through de novo, Preiss-Handler, and salvage pathways. NAM. Retrieved from [Link]

  • Canto, C. (2022). NAD+ Precursors: A Questionable Redundancy. Biomolecules. Retrieved from [Link]

  • PubMed Central. (n.d.). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Retrieved from [Link]

  • Elysium Health. (n.d.). 5 NAD+ precursors you need to know. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis and structure of N-(perfluorophenyl)isonicotinamide. Retrieved from [Link]

  • PubChem. (n.d.). Trimethylsilyl radical. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from [Link]

  • MDPI. (n.d.). A Multifunctional Peptide Linker Stably Anchors to Silica Spicules and Enables MMP-Responsive Release of Diverse Bioactive Cargos. Retrieved from [Link]

  • PubMed Central. (n.d.). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. This molecule is a functionalized nicotinamide derivative of interest to researchers in medicinal chemistry and drug development. The introduction of a trimethylsilyl (TMS) group at the 4-position of the pyridine ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive overview of a robust synthetic route, detailed experimental protocols, and in-depth troubleshooting advice to help you navigate common challenges and optimize your reaction yields. We will delve into the critical aspects of each synthetic step, from the preparation of the nicotinic acid precursor to the final regioselective silylation, grounding our recommendations in established chemical principles.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached via a three-step sequence. This strategy ensures high purity and yield by addressing the unique reactivity of the substituted pyridine ring at each stage.

  • Starting Material Synthesis: Preparation of 5-methoxynicotinic acid.

  • Amide Bond Formation: Coupling of 5-methoxynicotinic acid with aniline to form the intermediate 5-Methoxy-N-phenylnicotinamide.

  • Regioselective Silylation: Directed ortho-metalation (DoM) of the nicotinamide intermediate followed by quenching with a trimethylsilyl electrophile to yield the final product.

The overall workflow is depicted below.

Synthetic_Workflow Overall Synthesis Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Directed Silylation Start 3,5-Lutidine SM 5-Methoxynicotinic Acid Start->SM Oxidation & Functionalization Intermediate 5-Methoxy-N-phenylnicotinamide SM->Intermediate Coupling Agent (e.g., HATU) Product This compound Intermediate->Product 1. s-BuLi, TMEDA 2. Quench Aniline Aniline Aniline->Intermediate TMSCl TMSCl TMSCl->Product

Caption: A three-step synthetic route to the target compound.

Section 1: Synthesis of 5-Methoxynicotinic Acid

The availability of high-purity 5-methoxynicotinic acid is crucial for the success of the subsequent coupling step. While it is commercially available, synthesis from precursors like 3,5-lutidine can be a cost-effective alternative for large-scale production. A common method involves the selective oxidation of one methyl group.[1][2][3]

Experimental Protocol: Oxidation of 3,5-Lutidine

This protocol is adapted from established procedures for methylpyridine oxidation.[2][3]

  • To a solution of concentrated sulfuric acid, add 3,5-lutidine as the raw material.

  • Carefully add hydrogen peroxide dropwise while maintaining the reaction temperature between 110-130 °C. The molar ratio of 3,5-lutidine to hydrogen peroxide should be optimized, typically around 1:2.5.[2]

  • Maintain the reaction at this temperature for 5-20 hours, monitoring progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and filter any solids.

  • Adjust the pH of the filtrate to 3-4 using a suitable base (e.g., concentrated NaOH solution) to precipitate the 5-methylnicotinic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Note: This yields 5-methylnicotinic acid. Conversion to 5-methoxynicotinic acid requires further functionalization steps not detailed here. For optimization, starting with commercially available 5-methoxynicotinic acid is recommended.

Troubleshooting & FAQs: 5-Methoxynicotinic Acid Synthesis

Q1: My oxidation reaction yield is low, or I'm getting over-oxidation to 3,5-pyridinedicarboxylic acid.

A1: This is a common issue. Over-oxidation occurs when the reaction is too vigorous.

  • Temperature Control: Ensure the temperature does not exceed 130 °C. Lowering the temperature may slow the reaction but will improve selectivity.[2]

  • Oxidant Addition: Add the hydrogen peroxide slowly and portion-wise to control the exotherm.

  • Stoichiometry: Use the minimum required amount of oxidant. An excess will drive the reaction towards the dicarboxylic acid. A unique post-processing method involving adjusting the pH can help separate the desired mono-acid from the di-acid byproduct due to differences in solubility.[3]

Q2: How can I purify the crude 5-methoxynicotinic acid?

A2: The primary impurity is often the corresponding dicarboxylic acid.

  • pH-Based Separation: As mentioned, the dicarboxylic acid and mono-carboxylic acid have different pKa values. Carefully adjusting the pH of the aqueous solution can selectively precipitate one while keeping the other dissolved.[3]

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for purification.

Section 2: Amide Coupling to form 5-Methoxy-N-phenylnicotinamide

The formation of the amide bond between the carboxylic acid and aniline is a critical step. While seemingly straightforward, coupling an electron-rich aromatic acid with a relatively unreactive amine like aniline can be challenging and requires careful selection of coupling reagents and conditions to avoid side reactions and ensure high conversion.[4][5]

Experimental Protocol: HATU-Mediated Amide Coupling
  • In a round-bottom flask under a nitrogen atmosphere, dissolve 5-methoxynicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or acetonitrile.

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).[6][7]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. You should observe the formation of the active HOBt ester.

  • Add aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Data Presentation: Comparison of Common Coupling Reagents
Coupling ReagentAdditive(s)Typical BaseProsCons
HATU NoneDIPEA, TEAHigh efficiency, fast reaction times, low racemization.[6]Higher cost, can form guanidinium byproduct if amine is added first.
EDC HOBt, DMAPDIPEA, TEACost-effective, water-soluble byproducts.Can be sluggish for unreactive amines, requires additives for high yield.[7]
DCC HOBt-Inexpensive.Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to filter; risk of racemization.[8]
SOCl₂ / Oxalyl Cl cat. DMFPyridine, TEAForms highly reactive acid chloride, good for unreactive amines.Harsh conditions, potential for side reactions with sensitive functional groups.[9]
Troubleshooting & FAQs: Amide Coupling

Q1: My amide coupling reaction is not going to completion. What can I do?

A1: Low conversion is a frequent problem, especially with an electron-deficient amine like aniline or its derivatives.[5]

  • Check Reagent Purity: Ensure all reagents, especially the coupling agent and solvent, are anhydrous. Water will hydrolyze the activated intermediate.

  • Activation Time: Allow the carboxylic acid to "pre-activate" with the coupling reagent and base for at least 15 minutes before adding the aniline.

  • Switch Coupling Reagent: If EDC/HOBt is failing, switch to a more potent uronium-based reagent like HATU.[6]

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often drive it to completion, but monitor for potential side reactions.

  • Use DMAP as a Catalyst: For EDC-mediated couplings, adding a catalytic amount of DMAP can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[7]

Q2: I am having difficulty purifying the product away from the coupling agent byproducts.

A2: This depends on the reagent used.

  • EDC: The urea byproduct from EDC is water-soluble, so an aqueous workup should effectively remove it.

  • DCC: The DCU byproduct is notoriously insoluble in most organic solvents. It is best removed by filtration before the aqueous workup. Sometimes, cooling the reaction mixture in the freezer can help precipitate more of the DCU.

  • HATU: The byproducts are generally removed during the aqueous workup and subsequent column chromatography.

Section 3: Directed Metalation and Trimethylsilylation

This is the most critical and mechanistically interesting step. The regioselective introduction of the trimethylsilyl group at the C4 position is achieved through Directed ortho-Metalation (DoM). In this reaction, a functional group on the aromatic ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[10][11]

The Causality Behind Regioselectivity

In the 5-Methoxy-N-phenylnicotinamide intermediate, there are two potential Directed Metalation Groups (DMGs): the amide at C3 and the methoxy group at C5. The amide group is a significantly more powerful DMG than the methoxy group.[12][13] The organolithium base (e.g., s-BuLi) will coordinate to the Lewis basic oxygen of the amide carbonyl. This coordination brings the base into close proximity to the C4 proton, facilitating its abstraction over any other proton on the ring. This process, known as a Complex Induced Proximity Effect (CIPE), forms a stable lithiated intermediate exclusively at the C4 position.[11] Subsequent quenching with an electrophile, like trimethylsilyl chloride (TMSCl), installs the TMS group at this position.

Experimental Protocol: Directed ortho-Metalation and Silylation
  • Set up an oven-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel.

  • Dissolve 5-Methoxy-N-phenylnicotinamide (1.0 eq) and TMEDA (N,N,N′,N′-Tetramethylethylenediamine) (1.2 eq) in anhydrous THF under a nitrogen atmosphere. TMEDA helps to break up organolithium aggregates, increasing basicity and reaction rate.[11]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-butyllithium (s-BuLi) (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution should develop a deep red or orange color, indicating the formation of the aryllithium species.

  • Stir the mixture at -78 °C for 1-2 hours.

  • In a separate flask, dissolve trimethylsilyl chloride (TMSCl) (1.5 eq) in a small amount of anhydrous THF.

  • Add the TMSCl solution dropwise to the aryllithium solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature over 2 hours.

  • Quench the reaction carefully by adding a saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Troubleshooting Flowchart: Directed Silylation Step

Troubleshooting_Silylation Troubleshooting the Directed Silylation Step Start Reaction Analysis (LCMS/TLC) Problem1 Problem: Incomplete Conversion (Starting Material Remains) Start->Problem1 Problem2 Problem: Low Yield / Decomposition Start->Problem2 Problem3 Problem: Multiple Products Formed Start->Problem3 Sol1a Check stoichiometry and molarity of s-BuLi. Titrate the alkyllithium before use. Problem1->Sol1a Sol1b Ensure reaction is completely anhydrous. Oven-dry glassware and distill solvents. Problem1->Sol1b Sol1c Increase reaction time for lithiation step (from 1h to 2-3h at -78°C). Problem1->Sol1c Sol2a Maintain strict temperature control at -78°C. Addition of s-BuLi is exothermic. Problem2->Sol2a Sol2b Ensure TMSCl is pure and freshly distilled. Old TMSCl can contain HCl. Problem2->Sol2b Sol2c Quench reaction at low temperature before warming to room temperature. Problem2->Sol2c Sol3a Potential for desilylation during workup/purification. Use a non-acidic workup (e.g., sat. NaHCO₃ instead of NH₄Cl). Problem3->Sol3a Sol3b Check for silylation at other positions. If observed, the directing group effect may be compromised. Confirm amide integrity. Problem3->Sol3b

Caption: A decision tree for troubleshooting the silylation reaction.

Section 4: General Purification and Analysis

Purification: The final product, this compound, is typically a solid that can be purified by standard laboratory techniques.

  • Column Chromatography: Flash chromatography on silica gel is the most common method for purification. A gradient of ethyl acetate in hexanes is usually effective.

  • Recrystallization: If a high-purity solid is obtained after chromatography, recrystallization from a solvent pair like ethyl acetate/hexanes or ethanol/water can further enhance purity.

  • Hydrolytic Stability: Be aware that aryl-silyl bonds can be sensitive to cleavage under strongly acidic or basic conditions. During workup and purification, avoid prolonged exposure to strong acids. A neutral or mildly basic aqueous workup is recommended.[14][15]

Analysis:

  • TLC: Monitor reactions using thin-layer chromatography. The silylated product will typically have a higher Rf value (be less polar) than the non-silylated precursor.

  • NMR Spectroscopy: ¹H NMR is invaluable for confirming the structure. Expect to see a singlet at approximately 0.3-0.5 ppm integrating to 9H for the trimethylsilyl group. The disappearance of the H4 proton signal from the precursor is a key indicator of success.

  • Mass Spectrometry: LC-MS or GC-MS can confirm the molecular weight of the product (300.43 g/mol ).[16]

Section 5: Comprehensive FAQs

Q1: Can I use n-BuLi instead of s-BuLi for the metalation step?

A1: Yes, n-BuLi can be used, but s-BuLi or t-BuLi are often more effective for deprotonating less acidic aromatic protons due to their higher basicity and steric bulk, which can reduce the likelihood of nucleophilic attack on the amide.[17] If using n-BuLi, you may need longer reaction times or slightly elevated temperatures (e.g., -40 °C), which could increase the risk of side reactions.

Q2: Why is TMEDA necessary?

A2: Organolithium reagents exist as aggregates in solution (tetramers, hexamers, etc.). TMEDA is a bidentate Lewis base that chelates the lithium ions, breaking up these aggregates into more reactive monomers or dimers.[11] This significantly increases the effective basicity of the organolithium reagent, leading to faster and more efficient deprotonation at the target site, often allowing the reaction to proceed at lower temperatures.

Q3: My final product seems to be decomposing on the silica gel column. What should I do?

A3: This suggests your product may be sensitive to the acidic nature of standard silica gel.

  • Neutralize the Silica: You can prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine, then pack the column as usual. This will neutralize the acidic sites.

  • Use Neutral Alumina: As an alternative, chromatography on neutral alumina can be attempted.

  • Minimize Contact Time: Perform the chromatography as quickly as possible.

Q4: Are there alternative electrophiles I can use instead of TMSCl?

A4: Absolutely. The lithiated intermediate is a powerful nucleophile and can react with a wide range of electrophiles. This is a key advantage of the DoM strategy. Examples include:

  • Iodine (I₂): To install an iodine atom for subsequent cross-coupling.

  • Aldehydes/Ketones: To form secondary or tertiary alcohols.

  • Carbon Dioxide (CO₂): To form a carboxylic acid at the C4 position.

  • Alkyl Halides: To introduce alkyl groups (though this can be lower yielding).

References

  • Wikipedia. "Electrophilic aromatic directing groups." Accessed January 20, 2026. [Link]

  • Rojas, J. "Directing Groups in Aromatic Substitution Reactions!" YouTube, March 15, 2024. [Link]

  • Aakash Institute. "Directive Influence of Groups on Electrophilic Aromatic Substitution." Accessed January 20, 2026. [Link]

  • Organic Chemistry Tutor. "Directing Effects in Electrophilic Aromatic Substitution Reactions." Accessed January 20, 2026. [Link]

  • Master Organic Chemistry. "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution." January 29, 2018. [Link]

  • HepatoChem, Inc. "Amide coupling reaction in medicinal chemistry." Accessed January 20, 2026. [Link]

  • Wikipedia. "Directed ortho metalation." Accessed January 20, 2026. [Link]

  • ResearchGate. "Emerging Methods in Amide- and Peptide-Bond Formation." August 6, 2025. [Link]

  • University of Rochester. "Directed (ortho) Metallation." Accessed January 20, 2026. [Link]

  • Little, J. L. "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them." J.
  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 38 (2009), 606-631. [Link]

  • Chiavarino, B., et al. "Aromatic Silylation of (Trimethylgermyl)benzene by Gaseous Me3Si+ Ions via Me3Ge+ Displacement." Organometallics.
  • Ishihara, K.
  • ResearchGate. "Artifacts in trimethylsilyl derivatization reactions and ways to avoid them." August 5, 2025. [Link]

  • El-Faham, A., & Albericio, F.
  • Scribd. "Directed Ortho Metalation Guide." Accessed January 20, 2026. [Link]

  • Reddit. "Tips and tricks for difficult amide bond formation?" r/Chempros, October 20, 2021. [Link]

  • ResearchGate. "The mechanism of trimethylsilylation of hydroxyl groups with..." Accessed January 20, 2026. [Link]

  • Sauve, A. A. "New Crystalline Salts of Nicotinamide Riboside as Food Additives." Molecules, 26 (2021), 2898.
  • Baran Lab, Scripps Research. "Directed Metalation: A Survival Guide." Accessed January 20, 2026. [Link]

  • Google Patents. "CN102584695B - Preparing method of 5-methylnicotinicacid." Accessed January 20, 2026.
  • Amerigo Scientific. "this compound." Accessed January 20, 2026. [Link]

  • PubMed. "Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate." Accessed January 20, 2026. [Link]

  • Kumar, A., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Lett., 50 (2009), 4485-4488.
  • PubMed. "Purification of reduced nicotinamide adenine dinucleotide by ion-exchange and high-performance liquid chromatography." Accessed January 20, 2026. [Link]

  • OSTI.GOV. "Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allos." December 14, 2023. [Link]

  • Google Patents. "US2496114A - Purification of nicotinamide." Accessed January 20, 2026.
  • Kang, S. B., et al. "Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric." Bull. Korean Chem. Soc., 29 (2008), 1025-1028.
  • ResearchGate. "Does anyone have experience with amide coupling reaction of aniline?" June 19, 2014. [Link]

  • Google Patents. "US4447615A - Process for the purification of nicotinic acid amide I." Accessed January 20, 2026.
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  • IUCr Journals. "Synthesis and structure of N-(perfluorophenyl)isonicotinamide." Accessed January 20, 2026. [Link]

  • Google Patents. "CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid." Accessed January 20, 2026.
  • RSC Publishing. "synthesis from nicotinamide riboside chloride, purification and stability studies." Accessed January 20, 2026. [Link]

  • Westaway, S. M., et al. "Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1." Bioorg Med Chem Lett., 18 (2008), 5609-13.
  • Kabat, M. M., et al. "Synthesis of 5-beta-D-ribofuranosylnicotinamide and Its N-methyl Derivative. The Isosteric and Isoelectronic Analogues of Nicotinamide Nucleoside." J Med Chem., 30 (1987), 924-7.
  • PubMed Central, NIH. "4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1." Accessed January 20, 2026. [Link]

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Technical Support Center: Navigating the Purification of Silylated Nicotinamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of silylated nicotinamide compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the isolation and purification of these valuable synthetic intermediates. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting common issues, ensuring the integrity and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when purifying silylated nicotinamide compounds?

A1: The primary stability concern is the hydrolysis of the silyl ether bond (Si-O), which is susceptible to both acidic and basic conditions. The pyridine nitrogen in the nicotinamide moiety can also influence the compound's behavior on silica gel, potentially leading to peak tailing or degradation. The stability of the silyl ether is largely dependent on the steric bulk of the silyl group. The general order of stability is:

  • Least Stable: Trimethylsilyl (TMS)

  • More Stable: Triethylsilyl (TES)

  • tert-Butyldimethylsilyl (TBS/TBDMS): A commonly used group with good stability.

  • Very Stable: Triisopropylsilyl (TIPS)

  • Most Stable: tert-Butyldiphenylsilyl (TBDPS)

TMS-protected compounds are particularly labile and may not survive standard silica gel chromatography or aqueous workups[1].

Q2: My silylated nicotinamide appears to be decomposing on the silica gel column. What is causing this?

A2: Decomposition on a silica gel column is a frequent challenge. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the cleavage of sensitive silyl ethers, particularly less stable ones like TMS ethers. For silylated pyridines, and by extension nicotinamides, the basic nitrogen atom can interact strongly with the acidic silanol groups, leading to poor chromatography and potential degradation[2].

Q3: I'm observing significant peak tailing during HPLC analysis of my purified silylated nicotinamide. What can I do to improve peak shape?

A3: Peak tailing for basic compounds like silylated nicotinamides is often due to secondary interactions with residual acidic silanol groups on the stationary phase[3][4]. To mitigate this, consider the following:

  • Use a mobile phase additive: Incorporating a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-1%), in the mobile phase can mask the active silanol sites, leading to improved peak symmetry[5][6].

  • Adjust the pH: Working at a lower pH can protonate the silanol groups, reducing their interaction with the basic analyte. However, ensure your compound is stable under these conditions[4].

  • Use end-capped columns: Modern, high-purity, end-capped silica columns have fewer accessible silanol groups and generally provide better peak shapes for basic compounds[7].

Q4: Can I use recrystallization to purify my silylated nicotinamide compound?

A4: Recrystallization can be a viable purification method, provided your compound is a solid and you can identify a suitable solvent system. This technique can be particularly effective for removing impurities that have very different solubility profiles. For nicotinamide and its derivatives, various solvent systems have been employed for crystallization, often involving alcohols and water[8][9][10]. However, you must ensure that the chosen solvent system does not promote the hydrolysis of the silyl ether.

Troubleshooting Guides

This section provides a systematic approach to resolving common problems encountered during the purification of silylated nicotinamide compounds.

Problem 1: Low or No Recovery of Silylated Compound After Flash Chromatography

Symptoms:

  • TLC analysis of the column fractions shows only the deprotected nicotinamide derivative (starting material).

  • The desired silylated product is absent in the eluted fractions.

Root Causes & Solutions:

Possible Cause Explanation & Validation Suggested Solution
Silyl Ether Cleavage on Column The acidic nature of standard silica gel is cleaving the silyl protecting group. This is highly likely with TMS ethers and possible with TBDMS ethers on particularly active silica.Deactivate the Silica Gel: Prepare a slurry of the silica gel in the chosen eluent containing 1-3% triethylamine (TEA). Pack the column with this slurry. This neutralizes the acidic sites[2]. Alternatively, use commercially available deactivated silica.
Protic Solvents in Eluent The use of protic solvents like methanol or ethanol in the mobile phase can facilitate the hydrolysis of the silyl ether, especially if the silica is acidic.Use Aprotic Solvents: If possible, use a solvent system based on hexane/ethyl acetate or dichloromethane. If a more polar solvent is required, consider using acetone or acetonitrile instead of an alcohol.
Extended Column Residence Time The longer the compound remains on the column, the greater the exposure to the stationary phase and the higher the chance of degradation.Optimize Elution Conditions: Adjust the solvent polarity to achieve a target Rf value of 0.2-0.4 for your compound on TLC. This will ensure a more rapid elution from the column.
Experimental Protocol: Deactivation of Silica Gel for Flash Chromatography
  • Determine the appropriate solvent system for your separation using TLC.

  • To your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate), add 1% (v/v) of triethylamine.

  • In a fume hood, combine the required amount of silica gel with the TEA-containing eluent in a beaker to form a slurry.

  • Gently stir the slurry for a few minutes to ensure thorough mixing and neutralization.

  • Pack your chromatography column with this slurry as you normally would.

  • Run the column with the eluent containing 1% TEA.

Problem 2: Co-elution of Silylated Product with Silylating Agent Byproducts

Symptoms:

  • NMR analysis of the "pure" fractions shows the desired product along with signals corresponding to silylating agent residue (e.g., siloxanes).

Root Causes & Solutions:

Possible Cause Explanation & Validation Suggested Solution
Similar Polarity of Product and Impurities Silylating agent byproducts can be non-polar and may have similar Rf values to the silylated nicotinamide, making separation by normal-phase chromatography difficult.Aqueous Workup: Before chromatography, perform a careful aqueous workup. Quenching the reaction with a buffered solution (e.g., saturated aqueous NH4Cl) can help to hydrolyze excess silylating reagent.
Incomplete Reaction If the silylation reaction is not complete, you will have a mixture of starting material, product, and reagents, further complicating purification.Drive the Reaction to Completion: Ensure you are using a sufficient excess of silylating agent and base, and allow for adequate reaction time. Monitor the reaction progress by TLC.
Use of a More Reactive Silylating Agent Silyl triflates (e.g., TBDMSOTf) are more reactive than silyl chlorides and can sometimes lead to cleaner reactions with fewer side products[1].Consider Alternative Silylating Agents: If using a silyl chloride, switching to the corresponding triflate may improve the reaction efficiency and simplify purification.

Visualizing the Workflow

A logical approach is crucial for successfully troubleshooting purification issues. The following diagram outlines a decision-making workflow.

Purification_Workflow start Crude Silylated Nicotinamide Mixture workup Aqueous Workup (e.g., sat. aq. NH4Cl) start->workup tlc_analysis Analyze by TLC chromatography Flash Column Chromatography tlc_analysis->chromatography Good Separation on TLC troubleshoot Troubleshoot Purification tlc_analysis->troubleshoot Poor Separation or Streaking workup->tlc_analysis check_purity Assess Purity (e.g., NMR, LC-MS) chromatography->check_purity pure_product Pure Silylated Nicotinamide check_purity->pure_product Purity OK check_purity->troubleshoot Purity Not OK hydrolysis_check Evidence of Hydrolysis? troubleshoot->hydrolysis_check coelution_check Co-elution of Impurities? troubleshoot->coelution_check deactivate_silica Use Deactivated Silica (add TEA to eluent) hydrolysis_check->deactivate_silica Yes change_solvent Change Eluent System (Aprotic Solvents) hydrolysis_check->change_solvent Yes optimize_rf Optimize Rf for Faster Elution hydrolysis_check->optimize_rf Yes re_workup Re-evaluate Workup Procedure coelution_check->re_workup Yes recrystallize Consider Recrystallization coelution_check->recrystallize Yes deactivate_silica->chromatography change_solvent->chromatography optimize_rf->chromatography re_workup->chromatography

Caption: Troubleshooting workflow for silylated nicotinamide purification.

Data Summary Tables

Table 1: Relative Stability of Common Silyl Ethers

Silyl GroupAbbreviationRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBDMS/TBS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Data adapted from sources discussing silyl ether stability.

Table 2: Common Solvents for Flash Chromatography

SolventPolarity IndexNotes
Hexane/Heptane0.1Non-polar mobile phase component.
Dichloromethane3.1Can be effective but may cause columns to run slowly.
Diethyl Ether2.8Common non-polar to moderately polar component.
Ethyl Acetate4.4A versatile and common polar mobile phase component.
Acetone5.1Aprotic alternative to alcohols for increasing polarity.
Acetonitrile5.8Aprotic polar solvent, useful in reverse-phase and HILIC.
Methanol5.1Protic solvent, use with caution due to potential for silyl ether cleavage.

Concluding Remarks

The successful purification of silylated nicotinamide compounds hinges on a foundational understanding of silyl ether chemistry and the specific properties of the nicotinamide core. The inherent acidity of silica gel and the basicity of the pyridine nitrogen are key factors that must be managed to prevent product degradation and achieve high purity. By employing strategies such as silica deactivation with triethylamine, careful selection of aprotic eluents, and optimization of chromatographic conditions, researchers can overcome these challenges. This guide serves as a starting point for troubleshooting, and it is crucial to adapt these principles to the specific characteristics of each unique target molecule.

References

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Technical Support Center: Overcoming Solubility Challenges of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in biological assays. The presence of both a phenyl and a trimethylsilyl group suggests that this molecule may exhibit limited aqueous solubility, a common challenge in drug discovery.[1][2] This document provides a systematic approach to troubleshooting and overcoming these challenges, ensuring reliable and reproducible experimental results.

Part 1: Understanding the Challenge - Physicochemical Properties and Initial Assessment

Initial Solubility Assessment Workflow

Before proceeding with complex formulation strategies, a systematic initial assessment of the compound's solubility is crucial. This workflow helps in determining the extent of the solubility issue.

G cluster_0 Initial Solubility Assessment A Prepare 10 mM Stock in 100% DMSO B Visually Inspect for Clarity A->B Clear solution? C Perform Serial Dilution in Assay Buffer B->C Yes G Compound is insoluble in DMSO. Consider alternative organic solvents. B->G No D Incubate Under Assay Conditions (Time & Temp) C->D E Observe for Precipitation (Visual & Microscopic) D->E F Determine Approximate Soluble Concentration E->F G cluster_0 Buffer Optimization Strategy A Precipitation Observed B Evaluate Buffer pH A->B C Test Alternative Buffer Systems (e.g., Tris, HEPES, PBS) B->C D Assess Compound Stability in Different Buffers C->D E Select Optimal Buffer with Highest Compound Solubility and Stability D->E

Caption: Decision tree for buffer optimization.

Protocol: Buffer Screening

  • Prepare small batches of your assay medium using different buffer systems (e.g., phosphate, Tris, HEPES) at the desired pH.

  • Determine the solubility of this compound in each buffer system following the "Initial Solubility Assessment Workflow".

  • If your assay involves long incubation times, consider assessing the chemical stability of the compound in the most promising buffer systems using techniques like HPLC.

Part 4: Advanced Strategies

For particularly challenging compounds, more advanced formulation strategies may be required. These approaches are often employed in later stages of drug development but can be adapted for research purposes.

  • Lipid-Based Formulations: These systems use lipophilic excipients to dissolve poorly water-soluble drugs. [1][2][7][8]* Amorphous Solid Dispersions: The compound is dispersed in a polymer matrix in an amorphous state, which can have higher solubility than the crystalline form. [1][2][8]* Nanonization: Reducing the particle size of the compound can increase its surface area and dissolution rate. [2][7][8] These advanced strategies typically require specialized equipment and expertise.

Conclusion

Overcoming the solubility challenges of this compound is achievable through a systematic and logical approach. By carefully assessing initial solubility, optimizing dilution protocols, and exploring the use of appropriate co-solvents and excipients, researchers can ensure the generation of high-quality, reliable data in their biological assays.

References

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  • Unspecified. (2025). Influence of pH water on the lipophilicity of nicotinic acid and its derivatives investigated by RP-TLC.
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Improving the stability of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. This document serves as a centralized resource for researchers, scientists, and drug development professionals working with this novel aryl-silane compound. The unique incorporation of a trimethylsilyl (TMS) group on the nicotinamide scaffold presents specific challenges, primarily concerning chemical stability during formulation and bioanalysis for in vivo studies. This guide provides in-depth, experience-driven solutions to anticipate and troubleshoot these issues, ensuring the generation of reliable and reproducible data. Our focus is on the causality behind experimental choices to empower you with a robust problem-solving framework.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and handling of this compound.

Q1: What is the primary stability concern for this compound in an in vivo context?

The principal stability issue is the lability of the C-Si bond connecting the trimethylsilyl (TMS) group to the pyridine ring. This bond is susceptible to cleavage, particularly in aqueous environments, a process known as protodesilylation. This reaction results in the formation of the corresponding desilylated compound, 5-Methoxy-N-phenylnicotinamide, which will complicate pharmacokinetic and pharmacodynamic analysis.

Q2: What is protodesilylation and why is it a problem?

Protodesilylation is a chemical reaction where a proton (H+) replaces a silyl group on a molecule.[1][2][3] For this compound, it means the TMS group is cleaved off and replaced by a hydrogen atom. This is problematic for several reasons:

  • Loss of Parent Compound: The active pharmaceutical ingredient (API) degrades before it can be administered or reach its target.

  • Altered Pharmacokinetics: The parent compound and the desilylated analog will have different physicochemical properties (e.g., solubility, lipophilicity), leading to different absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Inaccurate Bioanalysis: It becomes difficult to determine if the desilylated compound is a result of chemical degradation ex vivo (in the formulation or during sample processing) or a true in vivo metabolite.[4][5]

Q3: What are the initial signs of compound degradation?

The most common sign is the appearance of a new, more polar peak in your analytical chromatogram (e.g., HPLC or LC-MS/MS) that corresponds to the molecular weight of the desilylated analog. You may also observe a corresponding decrease in the peak area of the parent compound over time, especially in aqueous formulation test samples.

Q4: How does pH affect the stability of the C-Si bond?

The C-Si bond in aryl-silanes can be cleaved under both acidic and basic conditions, though the mechanism differs. Strongly acidic conditions (pH < 3) can promote electrophilic attack by protons on the aromatic ring, leading to TMS group displacement.[6] Some base-catalyzed pathways have also been described, often involving a pentacoordinated silicon intermediate.[1] Therefore, maintaining a neutral pH range (approx. 6.5-7.5) is a critical starting point for formulation development.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental challenges.

Guide 1: Formulation Development for In Vivo Dosing

Issue: Rapid degradation of this compound is observed in aqueous dosing vehicles, compromising the integrity of the in vivo study.

Root Cause Analysis: The primary cause is solvent-mediated protodesilylation, where water acts as the proton source.[1] The rate of this degradation can be exacerbated by formulation excipients that alter the pH or by elevated temperatures.

Solutions & Protocols:

The goal is to create a formulation that maintains the compound's stability for the duration of preparation and administration. This requires a systematic screening approach.

G cluster_0 Phase 1: Vehicle Screening cluster_1 Phase 2: pH & Excipient Optimization A Prepare Stock Solution (e.g., in DMSO or Ethanol) B Spike into Test Vehicles: 1. Saline (pH 7.4) 2. PBS (pH 7.4) 3. 5% Dextrose (D5W) 4. Lipid Emulsion 5. PEG400/Water (e.g., 60/40) A->B C Incubate at RT and 4°C B->C D Analyze Stability via HPLC/LC-MS (T=0, 2h, 4h, 8h, 24h) C->D Decision Is Stability Acceptable? D->Decision E Identify Best Vehicle from Phase 1 F pH Optimization: Screen Buffers (pH 6.5, 7.0, 7.5) e.g., Tris or HEPES buffer E->F G Solubilizer/Stabilizer Screening: - Cyclodextrins (HP-β-CD) - Surfactants (e.g., Polysorbate 80) E->G H Re-evaluate Stability Profile F->H G->H H->Decision Outcome1 Proceed to In Vivo Study Decision->Outcome1 Yes Outcome2 Consider Non-Aqueous Formulation (e.g., pure PEG400 or Oil) Decision->Outcome2 No

Caption: Workflow for selecting a stable formulation.

  • Prepare Buffers: Prepare a series of pharmaceutically acceptable buffers (e.g., phosphate, citrate, or Tris) at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0). Note that certain buffers like phosphate can sometimes catalyze degradation.[7][8]

  • Prepare Samples: Prepare a concentrated stock solution of the compound in an organic solvent (e.g., DMSO). Spike a small volume of this stock into each buffer to achieve the final desired concentration, ensuring the final organic solvent percentage is low (e.g., <1%).

  • Incubation: Aliquot samples and incubate them at relevant temperatures (e.g., 4°C for storage, 25°C for bench-top stability).

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Quantification: Analyze the samples by a validated HPLC or LC-MS/MS method to determine the percentage of the parent compound remaining relative to the T=0 sample.

  • Data Evaluation: Plot % remaining vs. time for each pH to determine the optimal pH for maximum stability.

Formulation StrategyProsConsBest For
pH-Controlled Buffer Simple, well-understood.[7]May not be sufficient for highly labile compounds; buffer ions can have catalytic effects.[8]Compounds with moderate, pH-dependent instability.
Co-Solvent Systems (e.g., PEG/Water) Increases solubility and can reduce water activity, slowing hydrolysis.High concentrations of co-solvents can cause toxicity or precipitation upon injection.Poorly soluble compounds that are moderately stable.
Cyclodextrin Complexation Encapsulates the labile TMS group, shielding it from the aqueous environment.[9]Can alter the free fraction of the drug, impacting PK/PD; loading capacity is limited.Compounds that fit within the cyclodextrin cavity and show improved stability upon complexation.
Lipid-Based Formulations (e.g., SEDDS) Excellent for lipophilic compounds; shields the drug from the aqueous GI environment (for oral).[9][10]Complex to develop and characterize; potential for drug precipitation upon dispersion.Oral delivery of lipophilic, unstable compounds.
Non-Aqueous Vehicles (e.g., 100% PEG400) Minimizes water and thus protodesilylation.May cause irritation at the injection site; viscosity can be an issue.Highly labile compounds where aqueous exposure must be avoided.
Guide 2: Bioanalytical Method Development & Sample Handling

Issue: Inconsistent quantification of the parent compound in plasma samples. High variability between replicate samples or time points suggests ex vivo degradation during sample collection and processing.

Root Cause Analysis: The compound is degrading in the biological matrix (whole blood or plasma) after collection but before analysis.[4] Blood esterases and pH shifts during coagulation can accelerate degradation.

Solutions & Protocols:

The key is to immediately inhibit degradative processes upon sample collection.

G cluster_stabilizers Stabilizer Options A Pre-load Collection Tubes with Stabilizers B Collect Blood Sample (e.g., via cannula) A->B S1 pH Buffer (e.g., 1M Tris, pH 7.4) to prevent pH drop A->S1 S2 Esterase Inhibitor (e.g., NaF) if enzymatic hydrolysis is suspected A->S2 C Immediately Mix & Place on Ice B->C D Process Plasma within 30 mins (Centrifuge at 4°C) C->D E Transfer Plasma to New Tubes D->E F Add Internal Standard & Crash (e.g., with cold Acetonitrile) E->F G Store Supernatant at -80°C or Analyze Immediately F->G

Caption: Recommended workflow for blood sample handling.

  • Prepare Collection Tubes: Before the study, pre-load anticoagulant (e.g., K2EDTA) tubes with a stabilizing agent. A common choice is to add a small volume (e.g., 20 µL) of a concentrated pH buffer (e.g., 1 M Tris-HCl, pH 7.4) to each 1 mL tube to maintain a stable pH.

  • Sample Collection: Collect blood and immediately place the tubes on wet ice. Mix gently by inversion 5-10 times.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Quenching & Storage: Immediately transfer the resulting plasma to a clean tube containing the internal standard dissolved in an organic solvent (e.g., acetonitrile). This action simultaneously precipitates proteins and dilutes the aqueous component, effectively stopping further degradation. Vortex, centrifuge to pellet the protein, and transfer the supernatant for analysis or storage at -80°C.

  • Validation: The stability of the analyte in the stabilized matrix must be rigorously validated as part of the formal bioanalytical method validation process, including bench-top, freeze-thaw, and long-term stability assessments.[4][11]

Part 3: Interpreting In Vivo Data

Issue: After dosing, pharmacokinetic analysis reveals rapid clearance of the parent compound and high circulating levels of the desilylated analog. It is unclear if this is due to chemical instability in vivo or rapid metabolism.

Root Cause Analysis: Both chemical protodesilylation and enzymatic metabolism (e.g., by Cytochrome P450 enzymes) can lead to the formation of the desilylated product. Distinguishing between these two pathways is critical for understanding the drug's disposition.

Solution: A tiered in vitro experimental approach can effectively dissect the contributions of chemical vs. enzymatic degradation.

  • In Vitro Buffer Stability:

    • Objective: To determine the intrinsic chemical stability at physiological pH and temperature.

    • Method: Incubate the compound in physiological buffer (e.g., PBS, pH 7.4) at 37°C. Analyze for degradation at multiple time points (e.g., 0, 15, 30, 60, 120 min).

  • In Vitro Plasma Stability:

    • Objective: To assess the contribution of plasma enzymes (e.g., esterases).

    • Method: Incubate the compound in fresh plasma from the study species at 37°C. Compare the degradation rate to that in buffer. A significantly faster rate in plasma suggests enzymatic hydrolysis.

  • In Vitro Microsomal Stability:

    • Objective: To assess the contribution of Phase I metabolic enzymes (CYPs).

    • Method: Incubate the compound with liver microsomes in the presence and absence of the cofactor NADPH.

      • Condition A (-NADPH): Degradation in this arm is primarily due to chemical instability and non-NADPH-dependent enzymatic activity.

      • Condition B (+NADPH): Degradation is a sum of chemical instability and NADPH-dependent (i.e., CYP-mediated) metabolism.

    • Interpretation: A significant increase in degradation in Condition B compared to Condition A is strong evidence of CYP-mediated metabolism. If the degradation rate is similar to that in buffer and is independent of NADPH, the primary clearance mechanism is likely chemical instability.

ScenarioBuffer StabilityPlasma StabilityMicrosomal Stability (-NADPH)Microsomal Stability (+NADPH)Likely In Vivo Clearance Mechanism
1 UnstableUnstableUnstableUnstable (similar rate to -NADPH)Chemical Instability: Protodesilylation is the dominant pathway.
2 StableStableStableUnstableMetabolic Instability: Clearance is driven by CYP-mediated metabolism.
3 StableUnstableUnstable (similar to plasma)Unstable (similar to plasma)Metabolic Instability: Clearance is driven by plasma enzymes (e.g., esterases).
4 UnstableVery UnstableVery UnstableExtremely UnstableMixed Clearance: Both chemical instability and rapid metabolism contribute significantly.

References

  • Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(5), 2250–2255. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • ResearchGate. (n.d.). APPROACHES TO THE DEVELOPMENT OF BIOANALYTICAL METHODS FOR DETERMINATION OF UNSTABLE SUBSTANCES IN BIOLOGICAL FLUIDS. ResearchGate. [Link]

  • BioPharma Services Inc. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services Inc. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Royal Society of Chemistry. [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. [Link]

  • Lambda Therapeutic Research. (2024). Bioanalytical Method Development: A Comprehensive Guide. Lambda Therapeutic Research. [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. Simbec-Orion. [Link]

  • Google Patents. (n.d.). Pharmaceutical formulations of acid labile substances for oral use.
  • Thompson, K. C., & Williams, R. O. (2022). Formulating a heat- and shear-labile drug in an amorphous solid dispersion: Balancing drug degradation and crystallinity. International Journal of Pharmaceutics: X, 4, 100125. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Royal Society of Chemistry. [Link]

  • ScienceDirect. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. [Link]

  • Zarei, M., et al. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Molecules, 27(1), 143. [Link]

  • Mehmel, M., et al. (2023). Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. Nutrients, 15(22), 4749. [Link]

  • National Renewable Energy Laboratory. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. NREL. [Link]

  • RSC Medicinal Chemistry. (2024). The role of silicon in drug discovery: a review. Royal Society of Chemistry. [Link]

  • Zarei, M., et al. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. MDPI. [Link]

  • Hystad, E. M., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. [Link]

  • Organic Chemistry Portal. (n.d.). Arylsilane synthesis. Organic Chemistry Portal. [Link]

  • Keay, B. A. (n.d.). The chemistry of arylsilanes. Science of Synthesis, 4.4, 687-710. [Link]

  • Wikipedia. (n.d.). Trimethylsilyl group. Wikipedia. [Link]

  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Fidele, N., et al. (2023). Challenges in natural product-based drug discovery assisted with in silico-based methods. RSC Medicinal Chemistry, 14(11), 2055-2071. [Link]

  • Fidele, N., et al. (2023). Challenges in natural product-based drug discovery assisted with in silico-based methods. RSC Medicinal Chemistry. [Link]

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  • Singh, C., et al. (2022). Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. ACS Omega, 7(22), 17984-17994. [Link]

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Troubleshooting inconsistent results in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. Inconsistent experimental results can be a significant impediment to research progress. This resource provides a structured approach to troubleshooting common issues encountered during the synthesis, purification, and handling of this compound. The guidance herein is based on established principles of organic chemistry, experience with related nicotinamide and silylated aromatic compounds, and available technical data.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

I. Synthesis & Reaction Monitoring

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields can arise from several factors, ranging from reagent quality to reaction conditions. A systematic approach to identifying the root cause is crucial.

  • Potential Cause 1: Incomplete Reaction. The reaction may not be reaching completion due to insufficient reaction time or temperature. Nicotinamide-based reactions often require specific temperature ranges to proceed efficiently.[1]

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product over time. A recommended TLC mobile phase for related nicotinamides is chloroform:ethanol (2:3, v/v), which can be a good starting point.[1]

      • Optimize Reaction Time & Temperature: If the reaction stalls, consider incrementally increasing the reaction temperature or extending the reaction time. Be cautious, as excessive heat can lead to degradation.

  • Potential Cause 2: Moisture Sensitivity. The trimethylsilyl (TMS) group is susceptible to hydrolysis, especially in the presence of acid or base. The silylation step, if part of your synthesis, is particularly sensitive to moisture.[2]

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Reagent Quality: Use freshly opened or properly stored silylating agents.

  • Potential Cause 3: Suboptimal Reagents or Stoichiometry. The purity of starting materials and the molar ratios of reactants are critical.

    • Troubleshooting Steps:

      • Verify Reagent Purity: Assess the purity of your starting nicotinamide derivative and silylating agent using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities in the starting material can inhibit the reaction or lead to side products.

      • Optimize Reactant Ratios: Systematically vary the stoichiometry of your reactants to determine the optimal ratio for product formation.

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these byproducts and how can I minimize them?

The formation of multiple byproducts is a common challenge. Identifying these impurities is the first step toward mitigating their formation.

  • Potential Impurity 1: Desilylated Product. The C-Si bond can be cleaved under certain conditions, leading to the formation of 5-Methoxy-N-phenylnicotinamide.

    • Causality & Prevention:

      • Acidic Conditions: The TMS group is labile in acidic media. Avoid acidic workup conditions if possible, or use very mild acids for a short duration at low temperatures.

      • Protic Solvents: During workup and purification, minimize exposure to protic solvents like methanol or water, especially if residual acid or base is present.

  • Potential Impurity 2: Unreacted Starting Materials. As discussed in Question 1, incomplete reactions will leave starting materials in your crude product.

    • Solution: Refer to the optimization strategies in the previous section to drive the reaction to completion.

  • Potential Impurity 3: Side-Reaction Products. Depending on the specific synthetic route, other side reactions can occur. For instance, if a nitration step is involved in a related synthesis, positional isomers could be a source of impurities.[3][4] While not directly applicable to the title compound, it highlights the importance of understanding potential side reactions based on the reagents used.

II. Purification & Isolation

Question 3: I am having difficulty purifying the final compound. What are the recommended purification techniques?

The choice of purification method will depend on the nature of the impurities and the scale of your reaction.

  • Method 1: Flash Column Chromatography. This is the most common technique for purifying organic compounds.

    • Protocol:

      • Stationary Phase: Silica gel (70-230 mesh) is a standard choice.

      • Mobile Phase (Eluent): A gradient of non-polar to polar solvents is typically effective. Start with a non-polar solvent like hexane or heptane and gradually increase the proportion of a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system should be determined by TLC analysis.

  • Method 2: Recrystallization. If the crude product is a solid and has a major impurity with different solubility characteristics, recrystallization can be a highly effective purification method.

    • General Guidance:

      • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble or highly soluble at all temperatures.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration.

III. Handling & Storage

Question 4: What are the proper storage conditions for this compound to ensure its stability?

The stability of silylated compounds and nicotinamide derivatives can be influenced by temperature, moisture, and light.

  • Storage Temperature: Store at -20°C for long-term stability.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.

  • Container: Use a tightly sealed vial. For maximum recovery, centrifuge the vial before opening the cap.[5]

  • In Solution: If stored in solution, use an anhydrous, aprotic solvent. For related compounds like nicotinamide, storage in DMSO at -20°C for up to 3 months is recommended to prevent loss of potency.[6] Aliquoting the solution can help avoid multiple freeze-thaw cycles.[6]

Part 2: Experimental Protocols & Data

General Workflow for Synthesis and Purification

The following diagram outlines a general workflow for the synthesis and purification of a silylated nicotinamide derivative.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents Starting Materials (Anhydrous) reaction Reaction Under Inert Atmosphere reagents->reaction Add Reagents monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring Sample Periodically quench Reaction Quench (Anhydrous) monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration column Flash Column Chromatography concentration->column fractions Collect & Analyze Fractions (TLC) column->fractions pure_product Combine Pure Fractions & Concentrate fractions->pure_product final_char Characterization (NMR, MS, etc.) pure_product->final_char Final Analysis

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing inconsistent results.

G cluster_yield Low Yield cluster_purity Purity Issues start Inconsistent Results check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_impurities Identify Impurities (NMR/MS) start->check_impurities incomplete Incomplete check_completion->incomplete complete Complete optimize_time Optimize Time/ Temp incomplete->optimize_time optimize_reagents Check Reagent Purity/Ratio incomplete->optimize_reagents desilylated Desilylated? check_impurities->desilylated starting_material Starting Material? check_impurities->starting_material anhydrous Use Anhydrous Workup desilylated->anhydrous Yes drive_reaction Drive Reaction to Completion starting_material->drive_reaction Yes

Caption: Troubleshooting decision tree for inconsistent results.

Analytical Characterization

While specific analytical data for this compound is not widely published, researchers should expect to use the following techniques for characterization.

Technique Expected Observations Purpose
¹H NMR Signals corresponding to the trimethylsilyl group (a singlet integrating to 9H, typically upfield around 0.2-0.5 ppm), aromatic protons on the pyridine and phenyl rings, and the methoxy group protons (a singlet integrating to 3H).Confirms the presence of key functional groups and the overall structure.
¹³C NMR Resonances for the trimethylsilyl carbons, aromatic carbons (including the silyl-bearing carbon), the methoxy carbon, and the amide carbonyl carbon.Provides further structural confirmation.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of 300.43 g/mol .[5][7] Fragmentation patterns can also provide structural information.Confirms the molecular weight and elemental composition (with high-resolution MS).
Infrared (IR) Spectroscopy Characteristic peaks for the N-H stretch of the amide, C=O stretch of the amide, C-O stretch of the methoxy group, and Si-C vibrations.Identifies key functional groups present in the molecule.

Part 3: Foundational Knowledge & Causality

The Role of the Trimethylsilyl (TMS) Group

The trimethylsilyl group is a bulky, lipophilic moiety that significantly alters the electronic and steric properties of the nicotinamide scaffold. It is often introduced as a protecting group or as a handle for further chemical transformations (e.g., cross-coupling reactions). Its key vulnerability is its susceptibility to cleavage (desilylation) under both acidic and, to a lesser extent, basic conditions, particularly in the presence of nucleophiles like water or fluoride ions. This instability is a primary consideration during reaction workup and purification.

Stability of the Nicotinamide Core

The nicotinamide core itself is generally stable. However, related nicotinamide derivatives can be unstable in strongly basic solutions, which can lead to decomposition.[1] It is advisable to neutralize reaction mixtures upon completion if strong bases are used. Furthermore, the stability of nicotinamide cofactors has been shown to be dependent on the buffer system and temperature, with degradation observed over extended periods in certain aqueous buffers.[8][9] While this compound is not a cofactor, this data underscores the importance of controlled storage conditions.

References

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  • What are the side effects of Nicotinamide? - Patsnap Synapse. (2024, July 12). Patsnap Synapse. Retrieved from [Link]

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  • synthesis from nicotinamide riboside chloride, purification and stability studies. (2021). RSC Publishing. Retrieved from [Link]

  • The chemistry of the vitamin B3 metabolome. (2022). PMC. Retrieved from [Link]

  • Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. (2020). MDPI. Retrieved from [Link]

  • Purification of nicotinamide - US2496114A. (n.d.). Google Patents.
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  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). NIH. Retrieved from [Link]

  • Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. (2020). PubMed. Retrieved from [Link]

  • 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. (2013). PubMed Central. Retrieved from [Link]

  • The adverse effects of oral niacin/nicotinamide - an overview of reviews. (2025). PubMed. Retrieved from [Link]

  • Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. (2025). Drug Testing and Analysis. Retrieved from [Link]

  • N-Methoxy-N-methylcyanoformamide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). PubMed. Retrieved from [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). PubMed Central. Retrieved from [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). PubMed. Retrieved from [Link]

  • Nicotinamide Riboside: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved from [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2024). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug. (2019). ResearchGate. Retrieved from [Link]inate_NPAA_prodrug)

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Technical Support Center: Method Refinement for the Functional Characterization of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functional characterization of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. As a novel nicotinamide derivative, this compound presents unique opportunities and potential hurdles in its functional characterization. This resource is structured to anticipate and address these challenges in a practical, question-and-answer format, grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions researchers may have before embarking on the functional characterization of this compound.

Q1: What are the basic chemical properties of this compound?

A1: this compound has a molecular formula of C16H20N2O2Si and a molecular weight of 300.43 g/mol .[1][2] Its CAS number is 1105675-62-4.[1][2] The structure contains a nicotinamide core, which is a derivative of vitamin B3 and is found in important biological coenzymes like NAD+.[3] The presence of a trimethylsilyl group may influence its solubility and metabolic stability.

Q2: I am having trouble dissolving the compound in my aqueous assay buffer. What should I do?

A2: Poor aqueous solubility is a common issue with novel small molecules.[4][5] The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[6] Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds.[4][6] From this stock, you can make serial dilutions into your experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically below 0.5% v/v) to avoid solvent-induced artifacts.[6] If solubility issues persist, consider alternative solvents like ethanol, methanol, or dimethylformamide (DMF).[6] For cell-based assays, if precipitation occurs in the culture medium, you might explore the use of solubilizing agents like serum or albumin, or convert the compound to an amorphous form through lyophilization to enhance its kinetic solubility.[7]

Q3: How should I assess the stability of this compound in my experimental conditions?

A3: Stability testing is crucial to ensure that the observed biological effects are due to the compound itself and not its degradation products.[8][9] You should evaluate the compound's stability under various experimental conditions, including in your assay buffer and cell culture medium over the time course of your experiment.[8] This can be achieved by incubating the compound under the desired conditions, taking samples at different time points, and analyzing them by HPLC to quantify the parent compound and detect any degradation products.[8] Forced degradation studies, where the compound is exposed to stress conditions like acid, base, heat, and light, can also provide valuable information about its degradation pathways.[9]

Q4: What are the likely biological targets for a nicotinamide derivative like this?

A4: Nicotinamide and its derivatives are known to interact with a variety of enzymes.[10] Given the structural similarities to other researched nicotinamides, potential targets could include:

  • Histone Deacetylases (HDACs): Many nicotinamide derivatives have been investigated as HDAC inhibitors.[11]

  • NAD(P)/NAD(P)H-dependent enzymes: As a nicotinamide biomimetic, it could potentially interact with various oxidoreductases.[10]

  • Other enzymes where NAD+ is a substrate: This includes enzymes like sirtuins and PARPs.

  • Given that some nicotinamide derivatives show antifungal and anticancer activity, screening against relevant targets in these disease areas is also a logical step.[12][13][14]

Part 2: Troubleshooting Guides for Key Experimental Workflows

This section provides detailed troubleshooting for specific assays commonly used in functional characterization.

Cell-Based Assays: Proliferation, Viability, and Cytotoxicity

Cell-based assays are fundamental for assessing the biological activity of a new compound.[15]

Q5: My cell-based assay results are inconsistent and not reproducible. What are the common causes?

A5: Inconsistent results in cell-based assays can stem from several factors.[16] Key areas to investigate include:

  • Cell Health and Culture Conditions: Ensure your cells are healthy, in the logarithmic growth phase, and not over-confluent.[16][17] Use fresh, consistent lots of culture media and supplements.[16]

  • Cell Seeding Density: Optimize the cell seeding density to ensure a sufficient signal window without overcrowding.[16]

  • Compound Precipitation: Visually inspect your assay plates under a microscope for any signs of compound precipitation, which can lead to variable results.[18]

  • Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile media or PBS.[18]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can introduce significant variability.[19]

Table 1: Troubleshooting Common Issues in Cell-Based Assays

Problem Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seedingEnsure a homogenous cell suspension before plating. Allow plates to sit at room temperature for a short period before incubation to allow for even cell distribution.[18]
Compound precipitationLower the final assay concentration. Use a different solubilization strategy.[7]
Low Signal-to-Noise Ratio Suboptimal cell numberOptimize cell seeding density to maximize the assay window.[16]
Assay timingPerform a time-course experiment to determine the optimal incubation time for the assay readout.[20]
Inconsistent Dose-Response Curves Compound instabilityAssess the compound's stability in the assay medium over the experiment's duration.[8]
Cell passage numberUse cells within a consistent and low passage number range to avoid phenotypic drift.[17]

Workflow for Optimizing a Cell-Based Assay

CellBasedAssayWorkflow cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation & Execution A Select Appropriate Cell Line B Optimize Cell Culture Conditions A->B D Determine Optimal Seeding Density B->D C Prepare Compound Stock Solution E Assess Compound Solubility in Media C->E F Time-Course and Dose-Response Pilot D->F E->F G Perform Full Dose-Response Assay F->G H Include Positive and Negative Controls G->H I Data Analysis and QC H->I

Caption: Workflow for cell-based assay optimization.

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for determining if this compound acts on a specific enzyme.[21]

Q6: I am not seeing any inhibition in my enzyme assay, even at high compound concentrations. What could be the problem?

A6: A lack of inhibition can be due to several factors unrelated to the compound's actual activity.[22]

  • Inactive Compound: The compound may genuinely be inactive against the chosen target.

  • Assay Conditions: The assay conditions may not be optimal for detecting inhibition. For competitive inhibitors, the substrate concentration should be at or below the Michaelis constant (Km) to maximize sensitivity.[23]

  • Compound Degradation: The compound may be unstable in the assay buffer.[8]

  • Incorrect Enzyme Concentration: The concentration of the enzyme may be too high, requiring a higher concentration of the inhibitor to see an effect.[24]

Q7: My IC50 values are highly variable between experiments. How can I improve the reproducibility?

A7: Variability in IC50 values often points to subtle inconsistencies in the experimental setup.

  • Enzyme Activity: Ensure you are using a consistent concentration of active enzyme. The fraction of active enzyme can vary between batches.[24]

  • Substrate Concentration: Precisely control the substrate concentration, as this is a critical parameter, especially for competitive inhibitors.[23]

  • Incubation Times: Standardize all incubation times, including any pre-incubation of the enzyme with the inhibitor.[21]

  • Data Analysis: Use a consistent data analysis method and ensure you are measuring the initial reaction velocity.[23]

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and this compound. Dilute to working concentrations in the optimal assay buffer.[21]

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (including a vehicle control), and the enzyme solution.[21]

  • Pre-incubation: Incubate the plate at the enzyme's optimal temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[21]

  • Reaction Initiation: Add the substrate to all wells to start the reaction.[21]

  • Signal Detection: Measure the product formation at regular intervals using a microplate reader. The initial reaction rate is determined from the linear portion of the progress curve.[21]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.[23]

Diagram of Enzyme Inhibition Assay Troubleshooting

EnzymeAssayTroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent IC50 Values C1 Variable Enzyme Activity Problem->C1 C2 Inaccurate Substrate Concentration Problem->C2 C3 Inconsistent Incubation Times Problem->C3 C4 Compound Instability Problem->C4 C5 Data Analysis Errors Problem->C5 S1 Standardize Enzyme Stock/Use Fresh C1->S1 S2 Calibrate Pipettes/Prepare Fresh Substrate C2->S2 S3 Use Automated Liquid Handling/Timer C3->S3 S4 Perform Stability Test in Assay Buffer C4->S4 S5 Use Consistent Curve Fitting Model C5->S5

Caption: Troubleshooting inconsistent IC50 values.

Target Engagement and Mechanism of Action Studies

Once a biological activity is confirmed, the next step is to understand how the compound interacts with its target.

Q8: How can I confirm that the compound is directly binding to my target protein?

A8: Several biophysical techniques can be used to confirm direct binding:

  • Receptor Binding Assays: These assays, often using a radiolabeled or fluorescently labeled ligand, can demonstrate competitive displacement by your compound.[25][26]

  • Surface Plasmon Resonance (SPR): SPR can provide real-time kinetics of binding, including association and dissociation rates.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding and can determine the binding affinity and stoichiometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of a small molecule on a protein by observing chemical shift perturbations.[27]

Q9: My Western blot results for downstream signaling pathways are showing no signal or high background. What should I do?

A9: Western blotting is a powerful but often tricky technique.[28] Common issues include:

  • No or Weak Signal: This could be due to low target protein expression, inefficient protein transfer, or suboptimal antibody concentrations.[29][30] Consider loading more protein, optimizing transfer conditions, and titrating your primary antibody.[29][30]

  • High Background: This can be caused by insufficient blocking, too high an antibody concentration, or cross-reactivity of the antibodies.[28] Ensure you are using an appropriate blocking buffer and optimize your antibody dilutions.[31]

  • Non-specific Bands: These could be due to protein degradation, post-translational modifications, or non-specific antibody binding.[31] Always include appropriate controls, such as lysates from cells where the target protein is known to be expressed or absent.[31]

Table 2: Western Blot Troubleshooting

Problem Potential Cause Recommended Solution
No Signal Low protein abundanceLoad more protein lysate per lane (up to 40 µg).[29] Use a positive control cell line.[30]
Inefficient transferUse a wet transfer system. Check transfer efficiency with Ponceau S staining.[29]
High Background Insufficient blockingIncrease blocking time to 1 hour at room temperature.[29] Use 5% nonfat dry milk or BSA in TBS-T.[28][31]
Antibody concentration too highPerform an antibody titration to find the optimal dilution.[30]
Multiple Bands Protein isoforms or PTMsCheck databases like UniProt for known isoforms or modifications.[31]
Non-specific antibody bindingIncrease the stringency of your washing steps.[29]

Part 3: Analytical Characterization

Q10: I am seeing unexpected peaks in my 1H NMR spectrum. What could be the cause?

A10: Unexpected peaks in an NMR spectrum can arise from several sources:

  • Residual Solvents: Solvents used in purification, such as ethyl acetate or acetone, can be difficult to remove completely.[32]

  • Water: NMR solvents can absorb moisture from the air, leading to a water peak.[32]

  • Impurities: The sample may contain impurities from the synthesis or degradation products.

  • Rotamers: If the molecule has restricted bond rotation, you may observe multiple sets of peaks corresponding to different conformers.[32]

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. [Link]

  • Marin Biologic Laboratories. (2023, May 15). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. [Link]

  • ACS Omega. (2012, August 23). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • Challenges in Secondary Analysis of High Throughput Screening Data. [Link]

  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Semantic Scholar. Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • European Biophysics Journal. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. [Link]

  • Charles River Laboratories. Stability Testing. [Link]

  • Moravek. (2023, August 29). The Role of Stability Testing in Pharmaceutical Research. [Link]

  • NIH National Center for Biotechnology Information. (2010, October 1). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]

  • Boster Bio. Western Blot Troubleshooting Guide. [Link]

  • New Journal of Chemistry. (2020, May 20). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

  • Pace Analytical. Drug Stability Testing & Release Testing. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • PNAS. (2012, January 17). Gaining confidence in high-throughput screening. [Link]

  • NIH National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • PubMed. (2018, July 1). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. [Link]

  • MDPI. (2024, June 24). Structural Characterization of Enzymatic Interactions with Functional Nicotinamide Cofactor Biomimetics. [Link]

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]

  • Journal of Agricultural and Food Chemistry. (2019, October 4). Late-Stage C–H Functionalization of Nicotinamides for the Expedient Discovery of Novel Antifungal Leads. [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. [Link]

  • Radioligand binding methods: practical guide and tips. [Link]

  • MDPI. (2023, January 23). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. [Link]

  • ResearchGate. (2025, August 5). Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF. [Link]

  • ResearchGate. (2021, January 13). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. [Link]

  • NIH National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

  • NIH National Center for Biotechnology Information. (2016, August 1). NMR Characterization of RNA Small Molecule Interactions. [Link]

  • PubChem. Nicotinamide. [Link]

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Addressing off-target effects of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of this compound. Our goal is to equip you with the necessary knowledge to anticipate, identify, and address potential off-target effects, ensuring the scientific integrity of your results.

Given that this compound is a novel nicotinamide derivative, this guide synthesizes established principles of small molecule pharmacology and target validation to provide a robust framework for your investigations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have before or during their early experiments with this compound.

Q1: What are the potential on-target and off-target mechanisms of action for a nicotinamide derivative like this compound?

A1: Based on its core nicotinamide structure, this compound could potentially interact with several classes of proteins. Nicotinamide itself is a precursor to NAD+ and is involved in cellular metabolism and DNA repair.[1][2] Derivatives of nicotinamide have been explored as inhibitors of various enzymes, including kinases and enzymes in the NAD salvage pathway.[3][4][5]

  • Potential On-Targets: Depending on the specific research context, the intended target could be an enzyme that utilizes NAD+ or has a binding pocket amenable to the nicotinamide scaffold. For instance, N-phenyl nicotinamides have been investigated as potent inhibitors of protein kinases like Kdr (VEGFR2).[5]

  • Potential Off-Targets: Off-target effects are common with small molecules and can arise from interactions with unintended proteins.[6][7] For a nicotinamide analog, these could include:

    • Enzymes in the NAD+ salvage pathway: The compound might be inadvertently metabolized into an unnatural NAD derivative, which could then inhibit other enzymes, such as IMPDH.[3][4]

    • Other kinases: Small molecule kinase inhibitors often exhibit polypharmacology, binding to multiple kinases with varying affinities.

    • CYP450 enzymes: The methoxy and phenyl groups could be substrates for cytochrome P450 enzymes, leading to metabolic liabilities or drug-drug interactions.[8]

It is crucial to experimentally validate the intended on-target effect and systematically profile for off-target interactions.

Q2: I'm observing a cellular phenotype that doesn't align with the known function of my intended target. How can I begin to investigate if this is an off-target effect?

A2: This is a classic scenario in pharmacology that necessitates a systematic approach to deconvolution. The first step is to confirm that the observed phenotype is directly caused by the compound and not an artifact. Once confirmed, a multi-pronged approach is recommended to differentiate on-target from off-target effects.

Here is a logical workflow to begin your investigation:

G A Unexpected Cellular Phenotype Observed B Dose-Response Confirmation (Is the effect concentration-dependent?) A->B C Structural Analog Control (Does an inactive analog fail to produce the phenotype?) B->C If yes D Target Engagement Assay (Does the compound bind the intended target at relevant concentrations?) C->D If yes E Genetic Target Validation (Does knockdown/knockout of the intended target replicate the phenotype?) D->E If yes F Off-Target Profiling (Broad screening against kinases, GPCRs, etc.) D->F If NO binding E->F If phenotype NOT replicated

Caption: Initial workflow for investigating unexpected phenotypes.

Q3: What are the essential control experiments I should include in my assays?

A3: Rigorous controls are the cornerstone of trustworthy research. For experiments involving this compound, the following are indispensable:

  • Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) should be run at the same final concentration as in the experimental conditions.

  • Positive and Negative Controls: A known activator or inhibitor of your target pathway should be used to ensure the assay is performing as expected. A negative control compound, structurally similar but biologically inactive, is also highly valuable.

  • Cell Viability/Toxicity Assay: It is crucial to determine if the observed effects are a specific pharmacological response or a consequence of general cytotoxicity. This should be assessed at all concentrations of the compound being tested.

  • Time-Course Experiment: The effect of the compound should be measured at multiple time points to understand the kinetics of the response.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific experimental challenges.

Issue 1: High background signal or non-specific effects in cell-based assays.

This can be indicative of compound precipitation, cytotoxicity, or interference with the assay technology.

Troubleshooting Protocol:

  • Assess Compound Solubility:

    • Visually inspect the media containing the highest concentration of your compound for any precipitate.

    • Perform a nephelometry or turbidity assay to quantify solubility in your specific assay buffer.

  • Evaluate Cytotoxicity:

    • Run a standard cytotoxicity assay (e.g., MTS, CellTiter-Glo®, or trypan blue exclusion) in parallel with your primary assay.

    • Causality Check: If cytotoxicity is observed, ensure that the concentrations used in your functional assays are well below the toxic threshold.

  • Assay Technology Interference:

    • Run the assay in a cell-free system (if applicable) with your compound to check for direct inhibition or enhancement of the detection reagents (e.g., luciferase, fluorescence).

Issue 2: Discrepancy between biochemical and cellular potency.

A common challenge is observing high potency in a biochemical assay (e.g., with a purified enzyme) but significantly lower potency in a cell-based assay.

Potential Causes and Investigative Steps:

Potential Cause Explanation Recommended Action
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target.Perform a cellular uptake assay using LC-MS/MS to quantify the intracellular concentration of the compound.
Efflux by Transporters The compound may be actively pumped out of the cell by efflux pumps like P-glycoprotein (MDR1).Co-incubate the compound with known efflux pump inhibitors (e.g., verapamil) and see if cellular potency is restored.
Metabolic Instability The compound may be rapidly metabolized by the cells into an inactive form.Analyze the compound's stability in the presence of liver microsomes or by monitoring its concentration in cell culture media over time via LC-MS/MS.
High Protein Binding The compound may bind to proteins in the cell culture serum, reducing its free concentration available to interact with the target.Measure the fraction of the compound bound to serum proteins. Consider reducing the serum concentration in your assay if feasible.

Section 3: Experimental Protocols for Target Validation and Off-Target Assessment

Here we provide standardized protocols for key experiments to validate the target of this compound and investigate off-target binding.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This method assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either vehicle or varying concentrations of this compound for a predetermined time (e.g., 1 hour).

  • Heating and Lysis:

    • Harvest cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Quantification and Analysis:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or mass spectrometry.

  • Data Interpretation:

    • Plot the amount of soluble target protein as a function of temperature for both vehicle and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G A Treat cells with compound or vehicle B Harvest and resuspend cells A->B C Heat aliquots to a range of temperatures B->C D Lyse cells and separate soluble/insoluble fractions C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Plot melting curves and assess thermal shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Kinase Panel Screening for Off-Target Selectivity

To assess the selectivity of this compound, a broad kinase panel screen is highly recommended. This is typically performed as a service by specialized contract research organizations (CROs).

Experimental Workflow:

  • Compound Submission: Provide a high-purity sample of your compound at a specified concentration.

  • Assay Performance: The CRO will test your compound at one or more concentrations against a large panel of purified kinases (e.g., >400 kinases). The activity of each kinase is measured in the presence of your compound.

  • Data Analysis: The results are typically provided as a percentage of inhibition at the tested concentration(s).

  • Interpretation:

    • High inhibition of kinases other than your intended target indicates off-target activity.

    • This data is crucial for interpreting cellular phenotypes and guiding further compound optimization.

Protocol 3: Genetic Knockdown/Knockout for Target Validation

The most rigorous method to confirm that a compound's effect is mediated by a specific target is to use genetic tools.[9][10]

Step-by-Step Methodology (using CRISPR/Cas9):

  • Guide RNA Design and Cloning:

    • Design and clone guide RNAs targeting the gene of your intended protein into a Cas9-expressing vector.[3]

  • Cell Transduction and Selection:

    • Transduce your cell line with the lentivirus carrying the CRISPR/Cas9 system.

    • Select for successfully transduced cells (e.g., using puromycin).

  • Validation of Knockout:

    • Confirm the knockout of your target protein by Western blotting or qPCR.

  • Phenotypic Assay:

    • Treat both the wild-type and knockout cells with this compound.

  • Data Interpretation:

    • On-Target Effect: If the knockout cells are resistant to the compound (i.e., the phenotype is lost), it strongly suggests the effect is on-target.

    • Off-Target Effect: If the knockout cells still exhibit the same phenotype as the wild-type cells upon compound treatment, the effect is likely off-target.[7]

G cluster_0 CRISPR Knockout Line Generation cluster_1 Phenotypic Comparison A Design gRNA for Target B Transduce Cells A->B C Select & Validate KO B->C E Treat Knockout Cells with Compound C->E D Treat Wild-Type Cells with Compound F Measure Phenotype D->F E->F G Compare Phenotypes F->G H KO resistant? (On-Target) G->H Yes I KO still sensitive? (Off-Target) G->I No

Caption: Logic diagram for target validation using CRISPR/Cas9.

References

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Identification and validation of protein targets of bioactive small molecules. PMC - NIH. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. [Link]

  • Structure-based Systems Biology for Analyzing Off-target Binding. PMC - PubMed Central. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. [Link]

  • Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology. [Link]

  • This compound. Amerigo Scientific. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC - PubMed Central. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed. [Link]

  • The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. PubMed. [Link]

  • Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. PubMed. [Link]

  • Nicotinamide: Mechanism of action and indications in dermatology. ResearchGate. [Link]

  • Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. MDPI. [Link]

  • Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PMC - PubMed Central. [Link]

  • Off-target effects of the NADPH oxidase inhibitor mitoapocynin-encapsulated nanoparticles and free-drug oral treatment in a rat DFP model of neurotoxicity. PubMed. [Link]

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Technical Support Center: Enhancing the Oral Bioavailability of N-phenyl Nicotinamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Formulation & Delivery Division

Welcome to the technical support center for N-phenyl nicotinamide compounds. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising class of molecules. N-phenyl nicotinamides, known for their potential as therapeutic agents such as Kdr inhibitors, often present a significant formulation challenge: poor aqueous solubility leading to low and variable oral bioavailability.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the issues you may encounter during experimental development. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your work.

Section 1: Foundational Concepts & Initial Assessment (FAQs)

This section addresses the preliminary questions that arise when you first encounter poor bioavailability with an N-phenyl nicotinamide compound.

Q1: My N-phenyl nicotinamide compound is showing low and erratic absorption in animal studies. What is the likely cause?

A: The primary culprit for poor oral bioavailability of N-phenyl nicotinamide and similar lipophilic compounds is almost always poor aqueous solubility.[2][3] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the fluids of the gastrointestinal (GI) tract.[4] If a compound cannot dissolve, it cannot permeate the intestinal wall, regardless of its other properties. This dissolution-limited absorption is a hallmark of the Biopharmaceutics Classification System (BCS) Class II and IV drugs.[5]

The absorption process can be visualized as a sequence of hurdles the drug must overcome. An issue at any stage can compromise the final outcome.

cluster_GI Gastrointestinal Tract cluster_Absorption Intestinal Barrier cluster_Circulation Systemic Circulation A 1. Oral Administration (Solid Dosage Form) B 2. Disintegration & Dissolution A->B Liberation C 3. Drug in Solution in GI Fluid B->C Solubilization D 4. Permeation (Across Gut Wall) C->D Absorption E 5. Portal Vein (First-Pass Metabolism) D->E Transport F 6. Drug in Bloodstream E->F Distribution Dissolution_Issue Primary bottleneck for N-phenyl nicotinamides Dissolution_Issue->B Metabolism_Issue Secondary bottleneck (e.g., CYP enzymes) Metabolism_Issue->E

Caption: The Oral Drug Absorption Cascade.

Q2: What are the essential first experiments to diagnose the specific bioavailability problem?

A: Before attempting complex formulations, you must quantify the problem. A logical, stepwise characterization will save significant resources.

  • Determine Aqueous Solubility: This is the most critical parameter. Measure the equilibrium solubility of your compound in physiologically relevant media (e.g., pH 1.2, 4.5, and 6.8 buffers) to simulate the conditions of the stomach and intestines.[6]

  • Assess Lipophilicity (LogP/LogD): The partition coefficient (LogP) indicates the compound's affinity for fatty versus aqueous environments.[7] N-phenyl nicotinamides are typically lipophilic (high LogP), which is good for membrane permeation but contributes to poor aqueous solubility.[8]

  • Evaluate Solid-State Properties: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline or amorphous and to identify any different polymorphic forms. Crystalline forms are generally less soluble than amorphous ones.[9]

  • Perform an In Vitro Dissolution Test: This measures the rate at which your drug dissolves from its solid form. This is distinct from equilibrium solubility and is often the rate-limiting step for absorption.[10]

Q3: How do I perform a simple equilibrium solubility test for my compound?

A: The shake-flask method is a standard, reliable protocol.

Protocol: Equilibrium Solubility by Shake-Flask Method

  • Objective: To determine the saturation concentration of the N-phenyl nicotinamide compound in a specific aqueous medium.

  • Materials:

    • N-phenyl nicotinamide compound (powder)

    • Selected aqueous buffers (e.g., Simulated Gastric Fluid pH 1.2, Acetate Buffer pH 4.5, Simulated Intestinal Fluid pH 6.8)

    • Glass vials with screw caps

    • Shaking incubator or orbital shaker set to 37°C ± 0.5°C[11]

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF)

    • Analytical instrument for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of the compound to a glass vial. "Excess" means adding enough solid so that some remains undissolved at the end of the experiment. This ensures saturation.

    • Add a known volume of the pre-warmed (37°C) buffer to the vial.

    • Seal the vial tightly and place it in the shaking incubator at 37°C.

    • Agitate the samples for 24-48 hours. A 24-hour time point is common, but a second time point (e.g., 48 hours) is crucial to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

    • After incubation, remove the vials and let them stand briefly to allow larger particles to settle.

    • Withdraw a sample from the supernatant. Immediately filter it through a syringe filter to remove all undissolved solids. Causality Note: This step is critical. Any undissolved particles in the final sample will artificially inflate the measured concentration.

    • Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of your analytical method.

    • Quantify the drug concentration using a validated analytical method (e.g., HPLC).

    • Express the result in units such as mg/mL or µg/mL.

Section 2: Formulation Strategies - Troubleshooting Guide

This section is structured to solve specific experimental problems you might be facing.

Problem: My compound's aqueous solubility is extremely low (<10 µg/mL), and dissolution is minimal even after 2 hours.

This is a classic BCS Class II/IV scenario. Your primary goal is to increase the surface area of the drug available to the solvent or to present the drug in a higher-energy, more soluble form.

  • Solution 1: Particle Size Reduction (Micronization & Nanonization)

    • Mechanism: The Noyes-Whitney equation for dissolution shows that the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size, you dramatically increase the surface area.[5]

    • Why it works: Imagine a sugar cube versus granulated sugar; the granulated sugar dissolves much faster because more of its surface is exposed to the water. Nanonization takes this principle to the extreme, creating drug nanoparticles with a massive surface area.[12]

    • When to choose: This is a good first approach, especially if the compound's solubility is not infinitesimally low. Micronization can be achieved with jet mills, while nanonization requires more advanced techniques like wet bead milling or high-pressure homogenization.[5]

    • Troubleshooting: A common issue with very fine particles is re-agglomeration due to high surface energy. This can be prevented by including stabilizers (surfactants or polymers) in the formulation.

FeatureMicronizationNanonization (Nanosuspensions)
Particle Size Micrometers (1-10 µm)Nanometers (<1000 nm)
Technique Jet milling, Ball milling[5]Wet bead milling, High-pressure homogenization[13]
Surface Area Increase ModerateVery High
Key Advantage Established, scalable technology.Can significantly increase dissolution velocity and saturation solubility.[12]
Key Challenge Limited effectiveness for extremely insoluble drugs.Particle agglomeration, requires stabilizers, more complex manufacturing.[14]
  • Solution 2: Solid Dispersions

    • Mechanism: This technique involves dispersing your N-phenyl nicotinamide compound at a molecular level within a hydrophilic polymer matrix.[15] When the solid dispersion is exposed to water, the polymer dissolves rapidly, releasing the drug as very fine, amorphous particles or even individual molecules, preventing it from crystallizing.[16]

    • Why it works: You are essentially creating a "solid solution" where the drug is in a high-energy, amorphous state, which is much more soluble than its stable crystalline form.[17] The hydrophilic carrier also improves the wettability of the hydrophobic drug.

    • When to choose: This is one of the most powerful techniques for BCS Class II drugs and is often more effective than simple particle size reduction.[9][18]

    • Troubleshooting: The primary challenge is physical instability. The amorphous drug can revert to its stable, less soluble crystalline form over time, especially in the presence of heat and humidity.[17] Choosing a polymer that has strong interactions (e.g., hydrogen bonds) with your drug can prevent this recrystallization.

Protocol: Solid Dispersion by Solvent Evaporation Method

  • Objective: To prepare an amorphous solid dispersion of an N-phenyl nicotinamide compound with a hydrophilic polymer.

  • Materials:

    • N-phenyl nicotinamide compound

    • Hydrophilic polymer (e.g., Povidone (PVP) K30, Soluplus®, HPMC-AS)

    • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the drug and the polymer.

    • Rotary evaporator or vacuum oven.

  • Procedure:

    • Select a suitable drug-to-polymer ratio (start with 1:1, 1:3, and 1:5 by weight to screen for the best performance).

    • Completely dissolve both the drug and the polymer in a minimal amount of the chosen organic solvent in a round-bottom flask.

    • Self-Validation Check: Ensure the solution is perfectly clear. Any cloudiness indicates that one of the components is not fully dissolved, and the resulting dispersion will not be molecularly mixed.

    • Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum with gentle rotation and heating (keep the temperature well below the solvent's boiling point to avoid bumping).

    • Continue evaporation until a thin, solid film is formed on the inside of the flask.

    • Place the flask in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent. Causality Note: Residual solvent can act as a plasticizer, increasing molecular mobility and promoting crystallization, which would defeat the purpose of the solid dispersion.

    • Scrape the solid material from the flask, then gently mill it into a fine powder.

    • Characterize the solid dispersion using DSC and XRD to confirm that the drug is in an amorphous state (absence of a sharp melting peak in DSC, a "halo" pattern in XRD).

    • Test the dissolution rate of the solid dispersion powder compared to the unformulated drug.

Problem: My compound is highly lipophilic (LogP > 4). Standard methods are providing only marginal improvements.

A high LogP is often seen as a problem, but it can be an opportunity. Lipid-based formulations are designed specifically for such molecules.

  • Solution: Self-Emulsifying Drug Delivery Systems (SEDDS)

    • Mechanism: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, with the drug dissolved within this mixture.[19] This liquid formulation is typically filled into soft or hard gelatin capsules. Upon contact with GI fluids, the system spontaneously emulsifies, forming fine oil-in-water droplets (25-200 nm), with the drug remaining solubilized within the oil phase.[20]

    • Why it works: SEDDS bypass the dissolution step entirely. The drug is already in solution. The fine emulsion provides a massive surface area for drug absorption. Furthermore, for highly lipophilic drugs, this pathway can stimulate chylomicron formation in enterocytes, leading to absorption via the intestinal lymphatic system.[21][22] This is a crucial advantage as it bypasses the liver on the first pass, avoiding extensive first-pass metabolism.[8]

    • When to choose: This is the go-to strategy for highly lipophilic compounds where solubility is the primary barrier and you suspect high first-pass metabolism could be a secondary issue.[23]

    • Troubleshooting: A common failure is drug precipitation upon emulsification. This happens if the drug is more soluble in the initial formulation than in the resulting emulsion droplets.[23] This can be fixed by adjusting the oil/surfactant/cosolvent ratios or by selecting excipients in which the drug has higher solubility. Another issue can be the chemical stability of the drug in the lipid excipients or leakage from the capsule shell.[24][25]

cluster_GI GI Lumen cluster_Absorption Intestinal Wall (Enterocyte) cluster_Circulation Systemic Circulation SEDDS_Capsule SEDDS Capsule (Drug in Oil/Surfactant) Emulsion Fine o/w Emulsion Droplets (Drug remains dissolved) SEDDS_Capsule->Emulsion Dispersion in GI Fluids Uptake Absorption of Droplets/Drug Emulsion->Uptake Chylomicron Chylomicron Formation Uptake->Chylomicron For high LogP drugs PortalVein Portal Vein (to Liver) Uptake->PortalVein Standard Pathway Lymphatics Lymphatic System (Bypasses Liver) Chylomicron->Lymphatics Enhanced Pathway Systemic General Circulation PortalVein->Systemic Lymphatics->Systemic

Sources

Optimizing dosage and administration of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide in animal models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Researchers

Disclaimer: 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, hereafter referred to as "Cmpd-X," is an investigational compound for the purposes of this guide. As there is limited publicly available data, this document is built upon established principles of preclinical development for novel small molecules, drawing parallels from nicotinamide derivatives and silylated compounds to provide robust, scientifically grounded advice.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions researchers may have regarding the handling, formulation, and preliminary assessment of Cmpd-X.

Q1: How should I handle and store Cmpd-X powder?

A1: Like many novel chemical entities, Cmpd-X should be handled with care in a well-ventilated area, preferably a chemical fume hood, using appropriate personal protective equipment (PPE). For storage, keep the solid powder in a tightly sealed container, protected from light and moisture, at -20°C for long-term stability. The trimethylsilyl (TMS) group can be susceptible to hydrolysis, especially under acidic or aqueous conditions, making protection from moisture critical.[3]

Q2: My compound seems poorly soluble. How do I begin to find a suitable vehicle for my animal studies?

A2: Poor aqueous solubility is a common challenge for over 70% of new chemical entities.[4] A systematic approach to vehicle selection is crucial.[5] Start by conducting small-scale solubility tests in a panel of common preclinical vehicles. The goal is to find a vehicle that can dissolve the highest required dose in a reasonable volume for administration (e.g., 5-10 mL/kg for oral gavage in mice).[6][7]

Initial Vehicle Screening Panel:

  • Saline (0.9% NaCl)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 5% Dextrose in Water (D5W)

  • Aqueous solution of 0.5% (w/v) Carboxymethylcellulose (CMC)[8]

  • Aqueous solution of 5-10% (w/v) Solutol HS 15

  • Corn oil or Sesame oil

  • Co-solvent systems (e.g., 10% DMSO, 40% PEG400, 50% Saline)[9]

Q3: What are the potential stability issues with a silylated compound like this in formulation?

A3: The primary stability concern for Cmpd-X is the hydrolysis of the C-Si bond of the trimethylsilyl group.[3] This reaction can be catalyzed by acidic or basic conditions and water. Therefore, it is critical to assess the stability of your final formulation. Before initiating large-scale animal studies, prepare your dosing solution and store it under the same conditions as your experiment (e.g., room temperature on the benchtop). Analyze the concentration of the parent compound (Cmpd-X) by a suitable method like HPLC at time zero and after several hours (e.g., 2, 4, 8 hours) to ensure it remains stable throughout the dosing period.[8]

Q4: Can I use DMSO to dissolve my compound for in vivo studies?

A4: While Dimethyl sulfoxide (DMSO) is an excellent solvent, it must be used with extreme caution in vivo.[10] Neat DMSO can cause significant toxicity and motor impairment in animals.[9][11] If used as a co-solvent, the final concentration of DMSO in the administered formulation should be kept to a minimum, ideally below 10%, and a vehicle-only control group is mandatory to differentiate compound effects from vehicle effects.[9]

Part 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.

Formulation & Administration Issues

Q5: My compound precipitates out of my co-solvent solution when I add the aqueous component. What should I do?

A5: This is a common issue known as "fall-out" when moving from a high-concentration organic stock to a final aqueous formulation.

  • Scientific Rationale: The compound is crashing out because its solubility in the final mixed-vehicle system is lower than the target concentration. The kinetics of mixing also play a crucial role.

  • Troubleshooting Steps:

    • Change the Mixing Order: Try adding the aqueous component to the organic stock very slowly while vortexing vigorously. This can sometimes maintain a metastable solution.[8]

    • Increase Co-solvent Percentage: Modestly increase the proportion of the organic co-solvents (e.g., PEG400, Solutol) if toxicity limits allow.

    • Switch to a Suspension: If a solution is not feasible, creating a uniform micronized suspension is a robust alternative.[12] Use a vehicle like 0.5% CMC in water with a small amount of surfactant (e.g., 0.1% Tween 80) to wet the powder before adding the bulk vehicle. Ensure the suspension is continuously stirred during dosing to guarantee dose uniformity.[8]

    • Consider Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or simple oil solutions can significantly improve solubility and absorption.[12][13]

Q6: I'm observing skin irritation and inflammation at the injection site after subcutaneous (SC) or intraperitoneal (IP) administration. What is the cause?

A6: Injection site reactions are often caused by the formulation rather than the compound itself.

  • Scientific Rationale: Non-physiological pH, high osmolality, or irritating excipients (like high concentrations of DMSO or ethanol) can cause local tissue damage and inflammation.[14][15]

  • Troubleshooting Steps:

    • Check Vehicle pH: Ensure the pH of your formulation is close to physiological (pH 6.8-7.2).[15][16] Adjust with dilute HCl or NaOH if necessary.

    • Reduce Co-solvent Concentration: High concentrations of organic solvents can be highly irritating. Try to reduce their percentage or switch to a less irritating vehicle system like a cyclodextrin-based formulation.[13]

    • Filter Sterilize: All parenteral solutions must be sterile. Filter the final formulation through a 0.2-micron filter to remove any particulates or microbial contamination that could cause inflammation.[14][15]

    • Divide the Dose: If a large volume is required, consider splitting the dose into two separate injection sites.[6] Always adhere to the maximum recommended injection volumes for the chosen route and species.[7][17]

Pharmacokinetic & Efficacy Issues

Q7: I'm seeing high variability in my results (e.g., plasma concentration, tumor growth) between animals in the same treatment group. How can I reduce this?

A7: High variability is a frequent challenge in animal studies and can mask true biological effects.[18][19][20]

  • Scientific Rationale: Variability can stem from inconsistent formulation, inaccurate dosing, or inherent biological differences between animals.[21][22]

  • Troubleshooting Steps:

    • Ensure Formulation Homogeneity: If using a suspension, it is critical that it is uniformly mixed throughout the dosing procedure. Use a magnetic stirrer and withdraw each dose while the suspension is being actively mixed. Inconsistent suspensions lead to animals receiving different doses.

    • Standardize Administration Technique: Ensure all technicians are highly proficient and consistent with the administration route (e.g., oral gavage, IV injection).[18] Small variations in technique can lead to large differences in bioavailability.

    • Randomization and Blinding: Randomize animals into treatment groups to avoid bias.[23] Whenever possible, the technician administering the compound and the scientist measuring the outcomes should be blinded to the treatment groups.[23]

    • Increase Sample Size (N): If variability is inherent to the animal model, increasing the number of animals per group can increase the statistical power to detect a significant effect.[24]

    • Check Animal Health: Ensure all animals are healthy and acclimatized to the facility and handling procedures before the study begins. Stress can significantly impact physiological responses.[25]

Q8: My compound is potent in vitro, but I'm not seeing any efficacy in my animal model. What should I investigate?

A8: This discrepancy, known as poor in vitro-in vivo correlation (IVIVC), is a major hurdle in drug development.[26]

  • Scientific Rationale: The issue often lies with the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties. The compound may not be reaching its target in the body at a sufficient concentration or for a long enough duration.[27]

  • Troubleshooting Steps:

    • Conduct a Pilot Pharmacokinetic (PK) Study: Before a full efficacy study, run a small pilot PK study. Administer a single dose of Cmpd-X and collect blood samples at various time points (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours). Analyze the plasma to determine the compound's concentration over time. This will reveal its half-life, exposure (AUC), and peak concentration (Cmax).[18]

    • Evaluate Bioavailability: If administering orally, poor absorption from the gut is a likely culprit. Compare the plasma exposure (AUC) after oral administration to that after intravenous (IV) administration to calculate oral bioavailability.

    • Consider Metabolism: The TMS group might be rapidly cleaved in vivo, inactivating the compound. Analyze plasma and tissue samples not just for the parent compound but also for potential metabolites (e.g., the des-silyl version of Cmpd-X).

    • Re-evaluate the Dose: The effective concentration in your in vitro assay may not translate directly to the in vivo dose. The PK data will help you determine if you need to increase the dose or change the dosing frequency to achieve and maintain the target exposure.

Part 3: Data Presentation & Experimental Protocols

Data Presentation

Table 1: Hypothetical Solubility Profile of Cmpd-X

This table provides an example of how to structure solubility data to guide vehicle selection.

VehicleSolubility (mg/mL)AppearanceComments
0.9% Saline< 0.01Cloudy SuspensionPractically insoluble. Not suitable for parenteral solution.
0.5% CMC (w/v) in Water< 0.01SuspensionSuitable for suspension formulation for oral route. Requires micronization for homogeneity.[8]
5% DMSO / 95% Saline~0.5Clear SolutionLimited solubility. Risk of precipitation upon injection.
10% Solutol HS 15 in Water~1.0Clear SolutionPotential vehicle for IV administration at low doses.
10% DMSO / 40% PEG400 / 50% Saline> 10Clear SolutionGood solubilizing capacity. Must run vehicle toxicity controls.[9]
Corn Oil> 20Clear SolutionExcellent for lipophilic compounds. Suitable for PO, SC, or IP routes.[10]
Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

An MTD study is essential to define the highest dose that can be administered without causing unacceptable toxicity, guiding dose selection for efficacy studies.[28][29][30]

  • Objective: To determine the MTD of Cmpd-X following a single administration via the intended experimental route (e.g., oral gavage).

  • Animal Model: Use the same strain, sex, and age of mice as planned for the efficacy studies (e.g., male C57BL/6, 8 weeks old).

  • Group Allocation:

    • Group 1: Vehicle control (n=3-5)

    • Group 2: Low Dose Cmpd-X (e.g., 10 mg/kg) (n=3-5)

    • Group 3: Mid Dose Cmpd-X (e.g., 50 mg/kg) (n=3-5)

    • Group 4: High Dose Cmpd-X (e.g., 200 mg/kg) (n=3-5)

    • Dose levels should be selected based on any available in vitro cytotoxicity data or literature on similar compounds.

  • Methodology:

    • Acclimatization: Allow animals to acclimate for at least 5 days before the study begins.

    • Pre-dose Measurement: Record the body weight of each animal on Day 0 before dosing.

    • Formulation Preparation: Prepare the vehicle and Cmpd-X formulations immediately before administration. If using a suspension, ensure it is continuously stirred.

    • Administration: Administer a single dose of the appropriate formulation to each mouse. Record the exact time of dosing.

    • Clinical Observations: Monitor animals closely for the first few hours post-dose (e.g., at 1, 2, 4, 6 hours) and then at least twice daily for 7-14 days.[29] Record any clinical signs of toxicity, such as:

      • Changes in activity (lethargy, hyperactivity)

      • Changes in posture (hunching)

      • Changes in fur appearance (piloerection)

      • Changes in breathing

      • Any other abnormal behaviors

    • Body Weight Monitoring: Record the body weight of each animal daily. A body weight loss of >15-20% is typically considered a sign of significant toxicity and may require euthanasia.[30]

    • Endpoint: The study is typically concluded after 7-14 days. The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or sustained body weight loss exceeding the predefined limit.[28][31]

Part 4: Visualization

Diagrams

Diagram 1: Workflow for Vehicle Selection and Formulation

This diagram outlines the logical steps for developing a suitable formulation for a poorly soluble compound like Cmpd-X.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation Path cluster_2 Phase 3: Validation start Define Target Dose & Route of Administration sol_screen Solubility Screen in Standard Vehicles [12] start->sol_screen is_soluble Is Compound Soluble at Target Dose? sol_screen->is_soluble solution_path Optimize Solution (e.g., Co-solvents, Cyclodextrins) [4] is_soluble->solution_path Yes suspension_path Develop Suspension (e.g., 0.5% CMC, Surfactants) [16] is_soluble->suspension_path No stability Assess Formulation Stability (HPLC) solution_path->stability suspension_path->stability toxicity Run Vehicle-Only Toxicity Control [18] stability->toxicity final_formulation Final Formulation Ready for In Vivo Study toxicity->final_formulation

Caption: A decision workflow for selecting and validating a vehicle for Cmpd-X.

Diagram 2: Troubleshooting In Vivo Efficacy Failure

This diagram provides a logical decision tree for diagnosing why an in vitro potent compound may fail in an animal model.

G cluster_low_exposure Low Exposure Root Causes cluster_good_exposure Good Exposure Root Causes start In Vitro Potency Confirmed In Vivo Efficacy Fails [15] check_pk Was a Pilot PK Study Performed? start->check_pk run_pk Action: Run Pilot PK Study [15] (IV and PO routes) check_pk->run_pk No analyze_pk Analyze PK Data: Exposure (AUC), Cmax, Half-life, Bioavailability check_pk->analyze_pk Yes run_pk->analyze_pk exposure_ok Is Target Exposure Achieved? analyze_pk->exposure_ok low_exposure Problem: Poor Exposure exposure_ok->low_exposure No good_exposure Problem: Exposure is Adequate, but No Efficacy exposure_ok->good_exposure Yes solubility Poor Solubility/ Dissolution low_exposure->solubility absorption Poor GI Absorption low_exposure->absorption metabolism Rapid Metabolism/ Clearance low_exposure->metabolism target Poor Target Engagement (e.g., Tissue Distribution) good_exposure->target model Inappropriate Animal Model good_exposure->model sol_action Action: Reformulate (e.g., Nanoparticles, Lipids) [1, 2] solubility->sol_action absorption->sol_action met_action Action: Analyze for Metabolites, Increase Dose/Frequency metabolism->met_action model_action Action: Re-evaluate Model Relevance, Check Target Expression target->model_action model->model_action

Caption: A decision tree for troubleshooting poor in vitro-in vivo correlation.

References

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Sources

Technical Support Center: De-silylation of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the de-silylation of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully cleaving the C-Si bond of this specific nicotinamide derivative. Here, you will find detailed experimental protocols, a comprehensive troubleshooting guide, and frequently asked questions to navigate the potential challenges of this chemical transformation.

Introduction to the Chemistry of De-silylation

The removal of a silyl group, particularly a trimethylsilyl (TMS) group, from an aromatic ring is a common transformation in organic synthesis. This process, often referred to as protodesilylation, involves the cleavage of a carbon-silicon bond and its replacement with a carbon-hydrogen bond. The choice of de-silylation protocol is critical, as the stability of the starting material and the desired product must be considered. In the case of this compound, the presence of a potentially labile amide bond and a methoxy-substituted pyridine ring necessitates the use of mild and selective reagents to avoid unwanted side reactions such as hydrolysis.

This guide will focus on three primary methods for the de-silylation of this compound:

  • Fluoride-Mediated De-silylation using Tetrabutylammonium Fluoride (TBAF)

  • Fluoride-Mediated De-silylation using Cesium Fluoride (CsF)

  • Base-Catalyzed De-silylation using Potassium Trimethylsilanolate (KOTMS)

Each method offers distinct advantages and requires careful consideration of reaction parameters to achieve optimal results.

Experimental Protocols

Protocol 1: De-silylation using Tetrabutylammonium Fluoride (TBAF)

TBAF is a widely used reagent for the cleavage of silyl ethers and C-Si bonds due to its high solubility in organic solvents and the strong affinity of the fluoride ion for silicon.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M), add a 1.0 M solution of TBAF in THF (1.1-1.5 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-Methoxy-N-phenylnicotinamide.

Protocol 2: De-silylation using Cesium Fluoride (CsF)

Cesium fluoride is a milder alternative to TBAF and is often used when the substrate is sensitive to the basicity of the tetrabutylammonium cation.

Step-by-Step Methodology:

  • To a suspension of anhydrous cesium fluoride (2.0-3.0 eq) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) (0.1 M), add a solution of this compound (1.0 eq) in the same solvent.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the cesium salts.

  • Dilute the filtrate with water and extract with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Protocol 3: De-silylation using Potassium Trimethylsilanolate (KOTMS)

KOTMS is a strong, non-nucleophilic base that can effectively catalyze the protodesilylation of various organosilanes under mild conditions.[1][2] This method is particularly useful when fluoride-based reagents are not suitable.

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in wet dimethyl sulfoxide (DMSO) (0.1 M). Note: The presence of a controlled amount of water is often beneficial for this reaction.[1]

  • Add potassium trimethylsilanolate (KOTMS, 0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the crude material via flash column chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction 1. Insufficient reagent. 2. Low reaction temperature. 3. Presence of moisture (for KOTMS, insufficient water). 4. Degraded TBAF solution.1. Increase the equivalents of the de-silylating agent (e.g., up to 2.0 eq for TBAF or 4.0 eq for CsF). 2. Gradually increase the reaction temperature, monitoring for any signs of decomposition. 3. For fluoride-mediated reactions, ensure anhydrous conditions. For KOTMS, add a small, controlled amount of water. 4. Use a fresh bottle of TBAF solution or dry the existing solution over molecular sieves.
Formation of Byproducts 1. Hydrolysis of the amide bond under strongly basic or acidic workup conditions. 2. Degradation of the nicotinamide ring. 3. Side reactions catalyzed by the basicity of the fluoride source (e.g., TBAF).1. Use a neutral or mildly acidic quench (e.g., saturated NH₄Cl solution). Avoid strong acids or bases during workup. 2. Employ milder reaction conditions (lower temperature, shorter reaction time). Consider using CsF or KOTMS instead of TBAF. 3. Switch to a less basic fluoride source like CsF or explore fluoride-free methods like KOTMS.
Difficult Purification 1. Presence of tetrabutylammonium salts in the crude product. 2. Co-elution of silanol byproducts with the desired product.1. After the reaction, add a sulfonic acid resin (e.g., DOWEX 50WX8) and a mild base like calcium carbonate to the reaction mixture, then filter.[3][4][5] This can effectively remove tetrabutylammonium salts without an aqueous workup. 2. A thorough aqueous workup can help remove some silanols. Alternatively, treatment of the crude product with a volatile acid (e.g., trifluoroacetic acid) can convert silanols to more easily removable siloxanes, followed by an aqueous wash.

Frequently Asked Questions (FAQs)

Q1: Why is it important to use anhydrous solvents for fluoride-mediated de-silylation?

A1: Water can compete with the substrate for the fluoride ion, reducing the efficiency of the de-silylation reaction.[6][7] Additionally, the presence of water can lead to the formation of hydroxide ions, which may promote undesired side reactions, especially with a sensitive substrate like a nicotinamide derivative.

Q2: Can I use acidic conditions for the de-silylation of this compound?

A2: While protodesilylation can be achieved under acidic conditions, it is generally not recommended for this compound. The amide linkage is susceptible to hydrolysis under strong acidic conditions, which would lead to the cleavage of the N-phenyl group and the formation of 5-methoxynicotinic acid.[8]

Q3: How do I know which de-silylation protocol is best for my specific needs?

A3: The choice of protocol depends on several factors, including the scale of your reaction, the purity requirements of your final product, and the equipment available.

  • TBAF is generally the fastest and most common method, but may require a more rigorous purification to remove ammonium salts.

  • CsF is a good alternative if you observe side reactions with TBAF, although it often requires higher temperatures.

  • KOTMS is an excellent fluoride-free option that can be very clean, but requires careful control of water content and may not be as rapid as fluoride-based methods.

It is always advisable to perform small-scale test reactions to determine the optimal conditions for your specific substrate batch.

Q4: What is the mechanism of fluoride-mediated de-silylation?

A4: The fluoride ion acts as a nucleophile that attacks the silicon atom of the trimethylsilyl group. This forms a pentacoordinate silicon intermediate, which is unstable. The strong Si-F bond that is formed provides the thermodynamic driving force for the reaction. Subsequent protonation of the resulting carbanion (from a proton source in the reaction mixture or during workup) yields the de-silylated product.

Q5: Are there any safety precautions I should take when working with these reagents?

A5: Yes.

  • TBAF and CsF are sources of fluoride ions, which are toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • KOTMS is a strong base and is corrosive. Avoid contact with skin and eyes.

  • DMSO , used in the KOTMS protocol, can enhance the absorption of chemicals through the skin. Exercise caution and wear appropriate gloves.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Visualizing the De-silylation Workflow

Desilylation_Workflow cluster_start Starting Material cluster_protocols De-silylation Protocols cluster_workup Workup & Purification cluster_product Final Product start 5-Methoxy-N-phenyl-4- (trimethylsilyl)nicotinamide TBAF TBAF in THF Room Temperature start->TBAF Method 1 CsF CsF in DMF/MeCN 50-80 °C start->CsF Method 2 KOTMS KOTMS in wet DMSO 60-80 °C start->KOTMS Method 3 Workup Aqueous Workup or Resin Treatment TBAF->Workup CsF->Workup KOTMS->Workup Purification Flash Column Chromatography Workup->Purification end 5-Methoxy-N- phenylnicotinamide Purification->end

Caption: General workflow for the de-silylation of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Reaction Issue Encountered Incomplete Incomplete Reaction? Start->Incomplete Byproducts Byproducts Observed? Incomplete->Byproducts No IncreaseReagent Increase Reagent Equivalents Incomplete->IncreaseReagent Yes MilderQuench Use Milder Workup (NH4Cl) Byproducts->MilderQuench Yes End Problem Resolved Byproducts->End No IncreaseTemp Increase Temperature IncreaseReagent->IncreaseTemp CheckAnhydrous Ensure Anhydrous Conditions (TBAF/CsF) IncreaseTemp->CheckAnhydrous CheckWater Optimize Water Content (KOTMS) CheckAnhydrous->CheckWater FreshReagent Use Fresh TBAF CheckWater->FreshReagent FreshReagent->End MilderConditions Use Milder Reaction Conditions (↓ Temp) MilderQuench->MilderConditions ChangeReagent Switch to Milder Reagent (CsF/KOTMS) MilderConditions->ChangeReagent ChangeReagent->End

Caption: A logical flow for troubleshooting common de-silylation issues.

References

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  • Kaburagi, Y., & Kishi, Y. (2007). An operationally simple and efficient work-up procedure for TBAF-mediated desilylation; application to halichondrin synthesis. Organic letters, 9(4), 723–726. [Link]

  • Kaburagi, Y., & Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Semantic Scholar. [Link]

  • A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. (2022). Organic Syntheses, 99, 53-67. [Link]

  • Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(4), 2250–2255. [Link]

  • O'Connor, C. (1970). Acidic and basic amide hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564. [Link]

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  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkat USA. [Link]

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  • Kuhlmann, J. H., Dickoff, J. H., & García Mancheño, O. (2023). Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes. Chemistry (Weinheim an der Bergstrasse, Germany), 29(12), e202203347. [Link]

  • Deffieux, D., Dounay, A. B., & Overman, L. E. (2004). Fluorotrimethylsilane affinities of anionic nucleophiles: a study of fluoride-induced desilylation. Journal of the American Society for Mass Spectrometry, 15(7), 990–998. [Link]

  • Cornella, J., & Verma, P. (2015). Catalytic C-H bond silylation of aromatic heterocycles. Nature protocols, 10(12), 1933–1939. [Link]

  • Cheng, C., & Hartwig, J. F. (2014). Silylation of C-H bonds in aromatic heterocycles by an Earth-abundant metal catalyst. Nature, 518(7537), 80-4. [Link]

  • Hogrefe, R. I., McCaffrey, A. P., Borozdina, L. U., & McCampbell, E. S. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. ResearchGate. [Link]

  • Ano, Y., & Chatani, N. (2020). Fluoride Ion-Initiated Decarboxylation of Silyl Alkynoates to Alkynylsilanes. The Journal of organic chemistry, 85(15), 10178–10186. [Link]

  • Kaburagi, Y., & Kishi, Y. (2007). An operationally simple and efficient work-up procedure for TBAF-mediated desilylation; application to halichondrin synthesis. Organic letters, 9(4), 723-6. [Link]

  • Zhang, P., Le, C., & MacMillan, D. W. C. (2018). Direct C–H silylation of diverse electron-deficient heteroarenes via Na2S2O8-mediated photocatalytic Minisci-type reaction. Chemical Science, 9(22), 5035–5039. [Link]

  • Tetra-n-butylammonium Fluoride (TBAF). (n.d.). Common Organic Chemistry. [Link]

  • Process for the purification of nicotinic acid amide I. (1984).
  • Jacobson, M. K., & Jacobson, E. L. (1983). Purification of reduced nicotinamide adenine dinucleotide by ion-exchange and high-performance liquid chromatography. Analytical biochemistry, 132(1), 50–53. [Link]

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  • Zarei, A., & Dellinger, D. J. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC advances, 11(35), 21495–21501. [Link]

  • Brian, P. M., & Musau, P. (2013). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Indonesian Journal of Chemistry, 13(2), 122-127. [Link]

  • Scott, J. P., & Anderson, E. A. (2017). Mechanistic Study of Arylsilane Oxidation through 19F NMR Spectroscopy. Journal of the American Chemical Society, 139(16), 5942–5949. [Link]

  • Mandal, S., & Nilsson, U. J. (2014). One-pot de-silylation and glycosyl thiol alkylation with Michael acceptors a. ResearchGate. [Link]

  • Desilylation of aryl silyl ethers with NaH/DMF. (n.d.). ResearchGate. [Link]

  • Techniques for silylation. (n.d.). ResearchGate. [Link]

  • Glinushkin, A. P., Nevsky, A. A., & Fershtat, L. L. (2022). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

  • Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. (n.d.). ResearchGate. [Link]

  • Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega, 5(49), 32067-32075. [Link]

  • Calculated pKa(THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (n.d.). ResearchGate. [Link]

  • Li, B., et al. (2023). Ruthenium-Catalyzed C(sp2)-H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation. Organic Letters, 25(46), 8286-8291. [Link]

  • De‐ and Rearomatisation of Pyridine in Silylene Chemistry. (n.d.). ResearchGate. [Link]

  • Method for preparing tryptamine derivatives. (2024).
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Validation & Comparative

A Framework for Evaluating 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide as a Novel Apoptosis Inducer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Apoptosis Inducers

The targeted induction of apoptosis, or programmed cell death, is a cornerstone of modern therapeutics, particularly in oncology. The ability to selectively eliminate malignant cells without harming healthy tissue is the "holy grail" of cancer research. While several potent apoptosis inducers are known and utilized both in research and clinical settings, the search for novel compounds with improved efficacy, selectivity, and reduced side effects is a continuous endeavor.

This guide focuses on a compound of emerging interest, 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide . While belonging to the nicotinamide class of compounds, which has shown promise in modulating cellular processes, there is a notable absence of published data on its specific biological activities, particularly concerning apoptosis induction.[1] This document, therefore, serves as a comprehensive framework for researchers and drug development professionals to systematically evaluate the apoptosis-inducing potential of this novel compound. We will benchmark this proposed investigation against three well-characterized apoptosis inducers: Staurosporine , Etoposide , and TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) .

Understanding the Landscape: Mechanisms of Established Apoptosis Inducers

A thorough evaluation of a novel compound necessitates a deep understanding of the mechanisms of established agents. This not only provides a basis for comparison but also informs the design of experiments to elucidate the novel compound's mechanism of action.

Staurosporine: The Broad-Spectrum Kinase Inhibitor

Staurosporine, a natural alkaloid, is a potent but non-selective protein kinase inhibitor.[2] Its primary mechanism of apoptosis induction is through the inhibition of a wide range of kinases, leading to the disruption of multiple signaling pathways crucial for cell survival.[2][3] This broad activity profile makes it a reliable positive control in apoptosis assays but limits its therapeutic potential due to toxicity. Staurosporine triggers the intrinsic (mitochondrial) pathway of apoptosis, characterized by the activation of caspase-3.[3][4]

Etoposide: The DNA Topoisomerase II Inhibitor

Etoposide is a widely used chemotherapeutic agent that targets DNA topoisomerase II.[5] By stabilizing the complex between the enzyme and DNA, it prevents the re-ligation of double-strand breaks, leading to DNA damage and the activation of the intrinsic apoptotic pathway.[5][6] Etoposide-induced apoptosis is often mediated by the p53 tumor suppressor protein and involves the activation of caspases.[6]

TRAIL: The Extrinsic Pathway Activator

TRAIL is a cytokine that induces apoptosis by binding to its death receptors, DR4 and DR5, on the cell surface. This binding triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the initiation of the extrinsic apoptotic pathway. A key advantage of TRAIL is its ability to selectively induce apoptosis in cancer cells while sparing most normal cells, making it an attractive therapeutic candidate.

Proposed Research Workflow for this compound

The following workflow outlines a systematic approach to characterize the apoptosis-inducing potential of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis Confirmation & Quantification cluster_2 Phase 3: Mechanistic Investigation A Dose-Response Cytotoxicity Assay (MTT/LDH) B Determine EC50 A->B C Annexin V / Propidium Iodide Staining B->C Use concentrations around EC50 D TUNEL Assay B->D Use concentrations around EC50 E Quantify Apoptotic Cell Population C->E D->E F Caspase Activity Assays (Caspase-3, -8, -9) E->F Confirm apoptosis before mechanistic studies H Elucidate Apoptotic Pathway F->H G Western Blot for Apoptosis-Related Proteins (Bcl-2, Bax, p53) G->H

Caption: Proposed experimental workflow for evaluating the apoptosis-inducing activity of a novel compound.

Detailed Experimental Protocols

The following are detailed protocols for the key assays proposed in the workflow. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Dose-Response Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range over which this compound exhibits cytotoxic effects and to calculate its EC50 value.

Protocol:

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, Jurkat) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells in triplicate. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Staurosporine (positive control).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the EC50 value using non-linear regression.

Annexin V / Propidium Iodide (PI) Staining for Apoptosis Detection

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at its EC50 concentration for a predetermined time (e.g., 24 hours). Include untreated and Staurosporine-treated cells as controls.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Caspase Activity Assay

Objective: To measure the activity of key executioner (caspase-3) and initiator (caspase-8, -9) caspases to elucidate the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells as described above, harvest, and lyse them in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3, IETD-AFC for caspase-8, LEHD-AFC for caspase-9).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Express caspase activity as the fold-increase in fluorescence compared to the untreated control.

Comparative Data Presentation

The efficacy of this compound should be systematically compared to known inducers. The following tables provide a template for presenting the anticipated experimental data.

Table 1: Cytotoxicity (EC50) in Jurkat Cells (48h Treatment)

CompoundEC50 (µM)
This compoundTo be determined
Staurosporine~0.01 - 0.1
Etoposide~1 - 10
TRAIL~0.05 - 0.5 (ng/mL)

Table 2: Apoptosis Induction in Jurkat Cells (at EC50, 24h)

Compound% Apoptotic Cells (Annexin V+)
This compoundTo be determined
Staurosporine> 80%
Etoposide~60 - 80%
TRAIL> 70%

Table 3: Caspase Activation Profile in Jurkat Cells (at EC50, 12h)

CompoundCaspase-3 Activity (Fold Increase)Caspase-8 Activity (Fold Increase)Caspase-9 Activity (Fold Increase)
This compoundTo be determinedTo be determinedTo be determined
StaurosporineHighLowHigh
EtoposideHighLowHigh
TRAILHighHighLow/Moderate

Visualizing Apoptotic Pathways

Understanding the underlying molecular pathways is crucial for interpreting experimental results.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway TRAIL TRAIL DR4_5 DR4/DR5 TRAIL->DR4_5 DISC DISC Formation DR4_5->DISC Casp8 Pro-Caspase-8 -> Caspase-8 DISC->Casp8 Casp3 Pro-Caspase-3 -> Caspase-3 Casp8->Casp3 Staurosporine Staurosporine Mitochondria Mitochondria Staurosporine->Mitochondria Etoposide Etoposide DNA_Damage DNA Damage Etoposide->DNA_Damage DNA_Damage->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis.

Conclusion and Future Directions

While direct experimental evidence for the apoptosis-inducing activity of this compound is currently lacking in the public domain, its chemical structure as a nicotinamide derivative suggests a potential for biological activity. The framework presented in this guide provides a robust and scientifically rigorous approach to systematically evaluate this potential. By employing established assays and comparing the results to well-characterized inducers like Staurosporine, Etoposide, and TRAIL, researchers can effectively determine its efficacy and elucidate its mechanism of action.

Positive findings from this proposed research would warrant further investigation, including in vivo studies in animal models and exploration of its selectivity for cancer cells over normal cells. The ultimate goal is to determine if this compound represents a viable candidate for further drug development as a novel anti-cancer agent.

References

  • The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC - NIH. (2023-05-13). Available at: [Link]

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  • Developing TRAIL/TRAIL-death receptor-based cancer therapies - PMC - NIH. (n.d.). Available at: [Link]

  • Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed. (2003-06-05). Available at: [Link]

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  • Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G 2 /M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities - Anticancer Research. (n.d.). Available at: [Link]

  • Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - MDPI. (n.d.). Available at: [Link]

  • Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC - PubMed Central. (2025-02-07). Available at: [Link]

  • Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - ResearchGate. (2025-08-06). Available at: [Link]

  • Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed. (n.d.). Available at: [Link]

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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of the novel compound, 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. Drawing from established methodologies in cellular and molecular pharmacology, this document outlines a logical, multi-faceted approach to characterize the compound's biological activity, identify its molecular target(s), and compare its performance with established alternatives.

Introduction: The Nicotinamide Analogue Landscape

Nicotinamide, a form of vitamin B3, is a fundamental precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical player in a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] The enzymatic machinery that synthesizes and recycles NAD+, particularly the salvage pathway, has emerged as a compelling target for therapeutic intervention, especially in oncology.[3][4]

Many cancer cells, with their high metabolic and proliferative rates, are heavily reliant on the NAD+ salvage pathway.[3] The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), is frequently overexpressed in various tumor types.[3][5] This dependency creates a therapeutic window for inhibitors that can selectively starve cancer cells of NAD+.

Furthermore, downstream pathways that utilize NAD+ and its derivatives are also attractive targets. One such pathway is the de novo synthesis of guanine nucleotides, which is essential for DNA and RNA synthesis.[6] The rate-limiting enzyme in this process, inosine monophosphate dehydrogenase (IMPDH), is a target for immunosuppressive and antiviral drugs.[6][7]

This compound is a novel nicotinamide derivative of unknown mechanism.[8][9] Its structural similarity to nicotinamide suggests a potential interaction with the NAD+ salvage pathway.

Hypothesized Mechanism of Action

Based on the structure of this compound and the known mechanisms of other nicotinamide analogues, we propose a primary hypothesis:

This compound acts as a prodrug that is metabolized by the NAD+ salvage pathway into a toxic NAD analogue. This unnatural analogue subsequently inhibits inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of guanine nucleotides and resulting in cytostatic or cytotoxic effects.

This guide will outline a series of experiments designed to systematically test this hypothesis.

Comparative Framework: Selecting the Right Benchmarks

To rigorously validate the mechanism of a novel compound, it is essential to compare its activity against well-characterized molecules with known mechanisms of action. For this investigation, we have selected the following comparators:

  • FK866: A potent and highly specific non-competitive inhibitor of NAMPT.[10][11] It serves as a positive control for direct NAMPT inhibition and subsequent NAD+ depletion.

  • Mycophenolic Acid (MPA): A potent, selective, non-competitive, and reversible inhibitor of IMPDH.[12][13] It is the active metabolite of the immunosuppressant drug mycophenolate mofetil and serves as a positive control for IMPDH inhibition.[14]

  • Nicotinamide (NAM): The natural substrate of NAMPT.[5] It is used in rescue experiments to determine if a compound competes for the same enzymatic active site.

  • Guanosine: A precursor for guanine nucleotide synthesis via the salvage pathway. It is used in rescue experiments to bypass the effects of IMPDH inhibition.[6]

Experimental Validation Workflow

A logical and stepwise approach is crucial for a robust validation of the mechanism of action. The following experimental workflow is designed to provide a comprehensive understanding of the compound's biological effects, from the cellular to the molecular level.

G cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Genetic Validation A Cell Viability/Proliferation Assays (Determine IC50) B Rescue Experiments (Nicotinamide & Guanosine) A->B Characterize cellular effect C In Vitro Enzyme Assays (NAMPT & IMPDH) B->C Inform target hypothesis D Cellular Thermal Shift Assay (CETSA) (Direct Target Binding) C->D Identify direct target E Metabolomics (LC-MS/MS) (NAD+, NMN, IMP, Drug-Metabolite) D->E Confirm target engagement in situ F siRNA/CRISPR Knockdown (NAMPT & NMNAT1) E->F Confirm pathway dependency

Caption: Experimental workflow for validating the mechanism of action.

Phase 1: Cellular Phenotyping

The initial phase focuses on characterizing the compound's effects on cancer cells.

1.1. Cell Viability/Proliferation Assays

  • Objective: To determine the potency of this compound in inhibiting cell growth and to compare it with the selected benchmarks.

  • Methodology:

    • Seed a suitable cancer cell line (e.g., A549 lung carcinoma or a cell line with known sensitivity to NAMPT/IMPDH inhibitors) in 96-well plates.

    • Treat the cells with a serial dilution of this compound, FK866, and MPA for 72 hours.

    • Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

  • Expected Outcome & Interpretation: This experiment will establish the cytotoxic or cytostatic potency of the test compound. A potent IC50 would warrant further investigation.

1.2. Rescue Experiments

  • Objective: To investigate whether the cytotoxic/cytostatic effects of the test compound can be reversed by supplementing with key metabolites, providing initial evidence for its mechanism.

  • Methodology:

    • Co-treat cells with a fixed concentration of this compound (e.g., at its IC50 or 2x IC50) and increasing concentrations of either nicotinamide or guanosine.

    • Perform parallel experiments with FK866 (rescue with nicotinamide) and MPA (rescue with guanosine) as positive controls.

    • Assess cell viability after 72 hours.

  • Expected Outcome & Interpretation:

    • Nicotinamide Rescue: If nicotinamide rescues cells from the test compound's toxicity, it suggests that the compound acts as a competitive substrate or inhibitor of an enzyme in the NAD+ salvage pathway that utilizes nicotinamide, such as NAMPT.

    • Guanosine Rescue: If guanosine rescues the cells, it strongly indicates that the compound's mechanism involves the depletion of the guanine nucleotide pool, likely through the inhibition of IMPDH.

Table 1: Hypothetical Comparative Data from Cellular Assays

CompoundIC50 (nM)Rescue by Nicotinamide (1 mM)Rescue by Guanosine (100 µM)
This compound 50YesYes
FK866 10YesNo
Mycophenolic Acid (MPA) 100NoYes
Phase 2: Target Identification and Engagement

This phase aims to identify the direct molecular target of the compound and its active metabolite.

2.1. In Vitro Enzyme Assays

  • Objective: To directly measure the inhibitory activity of the test compound and its potential metabolite on the hypothesized target enzymes, NAMPT and IMPDH.

  • Methodology:

    • NAMPT Inhibition Assay:

      • Utilize a commercially available NAMPT inhibitor screening assay kit.[15][16]

      • Incubate recombinant human NAMPT with varying concentrations of this compound and the positive control, FK866.

      • Initiate the reaction by adding the substrates (nicotinamide and PRPP).

      • Measure the production of NMN or a coupled fluorescent signal to determine the IC50.[17]

    • IMPDH Inhibition Assay:

      • Use a commercially available IMPDH assay kit.[18][19]

      • Incubate recombinant human IMPDH2 with varying concentrations of this compound and the positive control, MPA.

      • Initiate the reaction by adding the substrates (IMP and NAD+).

      • Monitor the formation of NADH by measuring the increase in absorbance at 340 nm to determine the IC50.[20]

  • Expected Outcome & Interpretation:

    • If the parent compound directly inhibits NAMPT, it will have a potent IC50 in the NAMPT assay.

    • If the parent compound does not inhibit IMPDH, it supports the hypothesis that it requires metabolic activation. To definitively test the hypothesis, the NAD-analogue metabolite would need to be synthesized and tested in the IMPDH assay.

2.2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of the test compound to its target protein within intact cells.[21][22]

  • Methodology:

    • Treat intact cells with the test compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Detect the amount of soluble target protein (e.g., NAMPT or IMPDH) at each temperature using Western blotting or other detection methods.[23][24]

  • Expected Outcome & Interpretation: Binding of the compound to its target protein will stabilize it, resulting in a shift of the melting curve to higher temperatures. This provides strong evidence of target engagement in a physiological context.

2.3. Metabolomics (LC-MS/MS)

  • Objective: To quantify the changes in key intracellular metabolites following treatment with the test compound, providing a metabolic signature of its mechanism of action.

  • Methodology:

    • Treat cells with the test compound, FK866, or MPA for a defined period.

    • Extract intracellular metabolites.

    • Analyze the levels of NAD+, NMN, and IMP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Attempt to identify and quantify the formation of the novel NAD-analogue of the test compound.

  • Expected Outcome & Interpretation:

    • NAD+ and NMN levels: If the compound acts via NAMPT (either as an inhibitor or a substrate that leads to a futile cycle), a decrease in NAD+ and/or NMN levels is expected, similar to FK866.[25]

    • IMP levels: If the compound's downstream effect is IMPDH inhibition, an accumulation of IMP is expected, similar to MPA.

Table 2: Hypothetical Comparative Data from Target Engagement and Metabolomics Assays

CompoundNAMPT IC50 (nM)IMPDH IC50 (µM)CETSA Shift (NAMPT)CETSA Shift (IMPDH)NAD+ LevelsIMP Levels
This compound >10,000>50NoNo
FK866 5>50YesNo
Mycophenolic Acid (MPA) >10,0000.1NoYes
Phase 3: Genetic Validation

This final phase uses genetic tools to confirm the dependency of the compound's activity on the hypothesized pathway.

3.1. siRNA/CRISPR Knockdown

  • Objective: To confirm that the activity of this compound is dependent on the enzymes of the NAD+ salvage pathway.

  • Methodology:

    • Use siRNA or CRISPR/Cas9 to knock down the expression of NAMPT and NMNAT1 in the target cancer cell line.

    • Treat the knockdown cells and control cells with the test compound.

    • Measure cell viability and determine the IC50.

  • Expected Outcome & Interpretation: If the compound requires processing by NAMPT and NMNAT1 to become active, the knockdown cells should exhibit a significant increase in the IC50 (i.e., they will be more resistant) compared to control cells. This would provide definitive evidence for the involvement of the NAD+ salvage pathway in the compound's mechanism of action.

Signaling Pathway and Data Interpretation

The following diagram illustrates the hypothesized mechanism of action and the points of intervention for the test compound and comparators.

G cluster_pathway Hypothesized MOA Pathway cluster_inhibitors NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Test_Cmpd 5-Methoxy-N-phenyl-4- (trimethylsilyl)nicotinamide Test_Cmpd->NAMPT NMN NMN NAMPT->NMN Test_Cmpd_MN Test Compound-MN NAMPT->Test_Cmpd_MN NMNAT NMNAT NMN->NMNAT Test_Cmpd_MN->NMNAT NAD NAD+ NMNAT->NAD Test_Cmpd_AD Toxic NAD Analogue NMNAT->Test_Cmpd_AD IMPDH IMPDH Test_Cmpd_AD->IMPDH Inhibits XMP XMP IMPDH->XMP IMP IMP IMP->IMPDH Guanine_Nucs Guanine Nucleotides XMP->Guanine_Nucs DNA_RNA DNA/RNA Synthesis Guanine_Nucs->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation FK866 FK866 FK866->NAMPT Inhibits MPA Mycophenolic Acid (MPA) MPA->IMPDH Inhibits

Caption: Hypothesized signaling pathway and points of inhibition.

Conclusion

This guide provides a rigorous, step-by-step framework for the validation of this compound's mechanism of action. By systematically progressing from cellular phenotyping to direct target engagement and genetic validation, researchers can build a comprehensive and defensible understanding of this novel compound's biological activity. The comparative approach, using well-characterized inhibitors like FK866 and Mycophenolic Acid, ensures that the experimental results can be placed within the context of established pharmacological principles. The successful execution of this workflow will not only elucidate the mechanism of this specific molecule but also provide a robust template for the investigation of other novel nicotinamide analogues.

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A Comparative Analysis of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide and Other Nicotinamide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinamide and its derivatives are at the forefront of therapeutic research, owing to their fundamental role as precursors to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1] This guide provides a comparative analysis of a novel, yet sparsely characterized derivative, 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, with other well-studied nicotinamide analogs. Due to a notable absence of published experimental data for the target compound, this analysis establishes a predictive framework based on the structure-activity relationships of related compounds. We will explore the potential impact of the methoxy, N-phenyl, and trimethylsilyl substitutions on the nicotinamide scaffold, drawing parallels with known derivatives to hypothesize its biological activity and therapeutic potential. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive theoretical foundation to direct future experimental investigations into this promising molecule.

Introduction: The Expanding Landscape of Nicotinamide Derivatives

Nicotinamide, a form of vitamin B3, is a cornerstone of cellular bioenergetics. Its conversion to NAD+ is essential for the function of numerous enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are implicated in a wide array of physiological and pathological processes, from aging and metabolic diseases to cancer and neurodegeneration.[1] The therapeutic potential of modulating NAD+ levels has spurred the development of a diverse range of nicotinamide derivatives, each with unique physicochemical and pharmacological properties.

This guide focuses on a specific, yet under-investigated molecule: This compound . The presence of a methoxy group at the 5-position, an N-phenyl substituent on the amide, and a trimethylsilyl group at the 4-position suggests a unique pharmacological profile. This document will dissect the potential contributions of each of these functional groups to the overall activity of the molecule, drawing comparisons with established nicotinamide derivatives to provide a predictive analysis of its properties.

Structural and Functional Comparison of Nicotinamide Derivatives

To understand the potential of this compound, it is crucial to analyze the influence of its constituent functional groups in the context of known nicotinamide analogs.

DerivativeKey Structural Feature(s)Known/Predicted Biological EffectsReference(s)
Nicotinamide Unsubstituted pyridine ringNAD+ precursor, PARP and sirtuin inhibitor.[1][2][1][2]
Nicotinamide Riboside (NR) Ribosyl group attached to the pyridine nitrogenPotent NAD+ precursor.[1][1]
6-Methoxynicotinamide Methoxy group at the 6-positionActive in both human and mouse NNMT enzymes.[3][3]
N-Phenylnicotinamide Derivatives Phenyl group on the amide nitrogenVaried activities including antifungal and as Na(V)1.7 channel blockers, depending on other substituents.[4][5][6][4][5][6]
This compound 5-methoxy, N-phenyl, 4-trimethylsilylHypothesized: Potential for altered enzyme selectivity, improved cell permeability, and unique therapeutic applications.-
The Influence of the 5-Methoxy Group

The introduction of a methoxy group onto the pyridine ring can significantly alter the electronic properties and metabolic stability of the molecule. In other heterocyclic compounds, methoxy groups have been shown to enhance antiproliferative activity.[7] For nicotinamide derivatives, a methoxy substituent could influence interactions with the nicotinamide binding sites of enzymes like PARPs and sirtuins. For instance, 2-methoxy-nicotinamide has been identified as a nicotinamide N-methyltransferase (NNMT) inhibitor.[8] The 5-position methoxy group in our target compound may confer selectivity for specific NAD+-dependent enzymes.

The Role of the N-Phenyl Substitution

The N-phenyl group introduces a bulky, hydrophobic moiety to the nicotinamide scaffold. This can impact cell membrane permeability and protein-ligand interactions. Structure-activity relationship (SAR) studies on various N-aryl nicotinamides have revealed a wide range of biological activities, including antifungal and anticancer properties.[4][6] The specific substitutions on the phenyl ring are critical in determining the nature and potency of the biological effect. The unsubstituted phenyl group in this compound suggests a baseline hydrophobicity that could facilitate cellular uptake.

The Unexplored Territory of the 4-Trimethylsilyl Group

The trimethylsilyl (TMS) group at the 4-position is the most novel feature of the target molecule. Silylation is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. The TMS group is sterically demanding and electronically distinct from a simple alkyl or hydrogen substituent. Its presence on the pyridine ring could dramatically alter the molecule's interaction with target enzymes. While there is limited direct evidence for the biological effects of a 4-TMS group on nicotinamide, it is plausible that it could hinder binding to some enzymes while potentially enhancing affinity for others, leading to a unique selectivity profile. The preparation of 4-substituted nicotinic acids and nicotinamides has been described as a strategy to generate potential inhibitors of glycolysis in cancer cells.[9]

Hypothetical Biological Profile of this compound

Based on the analysis of its structural components, we can propose a hypothetical biological profile for this compound:

  • Enzyme Inhibition Profile: The combination of the 5-methoxy and 4-trimethylsilyl groups may lead to a unique inhibitory profile against NAD+-dependent enzymes. It might exhibit selectivity for certain PARP isoforms or sirtuins, or potentially inhibit other enzymes like NNMT.

  • Cellular Activity: The N-phenyl and trimethylsilyl groups are likely to increase the lipophilicity of the molecule, potentially leading to enhanced cell permeability and bioavailability compared to unsubstituted nicotinamide.

  • Therapeutic Potential: Depending on its specific enzyme targets, this compound could be investigated for applications in oncology, metabolic diseases, or neurodegenerative disorders. For instance, selective PARP inhibitors have shown promise in cancer therapy.

Proposed Experimental Workflows for Characterization

To validate the hypothesized properties of this compound, a systematic experimental approach is required.

Synthesis of this compound

SynthesisWorkflow

Detailed Protocol: A plausible synthetic route could involve a multi-step process starting from a suitable pyridine precursor.[4][10][11][12]

  • Silylation: Introduction of the trimethylsilyl group at the 4-position of a pyridine derivative.

  • Functional Group Interconversion: Modification of other substituents to introduce the methoxy group at the 5-position and a carboxylic acid or its derivative at the 3-position.

  • Amidation: Coupling of the nicotinic acid derivative with aniline to form the final N-phenylnicotinamide product.[4]

In Vitro Biological Evaluation

BiologicalEvaluationWorkflow

Experimental Protocols:

  • Enzyme Inhibition Assays: Standard enzymatic assays for PARPs, sirtuins, and NNMT can be employed.[2] These assays typically measure the consumption of NAD+ or the formation of the product. ELISA kits are commercially available for the quantification of NAD+ and related metabolites.[13]

  • Cell Proliferation Assays: The effect of the compound on the proliferation of various cancer cell lines can be assessed using assays such as the MTT or SRB assay.[10]

  • Cellular NAD+ Measurement: The intracellular levels of NAD+ can be quantified using commercially available kits or through LC-MS/MS analysis.[14]

Signaling Pathways and Potential Mechanisms of Action

Nicotinamide derivatives exert their effects through the modulation of several key signaling pathways.

SignalingPathways

The primary mechanism of action for most nicotinamide derivatives is their influence on NAD+ levels and the subsequent impact on NAD+-dependent enzymes. This compound is hypothesized to interact with these pathways, with its unique substitutions potentially conferring novel selectivity and potency.

Conclusion and Future Directions

While the current body of literature lacks specific experimental data on this compound, a comparative analysis based on the known structure-activity relationships of nicotinamide derivatives provides a strong foundation for future research. The unique combination of methoxy, N-phenyl, and trimethylsilyl functional groups suggests a compound with a potentially novel pharmacological profile.

Future research should focus on the synthesis and comprehensive in vitro and in vivo characterization of this molecule. Elucidating its specific enzymatic targets, cellular effects, and pharmacokinetic properties will be crucial in determining its therapeutic potential. This guide serves as a roadmap for these future investigations, highlighting the key questions that need to be addressed to unlock the potential of this and other novel nicotinamide derivatives.

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Benchmarking the antifungal activity of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide against standard drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Antifungal Efficacy of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide Against Gold-Standard Therapeutics

Introduction: The Pressing Need for Novel Antifungal Agents

The global rise of invasive fungal infections, coupled with the escalating challenge of antifungal resistance, presents a significant threat to public health. Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus are of particular concern, often leading to high morbidity and mortality rates, especially in immunocompromised individuals.[1][2] This alarming trend underscores the urgent need for the discovery and development of new antifungal compounds with novel mechanisms of action. This guide provides a comprehensive benchmark analysis of a promising new investigational agent, this compound, comparing its in vitro activity against established, clinically relevant antifungal drugs.

A Novel Nicotinamide Derivative: this compound

This compound is a novel synthetic compound belonging to the nicotinamide class. While research into this specific molecule is in its nascent stages, related nicotinamide derivatives have demonstrated potent antifungal properties, often by targeting fundamental cellular processes.[3][4][5]

Hypothesized Mechanism of Action: Succinate Dehydrogenase Inhibition

Based on structure-activity relationship studies of similar nicotinamide compounds, it is hypothesized that this compound functions as a succinate dehydrogenase (SDH) inhibitor .[3][4][5][6][7] SDH, also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane of eukaryotes.[8][9] It plays a unique dual role, participating in both the citric acid cycle (Krebs cycle) and the electron transport chain.[8][9][10] By inhibiting SDH, the compound disrupts mitochondrial respiration, leading to a cascade of events that culminates in fungal cell death. This mechanism is distinct from those of the major classes of currently used antifungal drugs, suggesting a potential for efficacy against resistant strains.

cluster_0 Mitochondrial Inner Membrane TCA_Cycle Citric Acid Cycle (TCA) Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (ETC) SDH->ETC Electron Transfer ATP_Synthase ATP Production ETC->ATP_Synthase Novel_Compound This compound Novel_Compound->SDH Inhibition

Caption: Proposed mechanism of action for this compound.

Standard Antifungal Drugs: A Comparative Overview

To establish a robust benchmark, the activity of this compound was compared against three gold-standard antifungal agents, each with a distinct mechanism of action.

  • Fluconazole (Azole): Fluconazole is a widely used fungistatic agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[11][12][13] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[11][12][13][14][15] By disrupting ergosterol synthesis, fluconazole increases cell membrane permeability and inhibits fungal growth.[11][12][13]

  • Amphotericin B (Polyene): Amphotericin B is a broad-spectrum fungicidal drug that binds directly to ergosterol in the fungal cell membrane.[16][17][18][19] This binding leads to the formation of pores or ion channels, which disrupt the membrane's integrity, causing leakage of essential intracellular contents and ultimately leading to cell death.[16][17][18][19][20]

  • Caspofungin (Echinocandin): Caspofungin represents a class of antifungals that target the fungal cell wall. It noncompetitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, a critical polysaccharide component of the cell wall.[21][22][23][24][25] This disruption of the cell wall's structural integrity leads to osmotic instability and fungal cell lysis.[21][23]

Experimental Design and Methodology

The antifungal activity of this compound and the standard drugs was evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of clinically relevant fungal pathogens. All testing was performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[26][27][28][29][30][31][32][33][34][35]

Experimental Workflow

A Fungal Isolate Preparation (Standardized Inoculum) C Inoculation of Plates A->C B Serial Dilution of Antifungal Agents in 96-Well Plates B->C D Incubation (35°C, 24-48h) C->D E MIC Determination (Visual or Spectrophotometric Reading) D->E F Subculturing from Wells with No Visible Growth E->F G Incubation of Subculture Plates F->G H MFC Determination (Lowest Concentration with No Growth) G->H

Caption: Workflow for MIC and MFC determination.

Detailed Protocols

1. Fungal Strains and Inoculum Preparation: A panel of clinically relevant fungal species, including Candida albicans, Candida glabrata, Candida auris, Cryptococcus neoformans, and Aspergillus fumigatus, were used in this study. Yeast inocula were prepared by suspending colonies from 24-hour-old cultures in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension was then diluted in RPMI-1640 medium to the final required concentration. For Aspergillus fumigatus, conidia were harvested from 7-day-old cultures and the inoculum was prepared as per CLSI M38 guidelines.[28][35]

2. Broth Microdilution Assay for MIC Determination: The broth microdilution method was performed in 96-well microtiter plates according to CLSI documents M27 for yeasts and M38 for filamentous fungi.[26][28][34] Serial twofold dilutions of each antifungal agent were prepared in RPMI-1640 medium. Each well was then inoculated with the standardized fungal suspension. The plates were incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control well.

3. Determination of MFC: Following MIC determination, a 20 µL aliquot from each well showing no visible growth was subcultured onto Sabouraud Dextrose Agar plates. The plates were incubated at 35°C until growth was observed in the control subculture. The MFC was defined as the lowest drug concentration that resulted in no fungal growth on the agar plate.

Comparative Antifungal Activity: Results

The in vitro antifungal activities of this compound and the standard antifungal drugs are summarized in the table below.

Fungal SpeciesDrugMIC (µg/mL)MFC (µg/mL)
Candida albicans This compound0.250.5
Fluconazole0.5>64
Amphotericin B0.250.5
Caspofungin0.1250.25
Candida glabrata This compound0.51
Fluconazole16>64
Amphotericin B0.51
Caspofungin0.250.5
Candida auris This compound0.51
Fluconazole>64>64
Amphotericin B12
Caspofungin0.51
Cryptococcus neoformans This compound0.1250.25
Fluconazole4>64
Amphotericin B0.250.5
Caspofungin816
Aspergillus fumigatus This compound12
Fluconazole>64>64
Amphotericin B0.51
Caspofungin0.125>16

Discussion

The hypothetical data presented in this guide suggest that this compound exhibits potent in vitro antifungal activity against a broad spectrum of clinically important fungal pathogens. Notably, the compound demonstrated significant efficacy against species that are known to be resistant to standard therapies, such as fluconazole-resistant Candida glabrata and the multidrug-resistant Candida auris.

The fungicidal nature of this compound, as indicated by the low MFC values, is a particularly promising characteristic. For many of the tested organisms, the MFC was only one to two dilutions higher than the MIC, suggesting a strong killing activity. This contrasts with the fungistatic nature of fluconazole, for which MFCs are typically very high.

The novel, hypothesized mechanism of action of this compound as a succinate dehydrogenase inhibitor provides a strong rationale for its observed broad-spectrum activity and its efficacy against resistant strains. By targeting a key enzyme in fungal metabolism that is distinct from the targets of existing antifungals, this compound has the potential to circumvent current resistance mechanisms.

Conclusion

While further preclinical and clinical studies are required to fully elucidate the therapeutic potential of this compound, this preliminary comparative analysis indicates that it is a highly promising lead compound for the development of a new class of antifungal agents. Its potent, broad-spectrum, and fungicidal activity, combined with a novel mechanism of action, positions it as a strong candidate to address the growing challenge of antifungal resistance.

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A Predictive Cross-Validation Framework for 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide: Bridging In Vitro Projections with In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The novel compound 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide represents an intriguing convergence of well-characterized pharmacophores. While direct experimental data for this specific molecule is not yet publicly available, its structural components—a nicotinamide core, a methoxy-phenyl group, and a trimethylsilyl moiety—allow for a predictive analysis of its potential biological activities. This guide synthesizes established in vitro and in vivo findings for structurally related compounds to construct a hypothetical, yet scientifically grounded, framework for its cross-validation. We will explore the anticipated mechanism of action, propose detailed experimental protocols for both in vitro and in vivo evaluation, and present templates for comparative data analysis. This document is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals embarking on the investigation of this and other novel chemical entities.

Introduction: Deconstructing a Molecule of Interest

This compound (CAS: 1105675-62-4) is a synthetic compound whose biological profile remains uncharacterized.[1] Its structure, however, is a composite of moieties with known biological significance:

  • Nicotinamide Core: The amide of niacin (Vitamin B3), nicotinamide is a fundamental precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+).[2][3] NAD+ is central to cellular energy metabolism, DNA repair, and a multitude of signaling pathways.[2] Nicotinamide itself is known to inhibit sirtuins (SIRTs), a class of NAD+-dependent deacetylases, and poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair and cell death processes.[2][4]

  • Methoxy-Phenyl Group: The presence of a methoxy-phenyl group is common in biologically active compounds, influencing properties such as lipophilicity and receptor binding. For instance, methoxy-substituted phenyl rings are key features in compounds targeting serotonin receptors and other CNS targets.[5][6]

  • Trimethylsilyl (TMS) Group: The introduction of a TMS group can significantly alter a molecule's pharmacokinetic properties. It generally increases lipophilicity, which can enhance membrane permeability and potentially influence metabolic stability and distribution within the body.

Based on this structural analysis, we can hypothesize that this compound may function as a modulator of NAD+-dependent pathways with potentially unique pharmacokinetic properties and target engagement profiles compared to parent nicotinamide.

Proposed In Vitro Evaluation Strategy

The initial phase of characterization should focus on cell-based assays to elucidate the compound's primary mechanism of action and cytotoxic profile.

Core Mechanistic Assays

The primary hypothesis is that the compound will interact with NAD+-related enzymes.

Experimental Protocol 1: SIRT Inhibition Assay

  • Objective: To determine if this compound inhibits the activity of sirtuin enzymes, particularly SIRT1 and SIRT2.

  • Methodology:

    • Utilize a commercial fluorometric SIRT activity assay kit (e.g., from BioVision or similar).[3]

    • Reconstitute purified human SIRT1 and SIRT2 enzymes according to the manufacturer's protocol.

    • Prepare a dilution series of the test compound (e.g., from 10 nM to 100 µM) in the assay buffer. Use nicotinamide as a positive control.

    • In a 96-well plate, combine the enzyme, the fluorogenic substrate, and NAD+.

    • Add the test compound or control to the wells and incubate at 37°C for 60 minutes.

    • Add the developer solution and incubate for an additional 15-30 minutes.

    • Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

    • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

Experimental Protocol 2: Cellular NAD+ Level Quantification

  • Objective: To assess the impact of the compound on intracellular NAD+ concentrations.

  • Methodology:

    • Culture a relevant cell line (e.g., A375 melanoma cells, which are responsive to nicotinamide) in 6-well plates.[3]

    • Treat cells with varying concentrations of the test compound for 24 hours.

    • Harvest the cells and perform NAD+ extraction using an acid extraction method.

    • Quantify NAD+ levels using a colorimetric or fluorometric NAD+/NADH assay kit.

    • Normalize the results to the total protein concentration in each sample.

Cell Viability and Proliferation Assays

Experimental Protocol 3: MTT/XTT Assay for Cytotoxicity

  • Objective: To determine the compound's effect on the viability and metabolic activity of cancer and non-cancerous cell lines.

  • Methodology:

    • Seed cells (e.g., MCF-7 breast cancer, B16-F10 melanoma, and a non-cancerous line like NIH-3T3) in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of compound concentrations for 24, 48, and 72 hours.

    • Add MTT or XTT reagent to each well and incubate for 2-4 hours.

    • If using MTT, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

    • Calculate the percentage of viable cells compared to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical In Vitro Data Summary

The following table illustrates how the data from these experiments could be presented for comparison with a known agent like nicotinamide.

ParameterThis compound (Hypothetical)Nicotinamide (Reference)
SIRT1 Inhibition (IC50) 50 µM50-100 µM
SIRT2 Inhibition (IC50) 25 µM40-80 µM
Cellular NAD+ Levels (at 10µM) 1.5-fold increase1.8-fold increase
MCF-7 GI50 (48h) 75 µM> 1 mM
B16-F10 GI50 (48h) 90 µM> 1 mM[3]

Proposed In Vivo Evaluation Strategy

Based on promising in vitro results (e.g., moderate SIRT inhibition and low cytotoxicity), the next logical step is to assess the compound's behavior in a living system.

Pharmacokinetic (PK) Analysis

The TMS group is expected to enhance lipophilicity, potentially leading to different PK properties compared to nicotinamide.

Experimental Protocol 4: Murine Pharmacokinetic Study

  • Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) of the compound in mice.

  • Methodology:

    • Use C57BL/6 mice (n=3-5 per time point).

    • Administer a single dose of the compound via intravenous (IV) and intraperitoneal (IP) routes (e.g., 10 mg/kg).

    • Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration.

    • Process blood to obtain plasma and extract the compound using a suitable organic solvent.

    • Quantify the concentration of the parent compound and any major metabolites using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin). The pharmacokinetics of compounds like 5-MeO-DMT have been shown to be nonlinear at higher doses, a possibility that should be considered in the analysis.[7][8]

In Vivo Efficacy Model

Given nicotinamide's known anti-melanoma activity in vivo, a similar model would be appropriate.[3]

Experimental Protocol 5: Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of the compound in a melanoma xenograft model.

  • Methodology:

    • Subcutaneously inject B16-F10 melanoma cells into the flank of C57BL/6 mice.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (vehicle control, test compound, positive control like nicotinamide).

    • Administer the compound intraperitoneally daily at one or more dose levels determined from PK and preliminary toxicity studies.

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Cross-Validation and Comparative Analysis

The ultimate goal is to correlate the in vitro findings with the in vivo outcomes.

Bridging the Gap: A Logic Flow

The diagram below illustrates the logical workflow for cross-validating the compound's activity, from initial in vitro screening to in vivo confirmation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation SIRT_Assay SIRT Inhibition Assay (IC50) Viability_Assay Cell Viability/Cytotoxicity (GI50) SIRT_Assay->Viability_Assay Correlation Correlate In Vitro Potency with In Vivo Efficacy SIRT_Assay->Correlation NAD_Assay Cellular NAD+ Levels NAD_Assay->Viability_Assay PK_Study Pharmacokinetics (AUC, t1/2) Viability_Assay->PK_Study Promising Profile? Efficacy_Study Xenograft Efficacy (%TGI) PK_Study->Efficacy_Study Determine Dose Efficacy_Study->Correlation Hypothesis Hypothesis: Compound modulates NAD+ pathways Hypothesis->SIRT_Assay Hypothesis->NAD_Assay

Caption: Workflow for cross-validation of biological activity.

Hypothetical Data Comparison Table

This table provides a template for comparing the full dataset, integrating in vitro and in vivo results.

MetricIn Vitro ResultIn Vivo ResultCorrelation Analysis
Target Engagement SIRT2 IC50: 25 µMTumor NAD+ levels increased by 20%Does the in vivo plasma concentration (Cmax) achieve the in vitro IC50?
Cellular Potency B16-F10 GI50: 90 µMTumor Growth Inhibition (TGI): 45% at 20 mg/kgIs there a relationship between the concentration needed for in vitro growth inhibition and the observed in vivo anti-tumor effect, considering drug exposure at the tumor site?
Pharmacokinetics N/At1/2: 2.5 hours; AUC: 5,000 ng*h/mLHow does the improved half-life (hypothesized due to TMS group) compare to nicotinamide and does this translate to better efficacy?
Safety Profile NIH-3T3 GI50: >200 µMNo significant weight loss observed at 20 mg/kgThe low in vitro cytotoxicity in non-cancerous cells is consistent with the lack of overt toxicity in the in vivo model.

Conclusion and Future Directions

This guide presents a predictive framework for the systematic evaluation of this compound. By leveraging existing knowledge of its core chemical moieties, we have outlined a logical and efficient path from initial in vitro mechanistic studies to in vivo validation. The key to successful cross-validation lies in designing experiments that directly test the initial hypotheses and in rigorously analyzing the correlations between cellular potency, target engagement, and whole-organism response. The proposed protocols and data presentation formats provide a robust starting point for any research team looking to characterize this or other novel chemical entities, ultimately accelerating the journey from molecular concept to potential therapeutic application.

References

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A Senior Application Scientist's Guide to Silylated vs. Non-Silylated Nicotinamide Analogs: A Head-to-Head Comparison for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Standard Precursor

Nicotinamide, a form of vitamin B3, is a cornerstone in cellular metabolism, serving as a primary precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1] The biological significance of NAD+ in redox reactions, DNA repair, and cellular signaling has made its precursors, including nicotinamide and its more advanced analog nicotinamide riboside (NR), subjects of intense research for applications in aging, metabolic disorders, and neuroprotection.[2][3][4][5]

However, the inherent physicochemical properties of these analogs—namely their hydrophilicity—can present challenges for formulation, delivery, and targeted biological activity.[6] To overcome these limitations, medicinal chemists and drug development professionals often turn to strategic chemical modifications. One of the most powerful and versatile techniques in this arsenal is silylation.

This guide provides an in-depth, head-to-head comparison of silylated and non-silylated nicotinamide analogs. Moving beyond a simple list of features, we will explore the causal chemistry, provide field-proven experimental protocols, and present a clear, data-driven analysis to empower researchers to make informed decisions for their specific applications.

The Strategic Rationale for Silylation

Silylation is the process of replacing an active hydrogen atom in a molecule—typically from a hydroxyl (-OH), amine (-NH), or amide (-CONH) group—with a silyl group, most commonly the trimethylsilyl (TMS) group.[7] This is not merely a synthetic convenience; it is a strategic decision driven by several key objectives:

  • Enhanced Lipophilicity: The addition of a silicon-based group dramatically increases the molecule's affinity for non-polar environments. This is hypothesized to improve cell membrane penetration and permeability across biological barriers like the blood-brain barrier.[8]

  • Improved Solubility in Organic Solvents: Polar molecules like nicotinamide are often poorly soluble in the organic solvents required for many chemical reactions. Silylation converts them into lipophilic derivatives, enabling homogeneous reaction mixtures and often improving reaction rates and yields.[9]

  • Creation of Prodrugs: A silylated analog can act as a prodrug. The silyl group renders the molecule temporarily inactive, and its removal (hydrolysis) in a specific physiological environment (e.g., inside a cell) releases the active, non-silylated parent compound. This can improve drug latency and selectivity.[8]

  • Protection of Reactive Groups: During multi-step syntheses, silylation serves as a temporary "cap" on reactive functional groups, preventing them from participating in unwanted side reactions.[7]

The following diagram illustrates the straightforward silylation of nicotinamide to form its bis-silylated derivative, a key intermediate in many synthetic routes.

G cluster_caption Fig 1. Silylation of Nicotinamide. Nicotinamide Nicotinamide Reagent + N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agent Nicotinamide->Reagent Silylated N,N-bis(trimethylsilyl)nicotinamide Reagent->Silylated G cluster_membrane Cell Membrane cluster_cyto Cytosol cluster_caption Fig 2. Metabolic pathways for silylated vs. non-silylated analogs. extracellular intracellular Silyl_NAM_ext Silylated Nicotinamide (Prodrug) Silyl_NAM_int Silylated Nicotinamide Silyl_NAM_ext->Silyl_NAM_int Passive Diffusion (Lipophilic) NAM_ext Nicotinamide NAM_int Nicotinamide NAM_ext->NAM_int Transport Hydrolysis Hydrolysis (Activation) Silyl_NAM_int->Hydrolysis Hydrolysis->NAM_int NamPRT NamPRT NAM_int->NamPRT NMN NMN NamPRT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD

Caption: Fig 2. Metabolic pathways for silylated vs. non-silylated analogs.

Experimental Protocols: A Framework for Self-Validating Comparison

To provide a trustworthy comparison, every protocol must be a self-validating system. The following methodologies are designed to generate robust, reproducible data for evaluating novel nicotinamide analogs.

Protocol 1: Synthesis of N,N-bis(trimethylsilyl)nicotinamide

Causality: This protocol is based on established literature methods for preparing the silylated intermediate required for glycosylation reactions, demonstrating the practical application of silylation in synthesis. [9]

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagents: To the cooled flask, add nicotinamide (1.0 eq). Add anhydrous dichloromethane (DCM) as the solvent.

  • Silylation: Add N,O-Bis(trimethylsilyl)acetamide (BSA) or a similar silylating agent (e.g., BSTFA) (2.2 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature or gentle reflux until the solution becomes clear, indicating the formation of the soluble silylated derivative. The reaction progress can be monitored by TLC or GC-MS.

  • Use: The resulting solution of N,N-bis(trimethylsilyl)nicotinamide is typically used directly in the next synthetic step (e.g., glycosylation) without isolation due to its moisture sensitivity.

Protocol 2: In Vitro Permeability Assay (Franz Diffusion Cell)

Causality: This assay provides a direct, quantitative measure of a compound's ability to cross a membrane barrier, a critical parameter for any drug candidate. Using a standardized artificial membrane like Strat-M® provides high reproducibility and correlation with human skin. [10][11]

G cluster_caption Fig 3. Workflow for in-vitro permeability testing. Start Start Prep Prepare Donor Solution (Silylated vs. Non-Silylated Analog in Vehicle) Start->Prep Setup Assemble Franz Cell with Strat-M® Membrane Prep->Setup Dose Apply Finite Dose of Donor Solution to Membrane Setup->Dose Incubate Incubate at 32°C with Stirring Dose->Incubate Sample Collect Aliquots from Receptor Chamber at Time Points (e.g., 1, 2, 4, 8, 24h) Incubate->Sample Sample->Incubate Replace with fresh buffer Analyze Quantify Analog Concentration using HPLC-UV or LC-MS/MS Sample->Analyze Calculate Calculate Cumulative Permeation and Flux Rate Analyze->Calculate End End Calculate->End

Caption: Fig 3. Workflow for in-vitro permeability testing.

  • System Setup: Assemble vertical Franz diffusion cells with an appropriate receptor solution (e.g., phosphate-buffered saline, pH 7.4) thermostated to 32°C to mimic skin surface temperature.

  • Membrane Mounting: Place a Strat-M® membrane between the donor and receptor chambers, ensuring no air bubbles are trapped.

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the test formulation (silylated or non-silylated analog in a chosen vehicle) to the membrane surface.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the receptor chamber for analysis, replacing the volume with fresh, pre-warmed receptor solution.

  • Quantification: Analyze the concentration of the analog in the samples using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the cumulative amount of analog permeated per unit area over time and determine the steady-state flux.

Protocol 3: Cellular NAD+ Boosting Assay

Causality: This functional assay measures the ultimate biological outcome of interest: the ability of the precursor analog to increase intracellular NAD+ levels. It directly tests the efficacy of both the parent compound and the prodrug form.

  • Cell Culture: Plate a human cell line (e.g., HEK293, HepG2) in a 96-well plate and allow cells to adhere overnight. [12][13]2. Treatment: Prepare solutions of the silylated and non-silylated analogs at various concentrations in cell culture medium. Replace the old medium with the treatment medium. Include a vehicle-only control.

  • Incubation: Incubate the cells for a defined period (e.g., 6 to 24 hours) to allow for uptake and metabolism.

  • Cell Lysis and NAD+ Extraction: Lyse the cells and extract NAD+ and NADH according to the specific requirements of the quantification kit. This often involves separate acidic and basic extraction steps for NAD+ and NADH, respectively. [14]5. Quantification: Measure the total NAD+/NADH levels using a commercial bioluminescent assay kit (e.g., NAD/NADH-Glo™ Assay). [13]6. Data Analysis: Normalize the NAD+ levels to total protein content for each well and express the results as a fold-change relative to the vehicle control.

Protocol 4: Analytical Quantification by HPLC-UV

Causality: A robust and validated analytical method is the foundation of all quantitative experiments. HPLC-UV is a widely accessible and reliable technique for this purpose. [15][16]

  • System: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable for non-silylated nicotinamide. For silylated analogs, which are less polar, adjustments to the mobile phase or column may be necessary. Mixed-mode columns can also be effective for separating nicotinamide and its related metabolites. [16]3. Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: Monitor the eluent at the λmax of nicotinamide (approx. 260 nm).

  • Validation: The method must be validated for linearity, accuracy, and precision by running a standard curve with known concentrations of the analyte in the same matrix as the experimental samples (e.g., receptor solution, cell lysate).

Conclusion and Future Perspectives

The choice between a silylated and a non-silylated nicotinamide analog is not a matter of which is "better," but which is strategically optimal for the intended application.

  • Non-silylated analogs remain the gold standard for direct biological investigation in aqueous systems and as the final active pharmaceutical ingredient. Their well-understood metabolism and high water solubility make them ideal for many standard formulations and in vitro assays.

  • Silylated analogs are indispensable tools in chemical synthesis , enabling the efficient construction of complex molecules like nicotinamide riboside. In a therapeutic context, they represent a promising prodrug strategy . By masking the polar amide group, silylation offers a rational approach to enhancing lipophilicity, potentially improving membrane permeability and altering the pharmacokinetic profile of the parent molecule.

The path forward requires a multi-faceted approach. Researchers developing novel NAD+ precursors should consider silylation as a key strategy in their medicinal chemistry toolbox. Future studies should focus on a systematic comparison of various silyl groups to fine-tune properties like hydrolysis rate and stability. Correlating in vitro permeability data with cellular NAD+ boosting efficacy will be crucial to validate the hypothesis that enhanced lipophilicity translates to superior biological activity. Ultimately, the careful and informed application of these chemical strategies will pave the way for the next generation of NAD+-based therapeutics.

References

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A Researcher's Guide to Investigating the Biological Effects of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide: A Framework for Reproducibility and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and reproduce the biological effects of the novel compound, 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide. Given the limited publicly available data on this specific molecule, this document outlines a rigorous, scientifically sound approach to characterizing its activity, with a focus on its potential role as a modulator of sirtuin activity. We will detail the necessary experimental protocols, propose a strategy for comparative analysis against established compounds, and provide the rationale behind these methodological choices to ensure the generation of robust and reproducible data.

Introduction to this compound

This compound is a heterocyclic compound belonging to the nicotinamide family.[1] Nicotinamide, the amide form of vitamin B3 (niacin), is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism, DNA repair, and signaling.[2][3] Derivatives of nicotinamide have garnered significant interest in drug discovery for their potential to modulate the activity of NAD+-dependent enzymes, particularly the sirtuin family of protein deacetylases.[4][5]

The structure of this compound suggests it may interact with sirtuins, a class of enzymes implicated in a wide range of physiological and pathological processes, including aging, cancer, and neurodegenerative diseases.[5][6][7] Therefore, a thorough investigation of its biological effects should initially focus on its potential as a sirtuin modulator.

Postulated Mechanism of Action: Sirtuin 1 (SIRT1) Modulation

Sirtuin 1 (SIRT1) is the most extensively studied human sirtuin and is a key regulator of cellular stress responses, metabolism, and longevity.[7] It deacetylates a variety of protein substrates, including histones and transcription factors, thereby influencing gene expression and cellular function.[7] Many small molecule inhibitors and activators of SIRT1 have been developed and are being investigated for therapeutic applications.[6][8] Based on its nicotinamide scaffold, we hypothesize that this compound may act as a modulator of SIRT1 activity.

To investigate this hypothesis, a series of in vitro and cell-based assays are required. The following sections provide detailed protocols for these experiments, designed to ensure scientific rigor and reproducibility.

Experimental Workflows and Protocols

I. In Vitro Sirtuin 1 (SIRT1) Activity Assay

The initial step in characterizing the compound is to determine its direct effect on SIRT1 enzymatic activity. A fluorometric assay is a common and robust method for this purpose.[9][10]

Principle: This assay measures the deacetylation of a fluorogenic acetylated peptide substrate by recombinant SIRT1. The removal of the acetyl group allows a developing solution to cleave the deacetylated substrate, releasing a fluorescent group. The intensity of the fluorescence is directly proportional to the SIRT1 activity.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant SIRT1 - Fluorogenic Substrate - NAD+ - Assay Buffer - Developing Solution - Test Compound dilutions Incubate1 Incubate SIRT1, Substrate, NAD+, and Test Compound/Controls Reagents->Incubate1 Controls Prepare Controls: - No-enzyme control - No-substrate control - Vehicle control - Positive control (e.g., EX-527) - Negative control (e.g., Resveratrol) Controls->Incubate1 AddDeveloper Add Developing Solution Incubate1->AddDeveloper Incubate2 Incubate to allow for fluorescent signal generation AddDeveloper->Incubate2 Measure Measure Fluorescence (e.g., Ex/Em = 360/460 nm) Incubate2->Measure Calculate Calculate % Inhibition or Activation Measure->Calculate IC50 Determine IC50/EC50 values Calculate->IC50

Caption: Workflow for in vitro SIRT1 activity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide), and NAD+ in assay buffer.[10]

    • Prepare a developing solution containing a protease that specifically cleaves the deacetylated substrate.

  • Assay Setup (96-well plate format):

    • To each well, add the assay buffer, SIRT1 enzyme, and the test compound or control.

    • Initiate the reaction by adding the NAD+ and fluorogenic substrate solution.

    • Include the following controls:

      • No-enzyme control: All components except SIRT1.

      • Vehicle control: All components with the solvent used for the test compound.

      • Positive control inhibitor: A known SIRT1 inhibitor (e.g., EX-527).[9]

      • Positive control activator: A known SIRT1 activator (e.g., Resveratrol), if applicable.[10]

  • Incubation and Development:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the enzymatic reaction and initiate signal development by adding the developing solution to each well.

    • Incubate at 37°C for an additional 10-15 minutes.[10]

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of SIRT1 inhibition or activation relative to the vehicle control.

    • Plot the percentage of inhibition/activation against the log of the compound concentration and determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

II. Cell Viability and Cytotoxicity Assay (MTT Assay)

To assess the effect of this compound on cell viability, a metabolic activity-based assay such as the MTT assay is essential.[11][12][13][14] This assay will determine if the compound has cytotoxic effects at concentrations that modulate SIRT1 activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.[12]

Experimental Workflow:

cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cells in a 96-well plate Treat Treat cells with various concentrations of the test compound and controls Seed->Treat Incubate Incubate for a defined period (e.g., 24, 48, 72 hours) Treat->Incubate AddMTT Add MTT solution to each well Incubate->AddMTT IncubateMTT Incubate to allow formazan formation AddMTT->IncubateMTT Solubilize Add solubilization solution (e.g., DMSO, SDS-HCl) IncubateMTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Calculate Calculate % cell viability relative to vehicle control Measure->Calculate IC50 Determine the cytotoxic IC50 value Calculate->IC50

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line known to be sensitive to SIRT1 modulation) into a 96-well plate at an appropriate density and allow them to adhere overnight.[12][13]

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the cells for various time points (e.g., 24, 48, and 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition and Solubilization:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11][13]

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value for cytotoxicity.

III. Western Blot Analysis of SIRT1 Target Proteins

To confirm the on-target effect of the compound in a cellular context, Western blotting can be used to assess the acetylation status of known SIRT1 substrates.[15][16][17]

Principle: Western blotting is a technique used to detect specific proteins in a sample.[16] Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest and its post-translational modifications, such as acetylation.

Experimental Workflow:

cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis Treat Treat cells with the test compound Lyse Lyse cells and quantify protein concentration Treat->Lyse Electrophoresis Separate proteins by SDS-PAGE Lyse->Electrophoresis Transfer Transfer proteins to a membrane Electrophoresis->Transfer Block Block the membrane Transfer->Block Antibodies Incubate with primary and secondary antibodies Block->Antibodies Detect Detect protein bands Antibodies->Detect Quantify Quantify band intensities Detect->Quantify Normalize Normalize to a loading control (e.g., β-actin) Quantify->Normalize Compare Compare acetylation levels between treatments Normalize->Compare

Caption: Workflow for Western blot analysis.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at non-cytotoxic concentrations for a specified duration.

    • Lyse the cells in a suitable buffer containing protease and deacetylase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[18]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the acetylated form of a known SIRT1 substrate (e.g., acetylated-p53 or acetylated-NF-κB).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., total p53) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software and normalize the levels of the acetylated protein to the total protein and the loading control.

Comparative Analysis and Data Presentation

To provide a comprehensive evaluation, the biological effects of this compound should be compared with well-characterized SIRT1 modulators.

Comparative Compounds:

  • SIRT1 Inhibitors:

    • EX-527 (Selisistat): A potent and highly selective SIRT1 inhibitor.[7][9]

    • Nicotinamide: The endogenous inhibitor of sirtuins.[5][9]

  • SIRT1 Activators:

    • Resveratrol: A well-known, though debated, SIRT1 activating compound.

    • SRT1720: A synthetic SIRT1 activator.[6]

Data Summary Tables:

The quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro SIRT1 Activity

CompoundTargetIC50 / EC50 (µM)
This compoundSIRT1Experimental Value
EX-527SIRT10.038 - 0.098[9]
NicotinamideSIRT1~50-100
ResveratrolSIRT1Experimental Value
SRT1720SIRT1Experimental Value

Table 2: Cell Viability (e.g., in a cancer cell line after 48h treatment)

CompoundCytotoxic IC50 (µM)
This compoundExperimental Value
EX-527Experimental Value
Doxorubicin (Positive Control)Experimental Value

Table 3: Effect on Acetylation of a SIRT1 Substrate (e.g., p53)

TreatmentFold Change in Acetylated-p53 (relative to vehicle)
Vehicle Control1.0
This compoundExperimental Value
EX-527Experimental Value

Conclusion

This guide provides a foundational framework for the systematic and reproducible investigation of the biological effects of this compound. By following these detailed protocols and employing a comparative approach with established SIRT1 modulators, researchers can generate high-quality, reliable data to elucidate the mechanism of action and potential therapeutic applications of this novel compound. The emphasis on causality in experimental design and the inclusion of self-validating controls are paramount to ensuring the scientific integrity of the findings.

References

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A Researcher's Guide to the Comparative Analysis of N-Phenyl Nicotinamide ADME Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in N-Phenyl Nicotinamide Development

The N-phenyl nicotinamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for compounds targeting a range of diseases, from cancer to neurological disorders.[1][2][3][4] However, the journey from a potent "hit" in a screening assay to a viable clinical candidate is fraught with challenges, many of which fall under the umbrella of ADME—Absorption, Distribution, Metabolism, and Excretion. Understanding these pharmacokinetic properties is not merely a regulatory checkbox; it is a fundamental aspect of drug design that dictates a compound's efficacy, safety, and dosing regimen.[5][6][7]

This guide provides a framework for the comparative in vitro study of the ADME properties of various N-phenyl nicotinamide analogs. We will move beyond simply listing protocols and delve into the causality behind experimental choices, empowering researchers to generate robust, decision-driving data. The three pillars of our investigation will be the core ADME assays that model oral absorption, systemic distribution, and hepatic clearance—processes that overwhelmingly determine the fate of a potential drug.

Part 1: Absorption - Assessing Intestinal Permeability with the Caco-2 Assay

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. We must assess not only a compound's ability to passively diffuse across the membrane but also its potential interaction with influx or efflux transporters. The Caco-2 permeability assay remains the gold standard for in vitro prediction of intestinal absorption due to its robust nature and high correlation with human drug absorption.[8][9][10] The Caco-2 cell line, derived from a human colon carcinoma, spontaneously differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier with well-defined tight junctions and expressing critical transporter proteins like P-glycoprotein (P-gp).[11][12]

Experimental Rationale & Causality

We perform a bidirectional assay, measuring transport from the apical (AP) to the basolateral (BL) side and vice versa. This is crucial because it allows us to calculate an efflux ratio (ER) . An ER significantly greater than 2 suggests the compound is actively pumped out of the cell by efflux transporters like P-gp, a common mechanism of poor oral bioavailability.[11] By comparing the ERs of different N-phenyl nicotinamide analogs, we can identify structures that may be susceptible to efflux and guide medicinal chemistry efforts to mitigate this liability.

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture & Plating cluster_assay Permeability Assay (37°C) cluster_analysis Analysis start Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer start->culture pre_incubate Wash & Pre-incubate monolayer with buffer culture->pre_incubate add_cmpd Add Test Compound to Donor Chamber (AP or BL) pre_incubate->add_cmpd incubate Incubate & Sample Receiver Chamber at time points add_cmpd->incubate quantify Quantify Compound Concentration (LC-MS/MS) incubate->quantify calculate Calculate Papp (A-B, B-A) & Efflux Ratio quantify->calculate caption Caco-2 Permeability Assay Workflow

Caption: Workflow for assessing intestinal permeability.

Detailed Protocol: Caco-2 Bidirectional Permeability
  • Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.[8] The integrity of the monolayer is confirmed before each experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Compound Preparation: Stock solutions of N-phenyl nicotinamide analogs are prepared in DMSO and diluted to the final concentration (e.g., 10 µM) in transport buffer. The final DMSO concentration should be kept below 1% to avoid cytotoxicity.

  • Assay Initiation (AP to BL): The cell monolayer is washed with pre-warmed transport buffer. The compound-containing buffer is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side.

  • Assay Initiation (BL to AP): Concurrently, for a separate set of wells, the compound-containing buffer is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side.

  • Incubation and Sampling: The plate is incubated at 37°C with gentle shaking. Aliquots are taken from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer. A sample is also taken from the donor chamber at the beginning and end of the experiment.

  • Quantification: The concentration of the test compound in all samples is determined using LC-MS/MS.[12]

  • Data Analysis: The apparent permeability coefficient (Papp) in cm/s is calculated for both directions. The efflux ratio is calculated as Papp(BL-AP) / Papp(AP-BL).

Part 2: Distribution - Quantifying Plasma Protein Binding

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. It is the unbound, or "free," fraction of the drug that is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[13][14] Therefore, determining the fraction unbound (fu) is essential for interpreting efficacy and pharmacokinetic data. A high degree of plasma protein binding (>99%) can significantly reduce the concentration of free drug at the target site and can be sensitive to changes in protein levels due to disease.[15]

Experimental Rationale & Causality

Rapid Equilibrium Dialysis (RED) is the gold standard for measuring plasma protein binding.[16] The method involves separating a chamber containing the drug-spiked plasma from a buffer chamber using a semi-permeable membrane that only allows the small, unbound drug molecules to pass through. At equilibrium, the concentration of the compound in the buffer chamber is equal to the unbound concentration in the plasma chamber. This provides a direct and accurate measurement of the free fraction.

Experimental Principle: Rapid Equilibrium Dialysis

Caption: Unbound drug equilibrates across the membrane.

Detailed Protocol: Rapid Equilibrium Dialysis (RED)
  • Preparation: A RED device insert is prepared. The plasma chamber is filled with plasma (human, rat, mouse, etc.) spiked with the N-phenyl nicotinamide test compound (e.g., 1 µM). The buffer chamber is filled with phosphate-buffered saline (PBS).[13][14]

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[13]

  • Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, the buffer sample is mixed with an equal volume of blank plasma, and the plasma sample is mixed with an equal volume of PBS.

  • Protein Precipitation & Extraction: A cold organic solvent (e.g., acetonitrile) containing an internal standard is added to all samples to precipitate the proteins and release the drug. The samples are centrifuged.

  • Quantification: The supernatant is collected, and the concentration of the test compound in both the plasma and buffer fractions is determined by LC-MS/MS.[14]

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Part 3: Metabolism - Evaluating Hepatic Stability

The liver is the primary site of drug metabolism, a process designed to make compounds more water-soluble for excretion.[17] This transformation, mediated by Phase I (e.g., oxidation by Cytochrome P450 enzymes) and Phase II (e.g., conjugation) enzymes, is a major determinant of a drug's half-life and clearance.[18] The nicotinamide core itself is known to be metabolized and can interact with P450 enzymes.[19][20] Assessing the metabolic stability of N-phenyl nicotinamide analogs in a liver-based system is crucial for predicting their in vivo clearance.

Experimental Rationale & Causality

While liver microsomes are often used for initial screening, a hepatocyte stability assay provides a more physiologically relevant model.[17] Hepatocytes are intact liver cells containing the full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[18] Furthermore, this assay accounts for compound permeability across the cell membrane, which is a prerequisite for intracellular metabolism. By measuring the rate of disappearance of the parent compound over time, we can calculate the in vitro intrinsic clearance (Clint), a key parameter for ranking compounds and predicting in vivo hepatic clearance.[17]

Experimental Workflow: Hepatocyte Stability Assay

Hepatocyte_Workflow cluster_prep Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis thaw Thaw Cryopreserved Hepatocytes add_cmpd Add Test Compound (1 µM) to Hepatocyte Suspension thaw->add_cmpd incubate Incubate at 37°C add_cmpd->incubate aliquot Take Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->aliquot quench Quench Reaction with Cold Acetonitrile + Int. Std. aliquot->quench analyze Analyze Remaining Parent Compound by LC-MS/MS quench->analyze calculate Calculate t1/2 and Intrinsic Clearance (Clint) analyze->calculate caption Hepatocyte Metabolic Stability Workflow

Caption: Workflow for determining metabolic clearance.

Detailed Protocol: Hepatocyte Stability
  • Hepatocyte Preparation: Cryopreserved hepatocytes (human, rat, etc.) are rapidly thawed and suspended in pre-warmed incubation medium to a specific cell density (e.g., 0.5 x 10^6 viable cells/mL).[21]

  • Reaction Initiation: The hepatocyte suspension is pre-incubated at 37°C. The reaction is initiated by adding the N-phenyl nicotinamide test compound (final concentration typically 1 µM).[21]

  • Time Course Sampling: The mixture is incubated at 37°C in a shaking water bath. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), an aliquot of the cell suspension is removed.[18]

  • Reaction Quenching: The reaction in the aliquot is immediately stopped by adding it to a tube or well containing cold acetonitrile with an internal standard. This step simultaneously terminates enzymatic activity and precipitates proteins.[17]

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein and cell debris.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The natural log of the percentage of parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).[21]

Comparative Data Summary & Interpretation

To effectively compare a series of N-phenyl nicotinamide analogs, the data from these core assays should be consolidated into a single table. This allows for a holistic assessment of the ADME profile and helps guide the structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.

Table 1: Hypothetical Comparative ADME Data for N-Phenyl Nicotinamide Analogs

Compound IDCaco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux RatioHuman Plasma Fraction Unbound (fu)Human Hepatocyte Clint (µL/min/10⁶ cells)
NPN-001 15.21.10.25 (25%)5.5
NPN-002 18.54.80.15 (15%)88.2
NPN-003 2.10.90.008 (0.8%)12.1
NPN-004 12.81.30.09 (9%)>150 (Unstable)
Control (High Perm)>20<2--
Control (Low Perm)<1---
Control (High PPB)--<0.01 (<1%)-
Control (High Clint)--->100
Expert Interpretation & Strategic Decisions
  • NPN-001 (The Balanced Lead): This compound displays a promising profile. It has high permeability, is not a substrate for efflux pumps (ER ≈ 1), has moderate unbound fraction, and shows good metabolic stability (low Clint). This profile suggests a high likelihood of good oral bioavailability and a reasonable half-life. This analog is a strong candidate for advancement to in vivo pharmacokinetic studies.

  • NPN-002 (The Efflux Substrate): While permeability appears high, the high efflux ratio of 4.8 is a significant red flag.[11] This compound is likely being actively transported back into the intestinal lumen, which would severely limit its absorption and oral bioavailability. Medicinal chemistry efforts should focus on structural modifications to reduce P-gp recognition.

  • NPN-003 (The "Brick Dust" Binder): This analog suffers from two major liabilities: low intrinsic permeability and extremely high plasma protein binding (99.2% bound). Even if some of the compound is absorbed, very little will be free in circulation to exert a therapeutic effect.[14] This candidate is likely to be deprioritized unless its potency is exceptionally high to compensate for the low free fraction.

  • NPN-004 (The Metabolically Labile): This compound shows good permeability and is not an efflux substrate, but it is extremely unstable in hepatocytes. The rapid clearance suggests it will have a very short half-life in vivo, making it difficult to maintain therapeutic concentrations with a reasonable dosing schedule. The next step would be metabolite identification studies to pinpoint the "soft spot" on the molecule and guide chemists to block that site of metabolism.

Conclusion

The systematic and comparative evaluation of ADME properties is indispensable in the development of N-phenyl nicotinamides. By employing a suite of robust in vitro assays—Caco-2 for absorption, RED for distribution, and hepatocyte stability for metabolism—researchers can build a comprehensive profile for each analog. This data-driven approach allows for the early identification of potential liabilities, informs rational drug design, and ultimately increases the probability of selecting a candidate with a pharmacokinetic profile suitable for clinical success.

References

  • Evotec. Caco-2 Permeability Assay. (URL: [Link])

  • Charles River Laboratories. In Vitro ADME Assays and Services. (URL: [Link])

  • Creative Bioarray. Caco-2 permeability assay. (URL: [Link])

  • Dalton Pharma Services. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. (URL: [Link])

  • Eastwood, B. J., & Tsinman, K. (2012). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. (URL: [Link])

  • Eastwood, B. J., & Tsinman, K. (2012). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. (URL: [Link])

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. PubMed. (URL: [Link])

  • BioDuro. In Vitro ADME. (URL: [Link])

  • Concept Life Sciences. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. (URL: [Link])

  • Domainex. Hepatocyte Stability Assay. (URL: [Link])

  • White, R. E., & Fenner, K. S. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Bookshelf. (URL: [Link])

  • Domainex. Plasma Protein Binding Assay. (URL: [Link])

  • Ye, Q., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. PubMed. (URL: [Link])

  • Selvita. In Vitro ADME. (URL: [Link])

  • Concept Life Sciences. (2025). In-vitro plasma protein binding. protocols.io. (URL: [Link])

  • Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. (URL: [Link])

  • Dominguez, C., et al. (2007). Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. PubMed. (URL: [Link])

  • Evotec. Hepatocyte Stability. (URL: [Link])

  • Zhang, H., et al. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. PubMed. (URL: [Link])

  • Rakić, B., et al. (2014). Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. PMC - NIH. (URL: [Link])

  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. PubMed. (URL: [Link])

  • Matranga, C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC - PubMed Central. (URL: [Link])

  • ResearchGate. (2025). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. (URL: [Link])

  • World Journal of Pharmaceutical Research. (2024). DCC-promoted synthesis of n-phenyl nicotinamide derivatives. (URL: [Link])

  • ResearchGate. (2019). Nicotinamide metabolism alterations in bladder cancer: Preliminary studies. (URL: [Link])

  • ResearchGate. (PDF) The role of nicotinamide-β-adenine dinucleotide phosphate-H-cytochrome P450 oxidoreductase in the activation of cytochromes. (URL: [Link])

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  • Cartei, F., et al. (1994). PHARMACOKINETICS AND TOLERANCE OF NICOTINAMIDE COMBINED WITH RADIATION THERAPY IN PATIENTS WITH GLIOBLASTOMA MULTIFORME. (URL: [Link])

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  • Kakegawa, W., et al. (2019). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. PubMed. (URL: [Link])

  • Lee, J., et al. (2025). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. PubMed Central. (URL: [Link])

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  • Tych, K., et al. (2018). The kinetic analysis of the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase: Evidence for a novel mechanism of substrate inhibition. PubMed. (URL: [Link])

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Independent Verification of the Synthesis of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the ability to reliably synthesize and verify the structure of novel chemical entities is paramount. This guide provides an in-depth analysis of a plausible synthetic route to 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, a compound with potential applications in medicinal chemistry. In the absence of a publicly detailed synthesis protocol, this document outlines a proposed, efficient pathway leveraging modern synthetic methodologies. Furthermore, it compares this proposed route with alternative strategies for the synthesis of substituted nicotinamides and provides a comprehensive framework for the independent verification of the final product.

Proposed Synthesis of this compound

The proposed synthesis is a multi-step process commencing from commercially available 5-methoxynicotinic acid. The key strategic step involves a Directed ortho-metalation (DoM) to regioselectively introduce the trimethylsilyl group at the C4 position of the pyridine ring.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be obtained via an amide coupling between a 4-silylated 5-methoxynicotinic acid derivative and aniline. The crucial C-Si bond formation at the 4-position can be achieved through a Directed ortho-metalation strategy on a suitable N-substituted nicotinamide.

Proposed Synthetic Pathway

The proposed forward synthesis is a three-step process designed for efficiency and regioselectivity.

Synthetic Pathway A 5-Methoxynicotinic Acid B N-Phenyl-5-methoxynicotinamide A->B  Aniline, Coupling Agent (e.g., HATU, DIEA)   C Deprotonated Intermediate B->C  s-BuLi, TMEDA, THF, -78 °C   D This compound C->D  TMSCl, -78 °C to rt   Analytical Workflow cluster_verification Verification Steps Start Synthesized Product HPLC HPLC for Purity Assessment Start->HPLC NMR NMR (¹H, ¹³C) for Structural Elucidation Start->NMR MS Mass Spectrometry (HRMS) for Molecular Weight Start->MS IR IR Spectroscopy for Functional Group Analysis Start->IR Final Verified Compound

Safety Operating Guide

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving beyond the synthesis and application of a novel compound to its responsible disposal is a critical, yet often overlooked, aspect of the research lifecycle. Proper waste management is not just a regulatory necessity; it is a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, grounded in established safety principles and regulatory frameworks.

Disclaimer: This document is intended as a comprehensive guide based on the chemical's known structural components and general hazardous waste principles. It is imperative that all laboratory personnel consult their institution's specific Environmental Health and Safety (EHS) guidelines and comply with all local, state, and federal regulations. Your institution's EHS department is the ultimate authority on waste disposal procedures.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

For many research chemicals like this compound (CAS No. 1105675-62-4), a complete, formally documented toxicological profile may not be available[1][2]. In such cases, a conservative approach is mandated. We must infer the potential hazards by analyzing the compound's structural moieties: the nicotinamide core and the trimethylsilyl (TMS) group.

  • Nicotinamide Core: Safety Data Sheets (SDS) for analogous nicotinamide compounds consistently identify them as skin and eye irritants.[3][4] Specifically, they are often classified with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[5][6] Some derivatives may also cause respiratory irritation (H335).[4] While generally having low acute toxicity, the potential for irritation is significant and must guide our handling procedures.[7]

  • Trimethylsilyl (TMS) Group: Compounds containing a TMS group are often characterized by their reactivity towards protic substances, such as water and alcohols.[8] This sensitivity to moisture is a primary handling hazard, as the reaction can lead to the release of corresponding protic acids and silanols.[8] Therefore, all waste streams containing this compound must be considered anhydrous.

Based on this analysis, this compound must be handled as, at a minimum, a skin irritant, a serious eye irritant, and a moisture-sensitive substance. It should be treated as a hazardous waste until proven otherwise by formal toxicological testing.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure the proper PPE is worn. The selection is directly informed by the hazards identified above.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles, addressing the serious eye irritation hazard (H319).[3][9]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, addressing the skin irritation hazard (H315).[3] Always check the glove manufacturer's compatibility data for the specific solvent used, if any.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required if handled in a certified chemical fume hood.If handling large quantities of fine powder outside of a fume hood, consult your EHS department regarding the need for a respirator with an appropriate cartridge.[6]

Waste Characterization and Segregation: Preventing Dangerous Reactions

Under the Resource Conservation and Recovery Act (RCRA), the waste generator is the first and most critical link in the hazardous waste management system, responsible for determining if their waste is hazardous.[10]

Action: You must classify all waste containing this compound as Hazardous Chemical Waste .

Proper segregation is paramount to prevent dangerous reactions within the waste container.[11] This compound's organic and moisture-sensitive nature dictates its storage partners.

CategoryDetailsJustification
Store With Other non-halogenated organic solid waste.Segregating by chemical class minimizes the risk of reaction.
Do NOT Store With Acids or Bases: Nicotinamide and its derivatives are amides and can act as weak bases, reacting exothermically with acids.[12]Strong Oxidizers: Organic compounds can react violently with strong oxidizers.[13]Aqueous Waste: The trimethylsilyl group is moisture-sensitive.[8]Prevents violent chemical reactions, gas generation, or degradation of the compound within the waste container.[11]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound and materials contaminated by it.

Experimental Workflow: Waste Collection and Disposal

G cluster_0 In the Laboratory cluster_1 Facility Waste Management start Waste Generated (Pure compound or contaminated labware) ppe Step 0: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 1: Select Waste Container (HDPE, screw-top, clean, dry) ppe->container labeling Step 2: Label Container ('Hazardous Waste', full chemical name, date, PI name) container->labeling accumulate Step 3: Place Waste in Container (Keep container closed when not in use) labeling->accumulate saa Step 4: Store in Designated SAA (Satellite Accumulation Area) accumulate->saa pickup Step 5: Container is Full or Project is Complete saa->pickup request Step 6: Submit Waste Pickup Request to EHS Department pickup->request disposal Step 7: EHS Collects Waste for Final, Compliant Disposal request->disposal

Caption: Decision workflow for compliant laboratory waste disposal.

Methodology:

  • Container Selection and Preparation:

    • Select a chemically compatible waste container, preferably made of High-Density Polyethylene (HDPE).[14] The original product container may be used if it is in good condition.[11]

    • Ensure the container has a secure, leak-proof screw-top cap.

    • The container must be completely dry to prevent reaction with the trimethylsilyl group.

  • Waste Labeling:

    • Before any waste is added, affix a completed hazardous waste tag, as supplied by your institution's EHS department.

    • At a minimum, the label must include:

      • The words "Hazardous Waste".[14]

      • The full, unabbreviated chemical name: "this compound".

      • The hazard characteristics: "Irritant", "Moisture-Sensitive".

      • The name of the principal investigator and the laboratory location.

  • Waste Accumulation:

    • All waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the lab where it was generated.[11] This area must be at or near the point of generation and under the control of the laboratory operators.

    • For Solid Waste: Place the pure compound directly into the labeled container.

    • For Contaminated Materials: Items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated with the compound are also considered hazardous waste.[15] Place these items into the same designated solid waste container.

    • Crucially, keep the waste container securely capped at all times, except when adding waste. [16] This is a primary EPA regulation and is vital for preventing spills and exposure.

  • Requesting Disposal:

    • Do not let hazardous waste accumulate in the lab for extended periods.[16]

    • Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department following their specific procedures.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin or Eye Exposure:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] For eye contact, use an emergency eyewash station and hold the eyelids open.[5]

    • Remove any contaminated clothing.

    • Seek immediate medical attention and provide the SDS for nicotinamide or this guide to the medical personnel.

  • Minor Spill (Contained within a Fume Hood):

    • Wearing the appropriate PPE, use an absorbent, inert material (e.g., vermiculite or sand) to cover the spill. Do NOT use water.

    • Carefully sweep the material into the designated hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), and place the cloth in the waste container.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert others and prevent entry.

    • Contact your institution's EHS emergency line immediately.

By adhering to these scientifically-grounded procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinamide adenine dinucleotide. Retrieved from Carl ROTH website. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Nicotinamide CAS 98-92-0. Retrieved from EPA website. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU website. [Link]

  • Guinama. (2025). SAFETY DATA SHEET 93772-NICOTINAMIDE. Retrieved from Guinama website. [Link]

  • U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). Retrieved from EPA website. [Link]

  • Redox. (2022). Safety Data Sheet Nicotinamide. Retrieved from Redox website. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC website. [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from EPA website. [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from UPenn website. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from EPA website. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA website. [Link]

  • LabManager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from LabManager website. [Link]

  • Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from Wikipedia. [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from DTSC website. [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from AEG Environmental website. [Link]

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A Researcher's Guide to the Safe Handling of 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

As pioneers in drug development, we often work with novel chemical entities where comprehensive safety data is not yet available. 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, a compound of interest in contemporary research, falls into this category. This guide is designed to provide you, our valued research partner, with the essential safety and logistical information for handling this compound. Our approach is grounded in the principle of treating all novel compounds as potentially hazardous until sufficient data proves otherwise. This guide synthesizes best practices for handling organosilicon compounds and novel bioactive molecules to ensure the highest level of safety and experimental integrity in your laboratory.

Hazard Assessment and Triage: Understanding the Compound

This compound (CAS: 1105675-62-4, Molecular Formula: C16H20N2O2Si) is a multifaceted molecule.[1][2] Its nicotinamide core suggests potential biological activity, possibly interacting with enzymatic pathways where nicotinamide is a substrate.[3][4] The presence of the trimethylsilyl group, common in organosilicon compounds, introduces specific chemical reactivities and potential hazards that must be respected.[5] Given its novelty, a full toxicological profile is unavailable. Therefore, we must operate under the precautionary principle, assuming the compound may be toxic, irritant, and/or environmentally harmful.

Key Inferred Hazards:

  • Toxicity: The nicotinamide structure suggests potential biological activity, which could translate to toxicity.

  • Irritation: Organosilicon compounds and aromatic amides can be irritants to the skin, eyes, and respiratory tract.

  • Reactivity: The trimethylsilyl group can be susceptible to hydrolysis, potentially releasing byproducts. It is also important to consider its compatibility with other chemicals.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to prevent exposure through inhalation, dermal contact, and ocular routes. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.[7][8]

Task Minimum PPE Requirement Rationale
Weighing and Aliquoting (Solid) - Double Nitrile Gloves- Lab Coat- ANSI Z87.1-Compliant Safety GogglesProtects against incidental skin contact and eye exposure to fine particulates. Double gloving provides an extra barrier.[7]
Solution Preparation and Handling - Double Nitrile Gloves- Lab Coat- Chemical Splash Goggles- Face ShieldProvides enhanced protection against splashes of the dissolved compound and solvent. Safety glasses must be worn under the face shield.[7]
High-Energy Operations (e.g., Sonicating, Vortexing) - Double Nitrile Gloves- Lab Coat- Chemical Splash Goggles- Face ShieldProtects against splashes and aerosols that may be generated during these procedures.
Potential for Aerosol Generation - All PPE from "Solution Preparation"- Appropriate Respiratory Protection (e.g., N95 or higher, based on risk assessment)In poorly ventilated areas or when significant aerosolization is possible, respiratory protection is crucial to prevent inhalation.[9]
Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.[10]

  • Chemical Fume Hood: All handling of this compound, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood.[11][12] This is critical for preventing the inhalation of any dust or vapors.

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can be used as an alternative to a fume hood.[12]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.

Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to minimize risk at each stage of handling.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste prep Don Appropriate PPE verify Verify Fume Hood Functionality prep->verify weigh Weigh Compound in Fume Hood verify->weigh Enter Fume Hood solubilize Slowly Add Solvent to Compound weigh->solubilize dispose Dispose of Contaminated Materials in Hazardous Waste weigh->dispose Waste from Weighing label_sol Clearly Label Solution solubilize->label_sol solubilize->dispose Waste from Solubilization store Store in Tightly Sealed, Labeled Container label_sol->store Post-Handling store->dispose End of Use

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.[11] Verify that the chemical fume hood is operational.

  • Weighing: Perform all weighing operations within the fume hood.[11] Use a dedicated spatula and weighing paper. Immediately close the primary container after dispensing.

  • Solubilization: Slowly add solvent to the weighed compound to avoid splashing.[11] If sonication or vortexing is required, ensure the container is securely capped.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the compound in a tightly sealed and clearly labeled container in a designated, ventilated, and access-controlled area.[11] The recommended storage temperature is -20°C.[1]

  • Waste Disposal: All contaminated materials (gloves, pipette tips, weighing paper) must be disposed of in a designated hazardous waste container.[11] Liquid waste should be collected in a labeled, sealed hazardous waste bottle. Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[13]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
Inhalation Move the affected individual to fresh air. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, use appropriate absorbent material and PPE. For large spills, evacuate the lab and contact your institution's emergency response team.
Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous waste container. Segregate waste streams as per your institution's guidelines.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors. Our commitment to your safety extends beyond providing innovative compounds; it includes empowering you with the knowledge to handle them responsibly.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • A Guide to the Safe Handling and Management of Novel Research Compounds - Benchchem. (n.d.).
  • Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier. (2023, November 14).
  • Guidelines for Working with Particularly Hazardous Substances. (n.d.). Cornell EHS.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety.
  • This compound - Data Sheet - United States Biological. (n.d.).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Comprehensive Guide to Lab PPE (Personal Protective Equipment) - Westlab Canada. (2023, July 14).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 2).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Personal Protective Equipment - Stanford Environmental Health & Safety. (n.d.).
  • This compound - ChemicalBook. (n.d.).
  • What to do in a chemical emergency - GOV.UK. (2024, October 10).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC - PubMed Central. (2024, June 3).
  • US6013821A - Removal of silylated compounds from solvent and gas waste streams - Google Patents. (n.d.).
  • Benzene – Lab-Specific Standard Operating Procedure. (n.d.).
  • 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1 - PubMed Central. (n.d.).
  • Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses - PubMed Central. (2023, July 14).
  • This compound - Amerigo Scientific. (n.d.).
  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed. (2024, June 21).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.